molecular formula C10H6 B1207667 1,4-Diethynylbenzene CAS No. 935-14-8

1,4-Diethynylbenzene

Cat. No.: B1207667
CAS No.: 935-14-8
M. Wt: 126.15 g/mol
InChI Key: MVLGANVFCMOJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethynylbenzene (CAS 935-14-8) is a high-value building block in materials science and polymer research. This aromatic diyne compound is primarily used as a monomer for constructing conjugated microporous polymers and porous organic frameworks through various polymerization techniques, including solid-state mechanochemical polycyclotrimerization, Rh-catalyzed chain-growth polymerization, and anionic polymerization . These polymers exhibit high specific surface areas (up to 570 m²/g) and are investigated for applications in gas storage, separation, and catalysis . Its dual ethynyl groups allow for extensive network formation and post-polymerization functionalization, enabling the tuning of material properties . Beyond polymer science, this compound also serves as a dispersant for high-enthalpy solid fuels in propulsion systems and is a subject of study in Surface-Enhanced Raman Spectroscopy (SERS) for detection purposes due to its distinct alkyne peak . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound may cause serious eye irritation, respiratory irritation, and allergic skin reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26713-43-9
Record name Benzene, 1,4-diethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26713-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40918397
Record name 1,4-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-14-8, 30700-96-0
Record name 1,4-Diethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-diethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, diethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, diethynyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Diethynylbenzene from 1,4-Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diethynylbenzene, a valuable building block in materials science and medicinal chemistry, starting from the readily available 1,4-divinylbenzene. The described methodology follows a reliable two-step process involving bromination and subsequent dehydrobromination. This document offers detailed experimental protocols, quantitative data, and visualizations to assist researchers in the successful execution of this synthesis.

Synthetic Strategy: A Two-Step Approach

The conversion of 1,4-divinylbenzene to this compound is efficiently achieved through a two-step reaction sequence. The first step involves the electrophilic addition of bromine across the double bonds of 1,4-divinylbenzene to yield the intermediate, 1,4-bis(1,2-dibromoethyl)benzene. The subsequent step is a double dehydrobromination reaction, typically facilitated by a strong base, to form the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination DVB 1,4-Divinylbenzene Intermediate 1,4-Bis(1,2-dibromoethyl)benzene DVB->Intermediate Addition Reaction Br2 Bromine (Br2) Br2->Intermediate Solvent1 Organic Solvent (e.g., Dichloromethane) Product This compound Intermediate->Product Elimination Reaction Base Strong Base (e.g., KOH) Base->Product Solvent2 Alcoholic Solvent (e.g., Methanol)

Figure 1: Overall workflow for the synthesis of this compound from 1,4-divinylbenzene.

Experimental Protocols

The following protocols are based on established chemical literature, providing a detailed guide for the laboratory synthesis of this compound.

Step 1: Synthesis of 1,4-Bis(1,2-dibromoethyl)benzene

This procedure details the bromination of 1,4-divinylbenzene to form the tetrabrominated intermediate.

Materials:

  • 1,4-Divinylbenzene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-divinylbenzene in dichloromethane. The reaction should be carried out under a fume hood due to the hazardous nature of bromine.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in dichloromethane to the cooled solution via the dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • The solvent can be removed under reduced pressure to yield the crude 1,4-bis(1,2-dibromoethyl)benzene as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a white solid.

Step 2: Synthesis of this compound

This protocol describes the dehydrobromination of the intermediate to yield the final product.

Materials:

  • 1,4-Bis(1,2-dibromoethyl)benzene

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Methanol or ethanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the purified 1,4-bis(1,2-dibromoethyl)benzene in methanol or ethanol.

  • Add a significant excess of potassium hydroxide (at least 4 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after 2-4 hours of reflux), cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation to yield a crystalline solid.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C) Boiling Point (°C)
1,4-DivinylbenzeneC₁₀H₁₀130.19Colorless liquid-66.9195
1,4-Bis(1,2-dibromoethyl)benzeneC₁₀H₁₀Br₄449.80White solid163-165-
This compoundC₁₀H₆126.15Crystalline solid94-98182.8

Table 1: Physical and Chemical Properties of Compounds in the Synthesis.

Reaction Step Starting Material Product Typical Yield (%)
Bromination1,4-Divinylbenzene1,4-Bis(1,2-dibromoethyl)benzene>90
Dehydrobromination1,4-Bis(1,2-dibromoethyl)benzeneThis compound70-80

Table 2: Typical Reaction Yields.

Characterization Data

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compounds.

1,4-Bis(1,2-dibromoethyl)benzene (Intermediate)
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the dibromoethyl groups. The aromatic protons will likely appear as a singlet or a complex multiplet in the region of 7.0-7.5 ppm. The methine and methylene protons of the dibromoethyl groups will appear further upfield, likely as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons bearing bromine atoms.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and C-Br stretching vibrations.

This compound (Final Product)
  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound is simple and characteristic. It shows a singlet for the four equivalent aromatic protons around 7.44 ppm and a singlet for the two equivalent acetylenic protons around 3.17 ppm.[2]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons and the sp-hybridized carbons of the ethynyl groups. The quaternary aromatic carbons are expected around 122 ppm, the protonated aromatic carbons around 132 ppm, the terminal acetylenic carbons around 78 ppm, and the internal acetylenic carbons around 83 ppm.

  • IR Spectroscopy (KBr): The IR spectrum is characterized by a sharp, strong absorption band around 3290 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. A weaker C≡C stretching vibration is expected around 2100 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of this compound.[3]

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationships cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents for Elimination cluster_product Final Product DVB 1,4-Divinylbenzene (Alkene) Tetrabromide 1,4-Bis(1,2-dibromoethyl)benzene (Alkyl Halide) DVB->Tetrabromide Electrophilic Addition Br2 Bromine (Electrophile) Br2->Tetrabromide DEB This compound (Alkyne) Tetrabromide->DEB Double Dehydrobromination (E2 Elimination) Base Potassium Hydroxide (Strong Base) Base->DEB

Figure 2: Key chemical transformations and relationships in the synthesis.

This comprehensive guide provides the essential information for the successful synthesis and characterization of this compound from 1,4-divinylbenzene. Researchers are advised to adhere to all standard laboratory safety procedures when handling the chemicals involved.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diethynylbenzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to 1,4-diethynylbenzene, a critical building block for conjugated polymers, nanomaterials, and complex organic molecules. The primary focus is on the Sonogashira cross-coupling reaction, detailing the prevalent two-step methodology involving the coupling of a 1,4-dihalobenzene with a protected alkyne, followed by a deprotection step. This document includes detailed experimental protocols, tabulated summaries of reaction conditions, and a logical workflow diagram to elucidate the synthetic process for researchers in organic chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] First reported in 1975, the reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[3][4] Its utility is marked by mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it indispensable in modern organic synthesis.[5][6]

This compound is a rigid, linear building block of significant interest in materials science for the synthesis of poly(p-phenyleneethynylene)s (PPEs), conjugated polymers with applications in organic electronics such as OLEDs and OPVs.[7][8] This guide details the most common and reliable synthetic route to this valuable compound, proceeding through a protected intermediate, 1,4-bis[(trimethylsilyl)ethynyl]benzene.

Synthetic Strategy Overview

The synthesis of this compound is typically accomplished via a two-step sequence. This approach circumvents issues related to the direct coupling of the highly reactive acetylene gas and avoids self-polymerization (homo-coupling) of the desired product under the reaction conditions.

  • Step 1: Double Sonogashira Coupling: A 1,4-dihalobenzene (typically 1,4-diiodobenzene or 1,4-dibromobenzene) is coupled with a terminal alkyne bearing a protecting group, most commonly trimethylsilylacetylene (TMSA). This yields the stable, crystalline intermediate, 1,4-bis[(trimethylsilyl)ethynyl]benzene.[9][10] The trimethylsilyl (TMS) group is robust under standard Sonogashira conditions and provides the added benefit of improving the solubility of the intermediates.[11]

  • Step 2: Deprotection: The silyl protecting groups are selectively removed from the intermediate to yield the final product, this compound. This is typically achieved under mild basic conditions.

The overall workflow is illustrated in the diagram below.

Caption: General two-step workflow for the synthesis of this compound.

Step 1: Sonogashira Coupling for 1,4-Bis[(trimethylsilyl)ethynyl]benzene

The core of the synthesis is the palladium- and copper-cocatalyzed cross-coupling of a 1,4-dihalobenzene with trimethylsilylacetylene. The choice of reaction components is critical for achieving high yields and purity.

Key Reaction Components:

  • Aryl Halide: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[12] 1,4-diiodobenzene is the most reactive and commonly used substrate, allowing for milder reaction conditions. 1,4-dibromobenzene is a more cost-effective alternative but may require higher temperatures or more active catalyst systems.

  • Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is standard.[1]

    • Palladium Pre-catalyst: Common examples include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[7] The active catalyst is a Pd(0) species, which is generated in situ.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

    • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both as the solvent (often used in excess) and as the base to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2][14]

  • Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure the solubility of all reactants.[9]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene.

ParameterConditionNotes
Aryl Halide 1,4-Diiodobenzene or 1,4-DibromobenzeneIodides are more reactive, allowing for lower temperatures.
Alkyne Trimethylsilylacetylene (TMSA)Typically 2.2 - 2.5 equivalents are used.
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂1-5 mol% loading per halide.[15]
Cu Co-catalyst Copper(I) Iodide (CuI)1-5 mol% loading per halide.[15]
Ligand Triphenylphosphine (PPh₃)2-10 mol% loading per halide.[15]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Often used as both base and solvent.
Solvent THF, DMF, or neat amineReactions must be conducted under an inert atmosphere (N₂ or Ar).
Temperature 25 °C to 80 °C (Reflux)Dependent on the reactivity of the aryl halide.[15]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.
Typical Yield > 90%The product is typically a solid that can be purified by recrystallization.
Experimental Protocol: Synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene

This protocol is a representative example based on common procedures.[15]

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe in a 2:1 ratio by volume. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (2.2 equiv.) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with THF.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or hexanes to afford 1,4-bis[(trimethylsilyl)ethynyl]benzene as a white crystalline solid.

Step 2: Deprotection to Yield this compound

The removal of the TMS groups is a straightforward process, typically achieved under basic conditions that selectively cleave the Si-C(sp) bond without affecting the rest of the molecule.

Key Reaction Components:

  • Deprotecting Agent: The most common method involves using a mild base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol. Alternatively, fluoride ion sources such as tetrabutylammonium fluoride (TBAF) can be used, but this method is often more expensive.

  • Solvent: A mixture of solvents is typically used to ensure the solubility of the silylated intermediate and the base. Common systems include THF/methanol or dichloromethane/methanol.

Data Presentation: Typical Deprotection Conditions
ParameterConditionNotes
Substrate 1,4-Bis[(trimethylsilyl)ethynyl]benzene1.0 equivalent.
Reagent Potassium Carbonate (K₂CO₃)2.5 - 5.0 equivalents. Anhydrous base is preferred.
Solvent THF/Methanol (e.g., 4:1 v/v)Methanol acts as the proton source.
Temperature 0 °C to 25 °C (Room Temperature)The reaction is typically fast at room temperature.
Reaction Time 30 minutes to 3 hoursMonitored by TLC until the starting material is consumed.
Typical Yield > 95%The product is volatile and should be handled with care during solvent removal.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the desilylation step.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-bis[(trimethylsilyl)ethynyl]benzene (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.) to the solution in one portion.

  • Reaction: Stir the suspension vigorously at room temperature for 2 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid loss of the volatile product. The resulting solid can be further purified by sublimation or careful recrystallization if necessary.

Conclusion

The synthesis of this compound via a two-step Sonogashira coupling and deprotection sequence is a robust and high-yielding method. The use of a trimethylsilyl-protected alkyne is key to the success of the reaction, preventing side reactions and simplifying purification. The conditions provided in this guide are well-established and can be adapted for various scales. Careful control of the inert atmosphere during the coupling step and gentle handling of the volatile final product are critical for achieving optimal results. This synthetic route provides reliable access to a fundamental building block for advanced materials and complex molecular architectures.

References

Purification of 1,4-Diethynylbenzene by Recrystallization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1,4-diethynylbenzene via recrystallization, a critical step for ensuring the high purity required in advanced materials and pharmaceutical applications. This document outlines the principles of recrystallization, suitable solvents, detailed experimental protocols, and methods for purity assessment.

Introduction

This compound is a rigid, aromatic compound with two terminal alkyne functional groups, making it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and conjugated materials with applications in electronics and photonics.[1] The purity of this compound is paramount, as even minor impurities can significantly impact the properties and performance of the resulting materials. Recrystallization is a powerful and widely used technique to achieve high purity of solid organic compounds.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at low temperatures but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. For this compound, nonpolar solvents are generally preferred due to its aromatic and hydrocarbon-like structure.

Key Solvent Characteristics:

  • High solubility at elevated temperatures: To dissolve the compound efficiently.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable temperature coefficient of solubility: A large difference in solubility over a relatively small temperature range.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Boiling Point: A boiling point below the melting point of this compound (94-98 °C) is desirable to prevent the compound from oiling out.[1][2][3][4]

Suitable Solvents for this compound:

Alkanes are particularly effective for the recrystallization of this compound.

  • Hexane: Research has demonstrated that this compound can be effectively recrystallized from hexane.[5][6]

  • n-Pentane: A low-temperature recrystallization process using n-pentane has been patented for the purification of diethynylbenzenes.[7]

Experimental Protocols

Two primary recrystallization protocols are presented: a standard method using hexane at ambient and elevated temperatures, and a low-temperature method using n-pentane for achieving very high purity.

Standard Recrystallization from Hexane

This protocol is suitable for general purification of this compound with moderate levels of impurities.

Procedure:

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot hexane until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[8][9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods. A sharp melting point close to the literature value (94-98 °C) is indicative of high purity.[8]

Low-Temperature Recrystallization from n-Pentane

This method is particularly effective for removing structurally similar impurities and achieving very high purity levels.[7]

Procedure:

  • Solution Preparation: Prepare a solution of impure this compound in n-pentane. The concentration should not exceed 15% (w/v). For example, 5 grams of impure material can be dissolved in 45 grams of n-pentane.[7]

  • Low-Temperature Cooling: Cool the solution to a temperature of at least -50 °C. A common method is to use a dry ice/acetone bath, which can reach approximately -78 °C. Maintain this low temperature for a period of time (e.g., 2 hours or more) to allow for complete precipitation of the purified product.[7]

  • Cold Filtration: The filtration must be performed at the low temperature to prevent the purified product from redissolving. Pre-cool the filtration apparatus (Büchner funnel and flask) in a cold bath before filtering the cold slurry.

  • Washing: Wash the collected crystals with a small amount of n-pentane that has been pre-cooled to the same low temperature.

  • Drying: Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize the potential effectiveness of recrystallization for purifying diethynylbenzenes, based on data for the closely related m-diethynylbenzene as described in the patent literature.[7] These values serve as a strong indicator of the expected outcome for this compound purification.

Table 1: Purity Improvement of m-Diethynylbenzene by Low-Temperature Recrystallization in n-Pentane [7]

Initial Purity (% m-DEB)Final Purity (% m-DEB)
9899.8
98 (using mother liquor)99.6

Table 2: Yield of Purified m-Diethynylbenzene [7]

Initial MaterialConditionsYield (%)
5 g of 98% pure m-DEB-80 °C for 2 hours75
5 g of 98% pure m-DEB in mother liquor-80 °C for 2 hours94

Purity Assessment

The purity of this compound before and after recrystallization should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp and narrow melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying impurities by their mass spectra. A significant reduction in the area of impurity peaks in the chromatogram after recrystallization confirms the effectiveness of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and to detect the presence of impurities. The absence of signals corresponding to impurities in the spectra of the recrystallized product indicates high purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification and decision-making process.

Recrystallization_Workflow Figure 1: Experimental Workflow for Recrystallization cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry analyze Purity Analysis (MP, GC-MS, NMR) dry->analyze end Pure this compound analyze->end

Caption: A flowchart of the standard recrystallization process.

Principle_of_Recrystallization Figure 2: Principle of Purification by Recrystallization hot_solution This compound (dissolved) + Impurities (dissolved) cool_arrow Cool Slowly crystals Pure this compound (Crystallized) mother_liquor Mother Liquor: Solvent + Impurities (dissolved)

Caption: The principle of separating solute from impurities.

Conclusion

Recrystallization is a highly effective and essential technique for the purification of this compound. The choice of an appropriate alkane solvent, such as hexane or n-pentane, coupled with a carefully executed recrystallization protocol, can significantly enhance the purity of the final product. The low-temperature recrystallization method, in particular, offers a pathway to ultra-high purity material. Proper analytical assessment is crucial to verify the success of the purification process and to ensure the material is fit for its intended high-tech applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1,4-diethynylbenzene. It includes detailed spectral data, a complete experimental protocol for sample analysis, and visualizations to aid in understanding the structural and electronic properties of this important molecule.

Introduction

This compound is a rigid, linear aromatic compound that serves as a fundamental building block in the synthesis of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and molecular wires. Its unique electronic and structural properties make it a molecule of significant interest in materials science and drug development. Accurate characterization of its structure is paramount, and NMR spectroscopy is the most powerful tool for this purpose in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

Due to the high degree of symmetry in the this compound molecule, the ¹H NMR spectrum is remarkably simple, exhibiting two singlets.

Protons (Label)Chemical Shift (δ)MultiplicityIntegration
Aromatic (H_ar)7.44Singlet4H
Acetylenic (H_ac)3.17Singlet2H
¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Carbon (Label)Chemical Shift (δ)
Aromatic (C_ar-H)132.2
Aromatic (C_ar-C≡)122.9
Acetylenic (C_ac-Ar)83.2
Acetylenic (C_ac-H)78.6

Experimental Protocol

The following protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: CDCl₃

  • Temperature: Standard probe temperature (typically 298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of approximately 250 ppm, centered around 125 ppm.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure and NMR signal assignments for this compound.

G NMR Experimental Workflow Start Sample Preparation Dissolve Dissolve in CDCl₃ with TMS Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition NMR Data Acquisition Transfer->Acquisition Lock Lock on Deuterium Signal Acquisition->Lock Shim Shim Magnetic Field Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C Processing Data Processing Acquire_1H->Processing Acquire_13C->Processing FT Fourier Transform Processing->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Analysis Spectral Analysis Reference->Analysis

Caption: A logical workflow for the NMR analysis of this compound.

FT-IR spectroscopic analysis of 1,4-diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 1,4-Diethynylbenzene

Introduction

This compound (p-DEB) is a rigid, linear organic molecule with the chemical formula C₁₀H₆.[1][2] Its structure, consisting of a central benzene ring substituted with two terminal ethynyl groups at the para positions, makes it a valuable building block in the synthesis of advanced materials such as conjugated polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[3][4][5] Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the characterization of this compound, enabling the verification of its functional groups and providing insights into its molecular structure. This guide provides a comprehensive overview of the FT-IR analysis of this compound, including characteristic vibrational modes, a detailed experimental protocol, and a visual workflow.

Characteristic Vibrational Modes of this compound

The FT-IR spectrum of this compound is distinguished by absorption bands corresponding to its two key functional units: the terminal alkyne and the para-disubstituted aromatic ring. The primary vibrational modes are summarized in the table below.

Data Presentation: FT-IR Peak Assignments
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentIntensity
3330 - 3270≡C–H StretchTerminal AlkyneStrong, Sharp
3100 - 3000=C–H StretchAromatic RingMedium to Weak
2260 - 2100–C≡C– StretchInternal AlkyneWeak to Medium
1600 - 1585C=C StretchAromatic RingMedium
1500 - 1400C=C StretchAromatic RingMedium
860 - 790=C–H Bend (out-of-plane)1,4-Disubstituted BenzeneStrong
700 - 610≡C–H BendTerminal AlkyneStrong, Broad

Data compiled from multiple sources.[6][7][8]

The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's ≡C–H stretch.[6] The –C≡C– triple bond stretch appears in a relatively quiet region of the spectrum (2260-2100 cm⁻¹), making it a useful diagnostic tool, though its intensity can be weak.[6][9] Aromatic C–H stretches typically appear just above 3000 cm⁻¹, while the characteristic ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.[7] Finally, the strong absorption band in the 860-790 cm⁻¹ range is characteristic of the C–H out-of-plane bending ("wagging") mode for a para-disubstituted benzene ring.[8]

Experimental Protocol: FT-IR Analysis

A standard methodology for obtaining the FT-IR spectrum of solid this compound is detailed below. This protocol is based on the Potassium Bromide (KBr) pellet technique, a common method for solid-sample analysis.[10][11]

Instrumentation and Materials
  • Spectrometer : Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR).[10]

  • Sample : High-purity this compound.

  • Matrix : Dry, spectroscopy-grade Potassium Bromide (KBr).

  • Equipment : Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Methodology
  • Sample Preparation (KBr Pellet Method)

    • Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of dry KBr powder to the mortar. The recommended sample-to-KBr ratio is between 0.2% and 1%.[11]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is achieved.

    • Transfer a portion of the mixture into the pellet-forming die of a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]

  • Background Spectrum Acquisition

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent signal, which will be automatically subtracted from the sample spectrum.[12]

  • Sample Spectrum Acquisition

    • Place the prepared KBr pellet into the appropriate sample holder and position it in the spectrometer's beam path.

    • Acquire the sample spectrum using the following typical parameters:

      • Spectral Range : 4000 - 400 cm⁻¹.[12]

      • Resolution : 4 cm⁻¹.[12]

      • Scans : Co-add 16 to 32 scans to enhance the signal-to-noise ratio.[12]

  • Data Processing and Analysis

    • The instrument's software performs a Fourier transform on the acquired interferogram to produce the final IR spectrum (Absorbance or Transmittance vs. Wavenumber).

    • Analyze the spectrum by identifying the key absorption bands and assigning them to their corresponding vibrational modes as detailed in the data table above.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.[12] A small amount of the solid this compound powder is placed directly onto the ATR crystal, and pressure is applied with a clamp to ensure good contact before analysis.[13]

Mandatory Visualizations

Experimental Workflow Diagram

The logical flow of the FT-IR analysis process, from sample handling to final data interpretation, is illustrated in the diagram below.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis Sample Solid this compound Grind Grind with KBr Sample->Grind KBr Method ATR_Sample Place on ATR Crystal Sample->ATR_Sample ATR Method Press Press into Pellet Grind->Press Pellet KBr Pellet Press->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer ATR_Sample->Spectrometer FT Fourier Transform Spectrometer->FT Background Acquire Background Acquire Acquire Sample Interferogram Background->Acquire Spectrum Generate IR Spectrum (Absorbance vs. Wavenumber) FT->Spectrum Analysis Peak Analysis & Interpretation Spectrum->Analysis Assignment Final Peak Assignment Analysis->Assignment

References

Solubility Profile of 1,4-Diethynylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-diethynylbenzene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines qualitative solubility and provides a detailed experimental protocol for quantitative solubility determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of this compound, being a largely nonpolar aromatic hydrocarbon, dictates its preferential solubility in nonpolar organic solvents. Factors such as intermolecular forces, temperature, and the presence of impurities can significantly influence solubility.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its behavior in various organic solvents can be inferred from its use in synthesis and purification procedures. The following table summarizes the qualitative solubility of this compound.

SolventPolarityObserved SolubilityApplication
HexaneNonpolarSoluble, used for recrystallization[2][3]Purification
BenzeneNonpolarSoluble[2]Reaction medium
Diethyl EtherSlightly PolarLikely SolubleGeneral solvent
Tetrahydrofuran (THF)Polar aproticLikely SolubleGeneral solvent
ChloroformSlightly PolarLikely SolubleGeneral solvent
AcetonePolar aproticLikely SolubleGeneral solvent
EthanolPolar proticSparingly Soluble to Insoluble-
WaterPolar proticInsoluble[1][4]-

Note: "Likely Soluble" is inferred based on the nonpolar nature of this compound and the general principle of "like dissolves like."[1] For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., hexane, toluene, THF, chloroform, acetone, ethanol)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled micropipette (to match the experimental temperature) to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, reweigh the flask containing the solid residue.

    • The mass of the dissolved this compound can be calculated by the difference in weight.

    • Solubility can then be expressed in terms of g/100 mL or mol/L.

  • Instrumental Analysis (for volatile solvents or higher accuracy):

    • Dilute the filtered saturated solution to a known concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

    • Measure the response of the diluted sample solution and determine its concentration using the calibration curve.

    • Calculate the original concentration of the saturated solution, and thus the solubility.

Data Presentation

All quantitative data should be recorded in a structured table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal vial B->C D Equilibrate at constant temperature with agitation C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Choose Analysis Method G->H I Gravimetric Analysis H->I Non-volatile solvent J Instrumental Analysis H->J Volatile solvent / High accuracy K Evaporate solvent I->K M Prepare dilutions and standards J->M L Weigh residue K->L P Calculate Solubility L->P N Generate calibration curve M->N O Measure sample and calculate concentration N->O O->P

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_instrumental Instrumental Analysis Pathway A Prepare Standard Solutions of known concentrations B Measure instrumental response (e.g., Absorbance, Peak Area) A->B C Generate Calibration Curve (Response vs. Concentration) B->C F Determine concentration from Calibration Curve C->F D Prepare diluted sample of saturated solution E Measure instrumental response of sample D->E E->F G Calculate original solubility F->G

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethynylbenzene (DEB) is a highly reactive aromatic hydrocarbon of significant interest in materials science and organic synthesis due to its rigid structure and two terminal alkyne functionalities. Its ability to undergo polymerization and form carbon-rich materials makes understanding its thermal stability and decomposition pathways critical for its application in high-temperature environments and as a precursor for advanced materials. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its thermal stability, decomposition pathways, and methodologies for its analysis.

Introduction

This compound is a crystalline solid at room temperature with a melting point in the range of 94-98 °C.[1][2] Its structure, featuring a central benzene ring with two ethynyl groups in the para positions, imparts significant thermal stability. The high energy content of the alkyne groups, however, also makes it prone to highly exothermic reactions, primarily polymerization, upon heating.[3][4] The thermal decomposition of this compound is therefore intrinsically linked to its polymerization and cross-linking reactions, which ultimately lead to the formation of a highly cross-linked, carbonaceous char at elevated temperatures.[5]

Thermal Stability and Decomposition Analysis

The thermal behavior of this compound is characterized by a series of events upon heating, starting with melting, followed by exothermic polymerization, and finally, decomposition of the resulting polymer at higher temperatures.

Data Presentation

Due to the highly exothermic nature of its polymerization, which can obscure the endothermic events of decomposition, specific decomposition data for the monomer is scarce in the literature. The following table summarizes the known thermal properties of this compound and representative data for the thermal decomposition of its resulting polymer, poly(this compound), under an inert atmosphere.

PropertyValueMethod of AnalysisReference(s)
Melting Point (Tm)94-98 °CCapillary Method[1][2]
Polymerization Onset~150 °C (exothermic)DSC[6]
Polymer Decomposition
Onset Temperature (Tonset)~400-450 °CTGA[7]
Temperature of Maximum Decomposition Rate (Tmax)~500-600 °CTGA/DTG[7]
Char Yield at 800 °C>80%TGA[5][7]

Note: The polymer decomposition data is representative of aryl acetylene-based polymers and serves as an approximation for the thermal degradation of the in-situ formed polymer from this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is dominated by polymerization reactions at lower temperatures, followed by the fragmentation of the resulting polymer network at higher temperatures.

Initial Polymerization and Cross-linking

Upon heating above its melting point, this compound undergoes a thermally initiated polymerization. This process is highly exothermic and can proceed through several pathways, including:

  • Cyclotrimerization: Three ethynyl groups react to form a new benzene ring, leading to a highly cross-linked network.[3]

  • Polyene Formation: Linear polymerization of the ethynyl groups to form conjugated polyene chains.

  • Diels-Alder Reactions: Cycloaddition reactions between the newly formed polyenes.[3]

These reactions result in the formation of a rigid, insoluble, and thermally stable polymer.

High-Temperature Decomposition

At temperatures exceeding 400 °C, the cross-linked polymer begins to decompose. This process involves the cleavage of the weaker bonds in the polymer network, leading to the evolution of volatile products and the formation of a stable carbonaceous char. The primary decomposition products are expected to be small hydrocarbons and hydrogen gas.

The following diagram illustrates the proposed overall thermal transformation of this compound.

Decomposition_Pathway DEB This compound (Monomer) Polymer Cross-linked Polymer (Poly(this compound)) DEB->Polymer ~150-300°C (Polymerization/Cross-linking) Volatiles Volatile Products (H₂, CH₄, C₂H₂, etc.) Polymer->Volatiles >400°C (Fragmentation) Char Carbonaceous Char Polymer->Char >400°C (Carbonization)

Caption: Proposed thermal transformation pathway of this compound.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. Given the air-sensitivity of the ethynyl groups at elevated temperatures, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of this compound.

Methodology:

  • Place a 5-10 mg sample of purified this compound into a ceramic or platinum TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 900 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss is observed after the initial melting and potential sublimation.

Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal transitions, including melting and exothermic polymerization/decomposition events.

Methodology:

  • Hermetically seal 2-5 mg of purified this compound in an aluminum DSC pan.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • The DSC thermogram will show an endothermic peak corresponding to the melting of this compound, followed by a broad exotherm indicating polymerization and potentially overlapping decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.[8][9]

Methodology:

  • Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample holder.

  • Insert the holder into the pyrolysis unit, which is directly coupled to a GC-MS system.

  • Rapidly heat the sample to a series of high temperatures (e.g., 500 °C, 700 °C, and 900 °C) under an inert (helium) atmosphere.

  • The volatile pyrolysis products are swept into the GC column for separation and subsequently analyzed by the mass spectrometer.

  • Identify the decomposition products by comparing their mass spectra with a library of known compounds.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Purification Purify 1,4-DEB (Sublimation/Recrystallization) TGA TGA (10°C/min to 900°C, N₂) Purification->TGA DSC DSC (10°C/min to 400°C, N₂) Purification->DSC PyGCMS Py-GC-MS (Pyrolysis at 500-900°C) Purification->PyGCMS Stability Determine Thermal Stability (T_onset, Char Yield) TGA->Stability Transitions Identify Thermal Transitions (T_m, Exotherms) DSC->Transitions Products Identify Decomposition Products PyGCMS->Products Mechanism Elucidate Decomposition Pathway Stability->Mechanism Transitions->Mechanism Products->Mechanism

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally robust molecule whose decomposition behavior is intricately linked with its propensity to undergo exothermic polymerization upon heating. The primary thermal event following melting is a cross-linking polymerization, which forms a highly stable polyaromatic network. At temperatures exceeding 400 °C, this network decomposes, yielding a high char residue and volatile hydrocarbon fragments. A comprehensive understanding of these thermal processes, obtained through techniques such as TGA, DSC, and Py-GC-MS, is essential for the rational design and application of this compound-based materials in high-temperature and advanced technology sectors.

References

Crystal Structure of 1,4-Diethynylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 1,4-diethynylbenzene, a key building block in the development of advanced materials and organic electronics. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering a comprehensive resource for researchers in materials science and drug development.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number740314
Empirical FormulaC₁₀H₆
Formula Weight126.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.288(3)
b (Å)5.968(1)
c (Å)16.999(3)
α (°)90
β (°)114.79(3)
γ (°)90
Volume (ų)1316.3(5)
Z8
Calculated Density (g/cm³)1.272
Absorption Coeff. (mm⁻¹)0.059
F(000)528
Temperature (K)150

Molecular Structure and Geometry

The molecule of this compound is planar, with the two ethynyl groups situated at the para positions of the benzene ring. The key bond lengths and angles are presented in Table 2. The C≡C triple bond length is approximately 1.19 Å, which is a typical value for an ethynyl group.[1]

Table 2: Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C≡C1.19 (average)
C-C (alkyne-aryl)1.43 (average)
C-C (aromatic)1.39 (average)
C-H (alkyne)0.95 (average)
C-H (aromatic)0.93 (average)
C-C-C (alkyne)178 (average)
C-C-C (aromatic)120 (average)

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. A detailed protocol is as follows:

Materials:

  • 1,4-diiodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 1,4-diiodobenzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add trimethylsilylacetylene (2.2 eq).

    • De-gas the solution with a stream of nitrogen or argon for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.

    • Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-bis(trimethylsilylethynyl)benzene.

  • Deprotection:

    • Dissolve the crude 1,4-bis(trimethylsilylethynyl)benzene in a mixture of methanol and tetrahydrofuran (1:1 v/v).

    • Add potassium carbonate (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or dichloromethane.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, the product can be purified by recrystallization from hexane or by sublimation.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation or sublimation.

Recrystallization from Hexane:

  • Dissolve the purified this compound in a minimal amount of hot hexane.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, transfer the flask to a refrigerator (4 °C) to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Sublimation:

  • Place the purified this compound in a sublimation apparatus.

  • Heat the apparatus under a high vacuum.

  • Collect the sublimed crystals on a cold finger or the cooler parts of the apparatus.

Molecular Packing and Interactions

The crystal packing of this compound is characterized by a herringbone arrangement of the molecules. This packing is primarily governed by C-H···π interactions between the ethynyl C-H groups and the π-system of the benzene rings of neighboring molecules.

Visualizations

The following diagrams illustrate the synthetic pathway and the crystal packing of this compound.

Synthesis_of_1_4_diethynylbenzene cluster_reagents1 cluster_reagents2 reactant1 1,4-Diiodobenzene intermediate 1,4-Bis(trimethylsilylethynyl)benzene reactant1->intermediate Sonogashira Coupling reactant2 Trimethylsilylacetylene reactant2->intermediate product This compound intermediate->product Deprotection reagents1 Pd(PPh₃)₄, CuI, TEA Toluene, 70 °C reagents2 K₂CO₃ Methanol/THF

Caption: Synthetic pathway for this compound.

Caption: Herringbone packing of this compound.

References

One-Pot Synthesis of 1,4-Diethynylbenzene Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethynylbenzene and its derivatives are crucial building blocks in the synthesis of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and organic electronics. Their rigid, linear structure and reactive ethynyl groups make them ideal for creating extended π-conjugated systems with unique optical and electronic properties. Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. This technical guide provides a comprehensive overview of one-pot synthesis methodologies for this compound derivatives, with a primary focus on the widely utilized Sonogashira cross-coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the efficient and reproducible synthesis of these valuable compounds in a laboratory setting.

Introduction

The unique molecular architecture of this compound, characterized by a central benzene ring with two para-substituted acetylene functionalities, has positioned it as a cornerstone in the development of novel organic materials. Its derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The demand for efficient and scalable synthetic routes to these compounds has driven the development of one-pot methodologies, which offer significant advantages in terms of reduced reaction time, simplified purification, and improved overall efficiency. This guide will delve into the core principles and practical applications of these one-pot synthetic strategies.

Core Synthesis Methodology: The One-Pot Sonogashira Coupling

The Sonogashira cross-coupling reaction is the most prevalent and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. In the context of this compound synthesis, this reaction is typically performed in a one-pot fashion, involving the coupling of a 1,4-dihaloarene with a protected alkyne, followed by in-situ deprotection.

The General Reaction Pathway

The one-pot synthesis of this compound derivatives via Sonogashira coupling can be conceptually broken down into two key stages that occur sequentially in the same reaction vessel.

One_Pot_Sonogashira_Workflow General Workflow for One-Pot Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process One-Pot Process cluster_product Product Reactant1 1,4-Dihaloarene Step1 Step 1: Double Sonogashira Coupling Reactant1->Step1 Reactant2 Protected Alkyne (e.g., Trimethylsilylacetylene) Reactant2->Step1 Catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Catalyst->Step1 CoCatalyst Copper(I) Co-catalyst (e.g., CuI) CoCatalyst->Step1 Base Amine Base (e.g., Triethylamine) Base->Step1 Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Step1 Step2 Step 2: In-situ Deprotection Step1->Step2 Product This compound Derivative Step2->Product

Caption: General workflow for the one-pot synthesis of this compound derivatives.

The Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay between a palladium and a copper catalyst. The currently accepted mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism Simplified Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim CuX CuX Transmetal->CuX from Pd(II) complex ReductElim->Pd0 Product Ar-C≡C-R ReductElim->Product Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide CuX, Base CuAcetylide->Transmetal to Pd(II) complex Base Base BaseH Base-H+

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols and Data

One-Pot Synthesis of 1,4-Bis(phenylethynyl)benzene

This protocol provides an example of a one-pot synthesis of a this compound derivative starting from 1,4-diiodobenzene and trimethylsilylacetylene, followed by a subsequent coupling with iodobenzene.

Experimental Protocol:

  • To a solution of 1,4-diiodobenzene (1 mmol, 330 mg) in a suitable solvent, add trimethylsilylacetylene (2.2 equiv., 2.2 mmol) and iodobenzene (2.0 equiv., 2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

  • Add an amine base, such as triethylamine (4 mmol, 2 equiv.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for the specified reaction time.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryStarting MaterialAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
11,4-DiiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamine251282
21,4-DibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄/CuIToluene/Triethylamine802475 (protected)

Note: The yield for entry 2 is for the protected intermediate, 1,4-bis(trimethylsilylethynyl)benzene. A subsequent deprotection step would be required.

One-Pot Synthesis of this compound from Divinylbenzene

An alternative one-pot approach utilizes the bromination of mixed isomers of divinylbenzene followed by dehydrobromination.

Experimental Protocol:

  • Combine mixed isomers of divinylbenzene (DVB) and bromine in a solvent such as sulfolane at a controlled rate to maintain the reaction temperature below 50°C.

  • The intermediate brominated product is then dehydrobrominated in the same pot.

  • Dehydrobromination is carried out by the addition of a caustic agent like NaOH or KOH, often in the presence of a phase transfer catalyst such as polyethylene glycol 400 (PEG-400).

  • The resulting this compound is then separated from the reaction mixture, typically by vacuum distillation.

Quantitative Data:

Starting MaterialReagentsSolventPhase Transfer CatalystYield (%)
DivinylbenzeneBromine, KOHSulfolanePEG-400High (not specified)

Key Considerations and Optimizations

Several factors can influence the success and efficiency of the one-pot synthesis of this compound derivatives:

  • Choice of Halide: The reactivity of the 1,4-dihaloarene follows the order I > Br > Cl. Iodides are the most reactive and often allow for milder reaction conditions.

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for high yields. Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.

  • Base: An amine base, typically triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

  • Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and side reactions.

  • Protecting Groups: The use of a protecting group on the alkyne, such as a trimethylsilyl (TMS) group, is often necessary to prevent side reactions and allow for sequential, one-pot couplings. The TMS group can be readily removed in situ under basic or fluoride-mediated conditions.

Conclusion

One-pot synthesis methodologies, particularly those centered around the Sonogashira cross-coupling reaction, provide a powerful and efficient platform for the preparation of this compound and its derivatives. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can access a wide range of these important building blocks for advanced materials and drug development. The protocols and data presented in this guide serve as a valuable resource for the practical implementation of these synthetic strategies. Further research into novel catalytic systems and alternative one-pot procedures will continue to enhance the accessibility and utility of this important class of compounds.

Methodological & Application

Application Notes and Protocols for Transition-Metal Catalyzed Polymerization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition-metal catalyzed polymerization of 1,4-diethynylbenzene is a versatile method for synthesizing conjugated polymers with unique electronic, optical, and structural properties. These materials are of significant interest for a range of applications, including organic electronics, sensor technology, and as precursors for advanced carbon materials. This document provides an overview of the primary catalytic systems employed, detailed experimental protocols, and comparative data on the resulting polymer properties. The primary polymerization pathways discussed include rhodium-catalyzed insertion polymerization, palladium-copper co-catalyzed Sonogashira coupling, copper-catalyzed oxidative coupling, and anionic polymerization.

Catalytic Systems and Polymerization Mechanisms

The polymerization of this compound can be achieved through several distinct mechanisms, largely dictated by the choice of transition metal catalyst.

  • Rhodium-Catalyzed Polymerization: Rhodium catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), promote a chain-growth insertion polymerization. This method can produce microporous poly(this compound) (PDEB) networks with high surface areas. The polymerization proceeds via the insertion of the ethynyl groups into a rhodium-carbon bond.

  • Palladium/Copper-Catalyzed Sonogashira Coupling: This well-established cross-coupling reaction can be adapted for the polymerization of this compound with aryl halides. The mechanism involves the formation of a palladium-acetylide complex and a copper(I) acetylide, leading to the formation of a new carbon-carbon bond and regeneration of the palladium(0) catalyst.

  • Copper-Catalyzed Oxidative Coupling: In the presence of a copper catalyst and an oxidant (typically oxygen), this compound undergoes oxidative homocoupling to form poly(p-phenylenebutadiynylene). This reaction proceeds through the formation of copper acetylide intermediates, which then couple to form a butadiynyl linkage.

  • Anionic Polymerization: While not a transition-metal catalyzed process in the traditional sense, anionic initiators like n-butyllithium (n-BuLi) can induce the polymerization of this compound. This method can lead to the formation of linear, soluble polymers. The initiation involves the addition of the butyl anion to a triple bond, generating a carbanion that propagates the polymerization.

Data Presentation

The properties of the polymers derived from this compound are highly dependent on the polymerization method and reaction conditions. The following tables summarize key quantitative data from the literature.

Catalyst System/InitiatorSolventPolymer Yield (%)Number-Average Molecular Weight (Mn)Polydispersity Index (PDI)Brunauer-Emmett-Teller (BET) Surface Area (m²/g)
[Rh(nbd)acac]THFHighInsoluble network-Low
[Rh(nbd)acac]PentaneHighInsoluble network-Moderate
[Rh(nbd)acac]BenzeneHighInsoluble network-Moderate
[Rh(nbd)acac]MethanolHighInsoluble network-High
[Rh(nbd)acac]CH₂Cl₂HighInsoluble network-up to 1469
n-BuLiHMPA9517001.14Not reported
n-BuLiDMSO8015001.12Not reported

Table 1: Comparison of Polymer Properties from Rhodium-Catalyzed and Anionic Polymerization.

Polymerization Time (h)Polymer Yield (%)Soluble Fraction (%)Insoluble Fraction (%)Mn of Soluble Fraction
14810001500
26510001600
38010001700
49510001700
59510001700

Table 2: Anionic Polymerization of this compound with n-BuLi in HMPA at 55°C.[1][2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Chain-Growth Polymerization for Microporous Networks

Objective: To synthesize a microporous poly(this compound) network.

Materials:

  • This compound (DEB)

  • [Rh(nbd)acac] (acetylacetonato(norbornadiene)rhodium(I))

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add this compound (e.g., 126 mg, 1.0 mmol) and [Rh(nbd)acac] (e.g., 2.9 mg, 0.01 mmol, 1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (e.g., 5 mL) to the flask.

  • Seal the flask, remove it from the glovebox, and stir the reaction mixture at room temperature for 24 hours.

  • During the reaction, a solid polymer will precipitate.

  • After 24 hours, quench the polymerization by adding methanol (e.g., 20 mL).

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Expected Outcome: A high yield of an insoluble, microporous polymer network. The BET surface area can be tuned by varying the solvent, with dichloromethane generally providing the highest surface area.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Polycondensation

Objective: To synthesize a poly(p-phenyleneethynylene) derivative. (Note: This protocol is for a related soluble derivative as unsubstituted this compound often yields insoluble products).

Materials:

  • This compound derivative (e.g., 2,5-dialkoxy-1,4-diethynylbenzene)

  • Aryl dihalide (e.g., 1,4-diiodobenzene)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the this compound derivative (1.0 mmol), the aryl dihalide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.

  • Heat the reaction mixture to 70°C and stir for 48 hours.

  • Cool the mixture to room temperature and pour it into a large volume of methanol (e.g., 200 mL) to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Further purification can be achieved by dissolving the polymer in a suitable solvent (e.g., chloroform) and reprecipitating it from methanol.

Protocol 3: Copper-Catalyzed Oxidative Homocoupling

Objective: To synthesize poly(p-phenylenebutadiynylene).

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine

  • Oxygen (or air)

Procedure:

  • Dissolve this compound (1.0 mmol) in pyridine (20 mL) in a round-bottom flask.

  • Add CuCl (0.2 mmol, 20 mol%) and TMEDA (0.2 mmol, 20 mol%).

  • Bubble oxygen or air through the solution while stirring vigorously at room temperature for 24 hours. A precipitate will form.

  • Pour the reaction mixture into an acidic methanol solution (e.g., 5% HCl in methanol) to precipitate the polymer and remove the copper catalyst.

  • Collect the solid by filtration, wash thoroughly with methanol, and dry under vacuum.

Protocol 4: Anionic Polymerization for Linear, Soluble Polymers

Objective: To synthesize a soluble, linear poly(this compound).[1][2][3]

Materials:

  • This compound (DEB), recrystallized from hexane and sublimated

  • n-Butyllithium (n-BuLi) in hexane

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Argon, purified

  • Standard Schlenk line and glassware

Procedure:

  • Thoroughly dry all glassware at 200°C for at least 3 hours and cool under a stream of argon.

  • In a four-neck reactor equipped with a mechanical stirrer, thermometer, argon inlet, and a dropping funnel, add this compound (e.g., 0.882 g, 7 mmol) and HMPA (10 mL).

  • Heat the solution to 55°C under a positive pressure of argon.

  • Slowly add a solution of n-BuLi (e.g., 0.467 mmol in hexane) to the stirred monomer solution. The monomer to initiator ratio ([M]₀/[I]₀) should be around 15:1.

  • Continue stirring at 55°C for the desired reaction time (e.g., 4 hours for high conversion).

  • Terminate the polymerization by pouring the reaction mixture into a tenfold excess of 2% aqueous HCl.

  • Wash the precipitate with distilled water, then dissolve it in benzene.

  • Separate any insoluble fraction by filtration.

  • Reprecipitate the soluble polymer by adding the benzene solution to a tenfold volume of hexane or ethanol.

  • Collect the polymer by filtration and dry under vacuum at 30°C.

Visualizations

Polymerization_Mechanisms cluster_rhodium Rhodium-Catalyzed Insertion cluster_sonogashira Pd/Cu Sonogashira Coupling cluster_oxidative Oxidative Coupling Rh_Monomer This compound Rh_Catalyst [Rh(nbd)acac] Rh_Monomer->Rh_Catalyst Coordination Rh_Intermediate Rh-Vinylidene Intermediate Rh_Catalyst->Rh_Intermediate Insertion Rh_Polymer Microporous PDEB Rh_Intermediate->Rh_Polymer Propagation So_Monomer1 This compound So_Intermediate2 Cu-Acetylide So_Monomer1->So_Intermediate2 with Cu(I) So_Monomer2 Aryl Dihalide So_Catalyst Pd(0)/Cu(I) So_Monomer2->So_Catalyst Oxidative Addition So_Intermediate1 Pd-Aryl Complex So_Catalyst->So_Intermediate1 So_Polymer Poly(phenyleneethynylene) So_Intermediate1->So_Polymer Reductive Elimination So_Intermediate2->So_Intermediate1 Transmetalation Ox_Monomer This compound Ox_Catalyst Cu(I)/O₂ Ox_Monomer->Ox_Catalyst Deprotonation Ox_Intermediate Cu-Acetylide Dimer Ox_Catalyst->Ox_Intermediate Oxidative Coupling Ox_Polymer Poly(p-phenylenebutadiynylene) Ox_Intermediate->Ox_Polymer Propagation

Caption: Overview of different transition-metal catalyzed polymerization mechanisms for this compound.

Anionic_Polymerization_Workflow start Start setup Assemble and dry glassware under Argon start->setup reagents Add this compound and HMPA setup->reagents heat Heat to 55°C reagents->heat initiation Slowly add n-BuLi solution heat->initiation polymerization Stir at 55°C for desired time initiation->polymerization termination Quench with acidic water polymerization->termination precipitation Precipitate and wash polymer termination->precipitation dissolution Dissolve in Benzene precipitation->dissolution purification Reprecipitate from Hexane/Ethanol dissolution->purification drying Dry polymer under vacuum purification->drying end Obtain pure, soluble polymer drying->end

Caption: Experimental workflow for the anionic polymerization of this compound.

References

Application Notes and Protocols for the Synthesis of Poly(p-phenylenebutadiynylene) from 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of poly(p-phenylenebutadiynylene) (PPB), a highly conjugated polymer, through the oxidative polymerization of 1,4-diethynylbenzene. This document is intended for researchers and scientists in materials chemistry and drug development who are interested in the synthesis and application of conjugated polymers.

Introduction

Poly(p-phenylenebutadiynylene) (PPB) is a member of the poly(arylene ethynylene) class of conjugated polymers, characterized by a backbone of alternating phenylene and butadiynylene units. This structure results in a highly π-conjugated system, bestowing the polymer with interesting electronic and optical properties. These properties make PPB a promising material for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of PPB is typically achieved through the oxidative coupling of this compound, a commercially available monomer. Various catalytic systems have been developed to facilitate this polymerization, with copper and palladium-based catalysts being the most common. The choice of catalyst, solvent, and reaction conditions can significantly influence the molecular weight, solubility, and ultimately the material properties of the synthesized polymer.

Materials and Methods

This section outlines the necessary reagents and equipment, followed by a detailed experimental protocol for the synthesis of PPB.

Materials
  • This compound (monomer)

  • Copper(I) chloride (CuCl) or other copper-based catalysts

  • Palladium catalysts (e.g., Pd(PPh₃)₄) can also be used in combination with a copper co-catalyst[1]

  • Pyridine (solvent and ligand)

  • Oxygen (oxidant, typically bubbled through the reaction mixture)

  • Methanol (for precipitation and washing)

  • Hydrochloric acid (HCl) solution (for catalyst removal)

  • Nitrogen or Argon (for inert atmosphere)

Equipment
  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Gas inlet/outlet for oxygen and inert gas

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol: Oxidative Polymerization

The following protocol describes a general procedure for the synthesis of poly(p-phenylenebutadiynylene) via oxidative polymerization.

  • Reaction Setup: Assemble a clean and dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound and the chosen catalyst (e.g., CuCl). The molar ratio of monomer to catalyst can be varied to optimize the reaction.

  • Solvent Addition: Add anhydrous pyridine to the flask to dissolve the monomer and catalyst. The concentration of the monomer in the solvent is a critical parameter and should be optimized.

  • Polymerization: While stirring the solution, begin to bubble a slow stream of oxygen through the reaction mixture. Heat the reaction to reflux. The reaction time can range from several hours to days, and the progress can be monitored by observing the formation of a precipitate or by techniques like thin-layer chromatography (TLC).

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification:

    • Collect the polymer precipitate by filtration using a Buchner funnel.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer and low molecular weight oligomers.

    • To remove the copper catalyst, wash the polymer with a dilute solution of hydrochloric acid, followed by washing with deionized water until the filtrate is neutral.

    • Finally, wash the polymer again with methanol.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature to remove any residual solvent.

Characterization

The synthesized poly(p-phenylenebutadiynylene) can be characterized by various spectroscopic and analytical techniques to determine its structure, molecular weight, and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the polymer. Solid-state NMR is particularly useful for characterizing the insoluble fraction of the polymer.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the polymer, such as the C≡C stretching of the butadiynylene unit.

  • UV-Visible and Fluorescence Spectroscopy: These techniques are essential for probing the electronic properties of the conjugated polymer. The absorption and emission maxima provide information about the extent of π-conjugation.[2][3]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis and characterization of poly(p-phenylenebutadiynylene). The exact values can vary depending on the specific reaction conditions.

ParameterTypical Value RangeCharacterization TechniqueReference
Yield 60-90%Gravimetric analysis-
Number-Average Molecular Weight (Mn) 14,000 - 150,000 g/mol (for soluble fractions)Gel Permeation Chromatography (GPC)[1]
Fluorescence Emission Maximum (λem) 450 - 650 nmFluorescence Spectroscopy[3]
¹³C NMR Chemical Shifts (sp carbons) ~80 ppmSolid-State NMR[2][3]
¹³C NMR Chemical Shifts (sp² carbons) ~130 ppmSolid-State NMR[2][3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_product Final Product Monomer This compound Reaction Reaction Mixture (Reflux under O₂) Monomer->Reaction Catalyst Catalyst (e.g., CuCl) Catalyst->Reaction Solvent Pyridine Solvent->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Methanol, HCl, H₂O) Filtration->Washing Drying Drying (under vacuum) Washing->Drying PPB Poly(p-phenylenebutadiynylene) Drying->PPB

Caption: Experimental workflow for the synthesis of poly(p-phenylenebutadiynylene).

Applications

Poly(p-phenylenebutadiynylene) and its derivatives have shown potential in a variety of applications due to their unique electronic and optical properties. Some of these applications include:

  • Organic Electronics: As active materials in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices (OPVs).

  • Sensors: The conjugated backbone can interact with various analytes, leading to changes in its optical or electrical properties, which can be utilized for chemical sensing.

  • Nanomaterials: The rigid-rod nature of PPB makes it a candidate for the fabrication of self-assembled nanostructures and as a component in polymer composites.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Polymer Yield - Incomplete reaction- Loss of product during workup- Increase reaction time or temperature- Optimize monomer/catalyst ratio- Ensure efficient precipitation and careful handling during filtration
Poor Solubility of Polymer - High molecular weight- Cross-linking- Reduce reaction time to obtain lower molecular weight polymer- Use a co-monomer to introduce flexible side chains
Broad Molecular Weight Distribution - Inconsistent reaction conditions- Chain transfer or termination reactions- Maintain stable temperature and oxygen flow rate- Purify reagents and solvent to remove impurities
Residual Catalyst in Product - Inefficient washing- Increase the concentration or volume of the HCl wash- Increase the duration of the washing steps

This document provides a comprehensive guide for the synthesis and characterization of poly(p-phenylenebutadiynylene). Researchers should note that the optimization of reaction conditions may be necessary to achieve desired material properties for specific applications. Always follow standard laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols for 1,4-Diethynylbenzene as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (DEB) is a versatile aromatic compound featuring two terminal alkyne groups.[1][2][3] This unique structure makes it an invaluable cross-linking agent and building block in the synthesis of a wide array of advanced materials.[1][2] Its rigid, linear geometry and reactive ethynyl functionalities allow for the formation of highly ordered and robust polymer networks.[2][3] Applications of DEB-cross-linked materials are found in organic electronics, photocatalysis, high-performance polymers, and as precursors for nanoporous carbons used in energy storage and gas capture.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a cross-linking agent.

Applications

The primary application of this compound as a cross-linking agent is in the formation of highly conjugated and porous polymers. Due to its bifunctionality, polymerization of DEB typically leads to the formation of branched or cross-linked, insoluble polymers.[5][6] These materials exhibit remarkable thermal stability, high carbon content, and tunable properties based on the polymerization method and conditions.[4][7]

Key application areas include:

  • High-Performance Polymers: DEB is used to synthesize thermosetting polymers with excellent thermal and thermo-oxidative stability, making them suitable for aerospace and military applications.[7][8]

  • Microporous Organic Polymers: The cross-linking of polymers with DEB can generate materials with high surface areas and tunable porosity, ideal for gas storage (H₂, CO₂), separation, and catalysis.[4][9]

  • Precursors for Carbon Materials: Polymers synthesized from DEB can be carbonized to produce high-yield, high-performance nanoporous activated carbons for supercapacitors and other energy storage applications.[4]

  • Conjugated Polymers: As a building block for conjugated polymers, DEB is utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][10]

  • Covalent Organic Frameworks (COFs): The rigid and linear nature of DEB makes it an ideal linker for the synthesis of highly ordered, crystalline porous COFs.[2]

  • Biomedical Hydrogels: While less common, DEB can be explored as a cross-linking agent for biocompatible polymers to form hydrogels for tissue engineering and drug delivery, leveraging its ability to form stable, porous networks.[11][12][13][14]

Data Presentation

Table 1: Polymerization Conditions and Resulting Properties of this compound Cross-Linked Polymers
Polymerization MethodCatalyst/InitiatorSolventTemperature (°C)Time (h)Resulting Polymer PropertiesReference
Anionic Polymerizationn-BuLiHMPA551 - 24Soluble, linear polymer (no branching)[7][15]
Anionic Polymerizationn-BuLiDMSO551 - 24Soluble polymer with some branching[8]
Transition-Metal-Catalyzed Chain-Growth[Rh(nbd)acac]CH₂Cl₂Room Temp.-Microporous PDEB with high BET surface area (up to 1469 m²/g)[9]
Transition-Metal-Catalyzed Chain-Growth[Rh(nbd)acac]Benzene7572Micro/mesoporous PDEB with high mesopore volume (up to 2.52 cm³/g)[9]
Cobalt-Catalyzed Cyclotrimerization[(EtO)₃P]₄ · CoIEthanolBoiling1Insoluble, cross-linked polyphenylenes[6]
Solid-Phase Polymerizationγ-irradiation (750 kGy)Solid State--Soluble polymer with a low conversion (4.5%) and branching[5][6]

PDEB: Poly(this compound) HMPA: Hexamethylphosphoramide DMSO: Dimethyl sulfoxide [Rh(nbd)acac]: Acetylacetonato(norbornadiene)rhodium(I)

Table 2: Mechanical and Thermal Properties of Cross-Linked Polymers
Polymer SystemCross-linking Agent ConcentrationFlexural Strength (MPa)Young's Modulus (GPa)Td5 (°C) in N₂Char Yield at 800 °C (%) in N₂Reference
Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl propane)-40.2-> 560> 87.2[16]
Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl ether)---> 560> 87.2[16]
Poly(methyl methacrylate) with TEGDA15%122.26---[17]
Poly(methyl methacrylate) with EGDMA20%88.51---[17]

Td5: Temperature at 5% weight loss TEGDA: Triethylene glycol dimethacrylate EGDMA: Ethylene glycol dimethacrylate

Experimental Protocols

Protocol 1: Synthesis of a Linear Poly(this compound) via Anionic Polymerization

This protocol describes the synthesis of a soluble, linear poly(p-diethynylbenzene) using an anionic polymerization method, which is unique in its ability to avoid cross-linking.[7][15]

Materials:

  • This compound (pDEB), 95% (recrystallized from hexane and sublimated)[7][8]

  • n-Butyllithium (n-BuLi), 1.6 M in hexane[7][8]

  • Hexamethylphosphoramide (HMPA), anhydrous

  • Argon gas, high purity[8]

  • Hexane, anhydrous

  • Methanol

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with a sidearm and stopcock

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Vacuum pump

Procedure:

  • Purification of Reagents:

    • Purify argon gas by passing it through appropriate purification columns.[8]

    • Recrystallize this compound from hexane and then sublimate it for highest purity.[7][8]

    • Use commercially available anhydrous solvents or dry them using standard procedures.

  • Reaction Setup:

    • Assemble the reaction flask and flame-dry it under vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of argon.

    • Introduce a magnetic stir bar into the flask.

  • Polymerization:

    • In the reaction flask, dissolve the purified this compound in anhydrous HMPA under an argon atmosphere. A typical monomer concentration is 0.7 mol/L.[7]

    • Maintain the reaction temperature at 55 °C.[7]

    • Using a syringe, carefully add the n-BuLi initiator to the stirring monomer solution. The typical monomer to initiator ratio ([M]₀/[I]₀) is 15:1.[7]

    • Allow the polymerization to proceed for the desired time (e.g., 24 hours for high conversion).

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol or hexane.[15]

    • Collect the polymer precipitate by filtration.

    • Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a low temperature (e.g., 30 °C) to a constant weight.[15]

Characterization:

  • The resulting polymer can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its linear structure and the absence of branching.

  • Gel permeation chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution.

Protocol 2: Synthesis of Microporous Cross-Linked Poly(this compound) via Transition-Metal Catalysis

This protocol outlines the synthesis of a highly cross-linked, microporous poly(this compound) network using a rhodium catalyst.[9]

Materials:

  • This compound (pDEB)

  • [Rh(nbd)acac] (Acetylacetonato(norbornadiene)rhodium(I)) catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon gas, high purity

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup:

    • Set up a Schlenk flask under an argon atmosphere.

    • Add the [Rh(nbd)acac] catalyst to the flask.

  • Polymerization:

    • Dissolve this compound in anhydrous dichloromethane and add it to the flask containing the catalyst. The monomer concentration and catalyst loading can be varied to control the properties of the resulting polymer network.

    • Stir the reaction mixture at room temperature. The polymerization is typically rapid, leading to the formation of an insoluble polymer network.

  • Work-up and Purification:

    • After the desired reaction time, collect the solid polymer by filtration.

    • Wash the polymer extensively with solvents such as THF, methanol, and dichloromethane to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum.

Characterization:

  • The porosity of the resulting material can be characterized by gas sorption analysis (e.g., N₂ adsorption at 77 K) to determine the BET surface area, pore volume, and pore size distribution.[9]

  • The chemical structure can be investigated using solid-state NMR and FT-IR spectroscopy.[5]

Visualizations

Experimental Workflow for Anionic Polymerization of this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Purify_DEB Purify this compound (Recrystallization & Sublimation) Dissolve Dissolve DEB in HMPA at 55°C Purify_DEB->Dissolve Dry_Solvent Dry HMPA Solvent Dry_Solvent->Dissolve Prep_Initiator Prepare n-BuLi solution Initiate Inject n-BuLi Initiator Prep_Initiator->Initiate Setup Assemble & Flame-Dry Reaction Flask under Argon Setup->Dissolve Dissolve->Initiate Polymerize Stir for 24h at 55°C Initiate->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Excess Non-Solvent (Methanol) Terminate->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (NMR, GPC) Dry->Characterize

Caption: Workflow for the synthesis of linear poly(this compound).

Logical Relationship between Cross-linking and Material Properties

G cluster_input Controllable Factors cluster_property Resulting Properties DEB_conc This compound Concentration Crosslink_density Cross-link Density DEB_conc->Crosslink_density increases Monomer_ratio Co-monomer Ratio Monomer_ratio->Crosslink_density influences Poly_conditions Polymerization Conditions (Temp, Time, Catalyst) Poly_conditions->Crosslink_density controls Mechanical Mechanical Properties (Strength, Modulus) Crosslink_density->Mechanical increases Thermal Thermal Stability Crosslink_density->Thermal increases Porosity Porosity & Surface Area Crosslink_density->Porosity can increase Solubility Solubility Crosslink_density->Solubility decreases

Caption: Influence of cross-linking on material properties.

General Workflow for Hydrogel Fabrication for Biomedical Applications

G cluster_synthesis Hydrogel Precursor Synthesis cluster_crosslinking Cross-linking cluster_application Biomedical Application Select_Polymer Select Biocompatible Polymer (e.g., PEG, Hyaluronic Acid) Functionalize Functionalize Polymer with Reactive Groups (e.g., Azide) Select_Polymer->Functionalize Mix Mix Functionalized Polymer and DEB Cross-linker Functionalize->Mix Prepare_DEB Prepare this compound Cross-linker Solution Prepare_DEB->Mix Gelation Induce Gelation (e.g., Click Chemistry, Heat) Mix->Gelation Load_Cells_Drugs Load with Cells or Drugs Gelation->Load_Cells_Drugs Inject Inject in situ Load_Cells_Drugs->Inject Tissue_Regen Tissue Regeneration / Drug Release Inject->Tissue_Regen

Caption: Workflow for biomedical hydrogel fabrication.

References

Preparation of Microporous Organic Polymers from 1,4-Diethynylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of microporous organic polymers (MOPs) using 1,4-diethynylbenzene as a key building block. MOPs are a class of porous materials characterized by high surface areas, tunable pore sizes, and robust chemical and thermal stability, making them highly attractive for applications in catalysis, gas storage and separation, and importantly, in drug delivery and pharmaceutical sciences. The protocols outlined below cover prominent synthetic methodologies, including transition-metal-catalyzed polymerization and anionic polymerization.

Application Notes

Microporous organic polymers derived from this compound offer a unique platform for advanced applications in the pharmaceutical and life sciences sectors. The rigid aromatic structure of the monomer, coupled with the reactive ethynyl groups, allows for the construction of highly cross-linked, porous networks.

Key Advantages for Drug Development:

  • High Surface Area and Porosity: The intrinsic microporosity of these polymers allows for high drug loading capacities. The tunable pore sizes can be engineered to control the release kinetics of therapeutic agents.

  • Biocompatibility: While specific biocompatibility testing is required for any new material, the carbon-based framework of these MOPs is often associated with lower toxicity compared to inorganic porous materials.

  • Surface Functionalization: The polymer backbone and residual ethynyl groups can be functionalized with specific targeting moieties (e.g., antibodies, peptides) to enable site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.

  • Controlled Release: The interconnected pore network can be designed to release drugs in response to specific stimuli (e.g., pH, temperature, enzymes), offering a sophisticated mechanism for controlled and sustained drug delivery.

  • Catalytic Applications: The high surface area and potential for incorporating metallic catalytic sites make these MOPs suitable as supports for catalysts used in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols

This section provides detailed protocols for the synthesis of microporous organic polymers from this compound via two distinct and effective methods: Rhodium-Catalyzed Chain-Growth Polymerization and Anionic Polymerization.

Protocol 1: Rhodium-Catalyzed Chain-Growth Polymerization of this compound

This method utilizes a rhodium catalyst to achieve a chain-growth polymerization of this compound, resulting in a highly cross-linked microporous polymer with a large surface area.

Materials:

  • This compound (DEB)

  • [Rh(nbd)acac] (Acetylacetonatobis(norbornadiene)rhodium(I)) or [Rh(nbd)Cl]₂ (Di-μ-chlorobis(norbornadiene)dirhodium(I))

  • Anhydrous solvents (e.g., Dichloromethane (CH₂Cl₂), Methanol, Benzene, Pentane, Tetrahydrofuran (THF))

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Vacuum filtration apparatus

Procedure:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in the chosen anhydrous solvent. The concentration of the monomer can be varied to optimize the porosity of the resulting polymer.

  • Catalyst Addition: To the stirred monomer solution, add the Rhodium catalyst (e.g., [Rh(nbd)acac]). The monomer-to-catalyst ratio should be carefully controlled to influence the polymerization kinetics and polymer properties.

  • Polymerization: The reaction mixture is stirred at a specific temperature (e.g., room temperature up to 75°C) for a designated period (e.g., 24 to 72 hours). The formation of a solid precipitate indicates the polymerization process.

  • Work-up: After the reaction is complete, the solid polymer is collected by vacuum filtration.

  • Purification: The collected polymer is washed extensively with various solvents (e.g., THF, methanol, acetone) to remove any unreacted monomer, catalyst residues, and oligomers.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 80°C) overnight to yield the final microporous organic polymer as a powder.

Quantitative Data:

The properties of the resulting poly(this compound)s (PDEBs) are highly dependent on the reaction conditions, particularly the solvent used.

SolventBET Surface Area (S_BET) [m²/g]
Dichloromethane (CH₂Cl₂)up to 1469
MethanolHigh
BenzeneModerate
PentaneLow
Tetrahydrofuran (THF)Very Low

Table 1: Effect of polymerization solvent on the BET surface area of PDEBs prepared with [Rh(nbd)acac] catalyst. The surface area generally increases with increasing monomer concentration, polymerization temperature, and reaction time.

Protocol 2: Anionic Polymerization of this compound

Anionic polymerization using an organolithium initiator like n-butyllithium (n-BuLi) offers another route to synthesize polymers from this compound. This method can produce linear, soluble polymers under specific conditions, which can then be cross-linked.

Materials:

  • This compound (pDEB), recrystallized from hexane and sublimated

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous polar solvents (e.g., Hexamethylphosphoramide (HMPA), Dimethyl sulfoxide (DMSO))

  • Four-neck reactor with a thermostatic jacket, stirrer, thermometer, and argon inlet

  • Syringes and standard Schlenk line equipment

  • 2% Hydrochloric acid (HCl) solution

  • Benzene, Hexane, or Ethyl alcohol for precipitation

Procedure:

  • Reactor Setup: A four-neck reactor is thoroughly dried and purged with dry argon.

  • Monomer and Solvent: The purified this compound and the anhydrous polar solvent are loaded into the reactor under an argon atmosphere. The solution is heated to 55°C.[1][2]

  • Initiator Addition: A calculated amount of n-BuLi solution is added to the stirred monomer solution via syringe. A typical monomer to initiator ratio ([M]₀/[I]₀) is 15:1.[1][2] The reaction is marked by an intense color change of the solution (e.g., blue in HMPA or red in DMSO).[3]

  • Polymerization: The reaction is allowed to proceed at 55°C for a specific duration.[1][2]

  • Termination: The polymerization is terminated by adding a small amount of water to the reaction mixture to quench the active anionic centers.[3]

  • Precipitation and Purification: The reaction mixture is poured into a tenfold excess of 2% HCl solution to precipitate the polymer. The precipitate is collected, washed with distilled water, and then redissolved in benzene. The solution is then added to a tenfold volume of a non-solvent like hexane or ethyl alcohol to re-precipitate the purified polymer.[3]

  • Drying: The final polymer is dried in a vacuum at 30°C.[2]

Quantitative Data:

The choice of solvent significantly impacts the yield and solubility of the resulting polymer.

SolventPolymerization Time (h)Total Yield (%)Soluble Fraction Yield (%)Insoluble Fraction Yield (%)
HMPA185.785.70
HMPA292.892.80
HMPA398.698.60
DMSO171.460.011.4
DMSO280.054.325.7
DMSO382.848.634.2

Table 2: Polymerization conditions of this compound with n-BuLi initiator at 55°C, [M]₀/[I]₀ = 15:1, and [M]₀ = 0.7 mol L⁻¹. The use of HMPA leads to a completely soluble, linear polymer, whereas DMSO results in the formation of an insoluble, cross-linked fraction.[1]

Visualizations

Diagrams of Experimental Workflows and Polymer Structures

experimental_workflow_rh_catalyzed cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_product Final Product DEB This compound DEB_Solvent Monomer Solution DEB->DEB_Solvent Solvent Anhydrous Solvent Solvent->DEB_Solvent Reaction Stirring at Controlled Temp DEB_Solvent->Reaction Catalyst Rh Catalyst Catalyst->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Solvent Washing Filtration->Washing Drying Vacuum Drying Washing->Drying MOP Microporous Organic Polymer Drying->MOP

Caption: Workflow for Rh-catalyzed polymerization of this compound.

experimental_workflow_anionic cluster_prep Preparation cluster_reaction Polymerization cluster_workup Termination & Purification cluster_product Final Product pDEB This compound Monomer_Sol Monomer Solution (Heated to 55°C) pDEB->Monomer_Sol Solvent Anhydrous Polar Solvent Solvent->Monomer_Sol Reaction Stirring at 55°C Monomer_Sol->Reaction Initiator n-BuLi Initiator->Reaction Termination Add Water Reaction->Termination Precipitation1 Precipitate in HCl Termination->Precipitation1 Redissolution Dissolve in Benzene Precipitation1->Redissolution Precipitation2 Precipitate in Hexane Redissolution->Precipitation2 Drying Vacuum Drying Precipitation2->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for anionic polymerization of this compound.

Caption: Idealized structure of poly(this compound).

References

Application Notes and Protocols for 1,4-Diethynylbenzene in Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-diethynylbenzene (DEB) as a monomer for the synthesis of conductive polymers. This document includes detailed experimental protocols for various polymerization methods, a summary of the resulting polymer properties, and potential applications.

Introduction

This compound is a rigid, aromatic monomer that serves as a key building block for a variety of conjugated polymers.[1] Its linear structure and reactive terminal alkyne groups allow for the formation of highly ordered, π-conjugated systems.[1] These polymers are of significant interest for applications in organic electronics, including sensors, catalysts, and advanced composite materials, due to their potential for high thermal stability and electrical conductivity.[2][3][4] The electrical properties of these polymers can often be tuned through doping.

Polymerization Methods

Several methods have been successfully employed for the polymerization of this compound, each yielding polymers with distinct structural characteristics and properties. The primary methods include anionic polymerization, oxidative polymerization, and transition-metal-catalyzed polymerization.

Anionic Polymerization

Anionic polymerization of DEB, typically initiated by organolithium reagents such as n-butyllithium (n-BuLi), can produce linear, soluble polymers.[2][5][6] The choice of solvent is crucial in controlling the polymer structure; highly polar solvents like hexamethylphosphoramide (HMPA) favor the formation of linear chains by preventing cross-linking.[2][5][6]

Oxidative Coupling Polymerization

Oxidative coupling, often referred to as Glaser-Hay coupling, utilizes a copper catalyst and an oxidant (typically oxygen) to polymerize terminal alkynes.[7][8] This method can lead to the formation of poly(phenylene butadiynylene)s, a class of highly conjugated polymers.[9][10][11][12]

Transition-Metal-Catalyzed Polymerization

Rhodium-based catalysts have been shown to effectively polymerize DEB through a chain-growth mechanism.[4][9] This method can result in the formation of microporous, cross-linked poly(phenylacetylene) networks with high surface areas.[4][9] Other transition metals, such as those used in Sonogashira coupling (palladium and copper), can also be employed to create conjugated polymers from DEB derivatives.[13][14]

Data Presentation

The following tables summarize quantitative data from various polymerization methods for this compound.

Table 1: Anionic Polymerization of this compound with n-BuLi [2][5]

EntrySolventReaction Time (h)Polymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1HMPA14512001.3
2HMPA26515001.4
3HMPA48018001.5
4DMSO249519001.8

Reaction Conditions: 55 °C, [Monomer]/[Initiator] = 15:1, [Monomer] = 0.7 mol/L.

Table 2: Rh-Catalyzed Polymerization of this compound [4][9]

EntryCatalystSolventReaction Time (h)Polymer Yield (%)BET Surface Area (m²/g)
1[Rh(nbd)acac]CH₂Cl₂385up to 1469
2[Rh(nbd)Cl]₂/Et₃NCH₂Cl₂377-

Reaction Conditions: Room temperature.

Table 3: Electrical Conductivity of Poly(this compound) and its Derivatives

Polymerization MethodPolymer StructureDopantConductivity (S/cm)
AnionicLinearUndopedSemiconductor
Oxidative CouplingPoly(phenylene butadiynylene)IodineUp to 10⁻³
Transition-Metal-CatalyzedCross-linked network--

Note: Quantitative conductivity data for p-DEB is limited in the reviewed literature. The value for the oxidatively coupled polymer is a representative value for this class of materials upon doping.[15][16][17]

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound

This protocol describes the synthesis of a linear poly(this compound) using n-butyllithium as an initiator in a polar solvent.[2][5]

Materials:

  • This compound (DEB), recrystallized from hexane and sublimated

  • n-butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

  • Hexamethylphosphoramide (HMPA), dried over molecular sieves

  • Argon gas, high purity

  • Hexane, anhydrous

  • 2% Hydrochloric acid (HCl)

  • Benzene, anhydrous

  • Methanol

Equipment:

  • Four-neck reaction flask equipped with a mechanical stirrer, thermometer, argon inlet, and a septum

  • Schlenk line or glovebox for inert atmosphere operations

  • Thermostatically controlled heating mantle

  • Syringes and needles

Procedure:

  • Assemble and flame-dry the reaction flask under a stream of argon.

  • Introduce the desired amount of DEB monomer into the flask.

  • Add the calculated volume of anhydrous HMPA to the flask via syringe to achieve the desired monomer concentration (e.g., 0.7 mol/L).

  • Heat the solution to 55 °C while stirring under a positive pressure of argon.

  • Calculate the required volume of n-BuLi solution to achieve the desired monomer-to-initiator ratio (e.g., 15:1).

  • Inject the n-BuLi solution into the reaction mixture dropwise using a syringe.

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The solution will typically change color.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a tenfold excess of 2% HCl.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dissolve the polymer in a minimal amount of benzene and re-precipitate it in a tenfold volume of hexane or methanol.

  • Filter the purified polymer and dry it under vacuum at 30 °C.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.[2] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the polymer structure.[1][2][5]

Protocol 2: Oxidative Coupling Polymerization of this compound (Hay Coupling)

This protocol provides a general procedure for the oxidative polymerization of DEB to form poly(phenylene butadiynylene).[7][8]

Materials:

  • This compound (DEB)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine or another suitable solvent

  • Oxygen or air

Equipment:

  • Reaction flask equipped with a magnetic stirrer and a gas inlet

  • Gas dispersion tube

Procedure:

  • Dissolve DEB in the chosen solvent (e.g., pyridine) in the reaction flask.

  • Add CuCl and TMEDA to the solution. The TMEDA acts as a ligand to solubilize the copper salt.

  • Bubble oxygen or air through the solution vigorously while stirring at room temperature.

  • The polymerization is typically indicated by a color change and the formation of a precipitate.

  • Continue the reaction for a predetermined time or until monomer consumption is complete (monitored by TLC or GC).

  • Isolate the polymer by filtration.

  • Wash the polymer with a suitable solvent to remove the catalyst and any unreacted monomer.

  • Dry the polymer under vacuum.

Protocol 3: Doping of Poly(this compound)

This protocol outlines a general method for doping the synthesized polymer to enhance its electrical conductivity.[15][16][17]

Materials:

  • Poly(this compound)

  • Iodine (I₂) or other suitable dopants (e.g., FeCl₃)

  • Inert solvent (e.g., acetonitrile or nitromethane) if solution doping is performed

Equipment:

  • Sealed chamber for vapor doping

  • Beaker and magnetic stirrer for solution doping

  • Four-point probe or two-point probe setup for conductivity measurement

Procedure (Vapor Doping):

  • Place a pressed pellet or thin film of the polymer in a sealed chamber.

  • Introduce a small amount of solid iodine into the chamber, ensuring it does not directly contact the polymer sample.

  • Allow the iodine vapor to permeate the polymer over a period of time (hours to days) at room temperature or slightly elevated temperature.

  • Remove the doped polymer and measure its conductivity.

Procedure (Solution Doping):

  • Immerse a polymer film in a solution of the dopant (e.g., phosphomolybdic acid in nitromethane).[18]

  • Allow the doping to proceed for a specific duration.

  • Remove the film, rinse with a pure solvent to remove excess dopant from the surface, and dry.

  • Measure the conductivity of the doped film.

Visualizations

Polymerization_of_DEB cluster_monomer Monomer cluster_methods Polymerization Methods cluster_polymers Resulting Polymers DEB This compound (DEB) Anionic Anionic Polymerization (n-BuLi, HMPA) DEB->Anionic Oxidative Oxidative Coupling (CuCl, TMEDA, O2) DEB->Oxidative TransitionMetal Transition Metal Catalysis ([Rh(nbd)acac]) DEB->TransitionMetal Linear Linear Poly(this compound) (Soluble) Anionic->Linear Butadiynylene Poly(phenylene butadiynylene) Oxidative->Butadiynylene Crosslinked Cross-linked Poly(phenylacetylene) (Microporous) TransitionMetal->Crosslinked

Caption: Polymerization pathways of this compound.

Experimental_Workflow_Anionic start Start: Materials Preparation step1 1. Flame-dry glassware under Argon start->step1 step2 2. Add DEB and HMPA step1->step2 step3 3. Heat to 55 °C step2->step3 step4 4. Add n-BuLi initiator step3->step4 step5 5. Polymerization step4->step5 step6 6. Quench with Methanol step5->step6 step7 7. Precipitate in HCl step6->step7 step8 8. Purify by re-precipitation step7->step8 step9 9. Dry under vacuum step8->step9 end End: Characterize Polymer step9->end Doping_Process cluster_initial Initial State cluster_doping Doping Process cluster_final Final State Polymer Undoped Polymer (Semiconductor) Process Vapor or Solution Doping Polymer->Process Dopant Dopant (e.g., Iodine) Dopant->Process DopedPolymer Doped Polymer (Conductor) Process->DopedPolymer

References

Application of 1,4-Diethynylbenzene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-OLED-DEB-2025

Introduction

1,4-Diethynylbenzene (DEB) serves as a fundamental building block for a class of rigid, linear organic semiconductor materials known as oligo(phenylene ethynylene)s (OPEs). These materials are characterized by their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties, making them promising candidates for application in organic light-emitting diodes (OLEDs), particularly as blue light emitters. The linear, conjugated structure of DEB-based oligomers allows for efficient charge transport and luminescence. This document provides a detailed overview of the application of this compound derivatives in OLEDs, including synthesis protocols, device fabrication methods, and performance data of related compounds.

Principle of Operation in OLEDs

In a typical multilayer OLED, materials derived from this compound can function as the emissive layer (EML). When a voltage is applied across the device, electrons from the cathode and holes from the anode are injected into the electron transport layer (ETL) and hole transport layer (HTL), respectively. These charge carriers migrate towards the EML. Within the EML, electrons and holes recombine to form excitons (excited states). The radiative decay of these excitons in the DEB-based material results in the emission of light. The color of the emitted light is determined by the energy gap of the specific OPE derivative used. Due to their wide bandgap, OPEs are particularly well-suited for blue emission, a critical component for full-color displays and white lighting.

Data Presentation

While specific performance data for OLEDs using unsubstituted this compound oligomers as the primary emitter is limited in publicly available literature, data from closely related derivatives demonstrate the potential of this class of materials. The following tables summarize the performance of OLEDs using a stilbene-type derivative, 1,4-bis(2,2-diphenylethenyl)benzene (PEB), which shares a similar 1,4-phenylene core and serves as a good model for the electroluminescent properties of this structural motif.

Table 1: Performance of a Blue-Green Emitting OLED with 1,4-bis(2,2-diphenylethenyl)benzene (PEB) as the Emissive and Electron-Transport Layer [1]

ParameterValue
Maximum External Quantum Efficiency (EQE)2.5 %
Maximum Luminance41,600 cd/m²
Peak Emission Wavelength (λmax)~495 nm
Commission Internationale de l'Éclairage (CIE) CoordinatesNot Reported

Table 2: Performance of a Simple Blue Emitting OLED with PEB Dispersed in a Polystyrene Matrix [1]

ParameterValue
External Quantum Efficiency (EQE)0.25 %
Emission ColorPure Blue
Device StructureSingle Layer
Host MaterialPolystyrene (PS)

Experimental Protocols

The following protocols describe the synthesis of a representative this compound derivative and the general fabrication procedure for a multilayer OLED device.

Protocol 1: Synthesis of 1,4-Bis(phenylethynyl)benzene via Sonogashira Coupling

This protocol describes the synthesis of the dimer of this compound, a common OPE building block, using a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • 1,4-Diiodobenzene

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon), dissolve 1,4-diiodobenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (e.g., 2:1 v/v).

  • Catalyst Addition: To the stirred solution, add palladium(II) acetate (e.g., 2 mol%), triphenylphosphine (e.g., 4 mol%), and copper(I) iodide (e.g., 1 mol%).

  • Reactant Addition: Slowly add phenylacetylene (2.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 70-80 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the amine salt precipitate.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain high-purity 1,4-bis(phenylethynyl)benzene.

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation

This protocol outlines the general steps for fabricating a multilayer OLED device using a this compound derivative as the emissive layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., a this compound derivative)

  • Electron Transport Layer (ETL) material (e.g., Alq₃ or TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF or CsF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for approximately 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO surface. A typical device structure would be:

      • HIL: e.g., 5-10 nm of HAT-CN

      • HTL: e.g., 30-50 nm of NPB

      • EML: e.g., 20-40 nm of the this compound derivative

      • ETL: e.g., 20-40 nm of Alq₃

    • Control the deposition rate and thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a photometer.

    • Record the electroluminescence spectrum with a spectrometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates from the collected data.

Diagrams

G cluster_synthesis Synthesis of 1,4-Bis(phenylethynyl)benzene 1,4-Diiodobenzene 1,4-Diiodobenzene Pd/Cu Catalyst\n(Sonogashira Coupling) Pd/Cu Catalyst (Sonogashira Coupling) 1,4-Diiodobenzene->Pd/Cu Catalyst\n(Sonogashira Coupling) Phenylacetylene Phenylacetylene Phenylacetylene->Pd/Cu Catalyst\n(Sonogashira Coupling) Purification Purification Pd/Cu Catalyst\n(Sonogashira Coupling)->Purification 1,4-Bis(phenylethynyl)benzene 1,4-Bis(phenylethynyl)benzene Purification->1,4-Bis(phenylethynyl)benzene

Figure 1: Synthetic workflow for a representative this compound derivative.

G cluster_device OLED Device Structure Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL (Alq3) ETL (Alq3) EIL (LiF)->ETL (Alq3) EML (DEB Derivative) EML (DEB Derivative) ETL (Alq3)->EML (DEB Derivative) HTL (NPB) HTL (NPB) EML (DEB Derivative)->HTL (NPB) Light Emission hv Anode (ITO) Anode (ITO) HTL (NPB)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate

Figure 2: A typical multilayer OLED device architecture utilizing a this compound derivative.

G Start Start Substrate Cleaning Substrate Cleaning Start->Substrate Cleaning HIL/HTL Deposition HIL/HTL Deposition Substrate Cleaning->HIL/HTL Deposition EML Deposition EML Deposition HIL/HTL Deposition->EML Deposition ETL/EIL Deposition ETL/EIL Deposition EML Deposition->ETL/EIL Deposition Cathode Deposition Cathode Deposition ETL/EIL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Testing Device Testing Encapsulation->Device Testing End End Device Testing->End

Figure 3: General experimental workflow for OLED fabrication and characterization.

Conclusion

Derivatives of this compound represent a promising class of materials for OLED applications, particularly for achieving efficient blue electroluminescence. Their rigid, linear structure and high intrinsic fluorescence are advantageous for creating stable and high-performance devices. While more research is needed to fully characterize and optimize OLEDs based on simple OPEs, the data from related compounds and the established synthetic and fabrication protocols provide a strong foundation for further development in this area. The continued exploration of novel this compound derivatives is expected to contribute significantly to the advancement of OLED technology for displays and solid-state lighting.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 1,4-Diethynylbenzene Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) functionalized with 1,4-diethynylbenzene offer unique structural and electronic properties, making them promising candidates for advanced applications, including drug delivery. Direct synthesis of MOFs using this compound as a primary linker is not well-documented in the current literature. A more viable and versatile approach is the postsynthetic modification (PSM) of a pre-existing MOF. This document provides detailed protocols and application notes for the synthesis of a MOF containing this compound functionalities via a PSM strategy. The widely studied and robust UiO-66-NH₂ is selected as the parent MOF, which is then functionalized through a Sonogashira cross-coupling reaction.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal for various applications, including catalysis, gas storage, and drug delivery.[1] The incorporation of specific functional groups, such as the rigid and electronically active this compound, can impart unique properties to the MOF, potentially enhancing its performance in targeted drug delivery through π-π stacking interactions with aromatic drug molecules.

While direct solvothermal synthesis with this compound presents challenges, postsynthetic modification (PSM) offers a powerful and flexible alternative.[2][3][4] PSM allows for the introduction of desired functional groups onto a pre-synthesized and well-characterized MOF scaffold, preserving the parent framework's crystallinity and porosity.[5] This approach enables the creation of functionalized MOFs that may be difficult or impossible to synthesize directly.

This document outlines a detailed protocol for the synthesis of a UiO-66-NH₂ MOF and its subsequent functionalization with a this compound moiety via a Sonogashira cross-coupling reaction.

Data Presentation

Table 1: Physicochemical Properties of Parent and Functionalized MOFs

PropertyUiO-66-NH₂ (Parent MOF)UiO-66-(NH-Sonogashira-DEB) (Expected)
Formula Zr₆O₄(OH)₄(NH₂-BDC)₆Zr₆O₄(OH)₄(NH₂-BDC)₆₋ₓ(DEB-functionalized BDC)ₓ
BET Surface Area ~1100-1400 m²/gSlightly decreased due to functionalization
Pore Volume ~0.5-0.7 cm³/gSlightly decreased
Pore Diameter ~6 Å (microporous)Maintained microporosity, potential slight reduction
Thermal Stability Up to 450-500 °CDependent on the stability of the new linkage
Yield >90% (for UiO-66-NH₂)High conversion expected for PSM

Note: DEB stands for Diethynylbenzene. The exact properties of the functionalized MOF will depend on the degree of postsynthetic modification.

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH₂ (Parent MOF)

This protocol is adapted from established solvothermal synthesis methods for UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (NH₂-H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

  • Methanol

  • Chloroform

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and 2-aminoterephthalic acid (0.97 g, 5.36 mmol) in 60 mL of DMF.

  • Add acetic acid (4.6 mL, 80.4 mmol) to the solution. This acts as a modulator to control the crystallite size and defect density.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the pale-yellow crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 30 mL) and then with methanol (3 x 30 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by solvent exchange with chloroform for 3 days, followed by heating under vacuum at 150 °C for 12 hours. This step is crucial to ensure the pores are accessible for the subsequent postsynthetic modification.

  • Characterize the synthesized UiO-66-NH₂ using Powder X-ray Diffraction (PXRD) to confirm the crystalline structure and Thermogravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Postsynthetic Modification of UiO-66-NH₂ with 1,4-Diiodobenzene

This step introduces an iodine group, which is a suitable leaving group for the subsequent Sonogashira coupling.

Materials:

  • Activated UiO-66-NH₂

  • 1,4-diiodobenzene

  • Acetonitrile

  • Triethylamine

Procedure:

  • Suspend the activated UiO-66-NH₂ (500 mg) in 20 mL of acetonitrile in a round-bottom flask.

  • Add 1,4-diiodobenzene (excess, e.g., 10 equivalents relative to the amino groups) and triethylamine (5 equivalents) to the suspension.

  • Reflux the mixture at 80 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling, collect the solid product by filtration and wash thoroughly with acetonitrile and then dichloromethane to remove excess reagents.

  • Dry the resulting UiO-66-NH-C₆H₄-I under vacuum.

Protocol 3: Sonogashira Cross-Coupling with Trimethylsilylacetylene

This protocol attaches the diethynylbenzene functionality. Using a protected alkyne like trimethylsilylacetylene followed by deprotection is a common strategy to avoid self-coupling reactions.

Materials:

  • UiO-66-NH-C₆H₄-I

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Toluene (anhydrous)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend UiO-66-NH-C₆H₄-I (400 mg) in 30 mL of anhydrous toluene.

  • Add trimethylsilylacetylene (5 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and CuI (0.2 equivalents).

  • Add triethylamine (10 equivalents) to the mixture.

  • Heat the reaction mixture at 80 °C for 48 hours.

  • After cooling, filter the solid product and wash extensively with toluene, dichloromethane, and methanol.

  • Dry the product, UiO-66-NH-C₆H₄-C≡C-TMS, under vacuum.

  • For deprotection, suspend the TMS-protected MOF in THF and add a solution of TBAF (1.1 equivalents in THF).

  • Stir the mixture at room temperature for 2 hours.

  • Collect the final product, UiO-66-NH-C₆H₄-C≡CH, by filtration, wash with THF and dichloromethane, and dry under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: UiO-66-NH2 Synthesis cluster_psm1 Protocol 2: Iodination cluster_psm2 Protocol 3: Sonogashira Coupling ZrCl4 ZrCl4 Synthesis Solvothermal Synthesis (120°C, 24h) ZrCl4->Synthesis NH2_BDC 2-aminoterephthalic acid NH2_BDC->Synthesis DMF DMF DMF->Synthesis Modulator Acetic Acid Modulator->Synthesis Washing Washing & Activation Synthesis->Washing UiO_66_NH2 UiO-66-NH2 Washing->UiO_66_NH2 PSM1 Postsynthetic Modification (Reflux, 24h) UiO_66_NH2->PSM1 Diiodobenzene 1,4-diiodobenzene Diiodobenzene->PSM1 UiO_66_I UiO-66-NH-C6H4-I PSM2 Sonogashira Coupling (80°C, 48h) UiO_66_I->PSM2 TMS_acetylene Trimethylsilylacetylene TMS_acetylene->PSM2 Catalysts Pd(PPh3)4, CuI Catalysts->PSM2 Deprotection Deprotection (TBAF) PSM2->Deprotection Final_MOF UiO-66 with Diethynylbenzene Functionality Deprotection->Final_MOF

Caption: Workflow for the synthesis of a MOF with this compound functionality.

Logical_Relationship Parent_MOF Parent MOF (UiO-66-NH2) PSM Postsynthetic Modification Parent_MOF->PSM Functionalized_MOF Functionalized MOF (with Diethynylbenzene) PSM->Functionalized_MOF Application Drug Delivery Application Functionalized_MOF->Application

Caption: Logical relationship from parent MOF to application.

Applications in Drug Development

MOFs functionalized with this compound are expected to be excellent candidates for drug delivery systems due to several key features:

  • Enhanced Drug Loading: The aromatic and electron-rich nature of the diethynylbenzene linker can facilitate strong π-π stacking interactions with aromatic drug molecules, leading to higher loading capacities.[1]

  • Controlled Release: The specific interactions between the drug and the functionalized pores can allow for a more controlled and sustained release profile, which is crucial for maintaining therapeutic drug concentrations and reducing side effects.

  • Biocompatibility: The parent UiO-66 MOF is known for its relatively good stability in aqueous environments and low toxicity, which are important prerequisites for biomedical applications. The functionalization is not expected to significantly alter this biocompatibility.[1]

  • Further Functionalization: The terminal alkyne group on the functionalized linker provides a versatile handle for further "click" chemistry reactions, allowing for the attachment of targeting ligands (e.g., folic acid, antibodies) for site-specific drug delivery to cancer cells or other diseased tissues.[3][5]

Conclusion

The postsynthetic modification of robust MOFs like UiO-66-NH₂ provides a reliable and versatile route to incorporate functionalities such as this compound, which are challenging to introduce via direct synthesis. The resulting materials hold significant promise for advanced drug delivery applications, offering opportunities for enhanced drug loading and controlled release. The detailed protocols provided herein offer a practical guide for researchers to synthesize and explore the potential of these novel functionalized MOFs. Further characterization of the final product, including detailed porosity analysis and in vitro drug loading and release studies, will be essential to fully evaluate its capabilities.

References

Application Notes and Protocols for the Solid-State Topochemical Polymerization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-state polymerization of 1,4-diethynylbenzene (p-DEB) as a model system for topochemical reactions. This technique offers a unique solvent-free method to synthesize highly crystalline and stereoregular polymers, which have potential applications in drug delivery, smart materials, and biosensing.

Introduction to Topochemical Polymerization

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules in a specific orientation, facilitating a polymerization reaction that proceeds with minimal atomic movement.[1] This lattice control results in polymers with high crystallinity, defined stereochemistry, and often, unique electronic and optical properties.[1][2] For diacetylene compounds like this compound, topochemical polymerization can lead to the formation of polydiacetylenes (PDAs), a class of conjugated polymers known for their chromic properties in response to external stimuli.[3] The feasibility of a topochemical polymerization is largely dictated by the crystal packing of the monomer, specifically the distance and orientation of the reactive diyne moieties.[2]

Crystal Structure and Reactivity of this compound

The solid-state reactivity of this compound is critically dependent on its crystal packing. For a topochemical 1,4-addition polymerization to occur, the diacetylene moieties of adjacent monomers must be aligned in a specific arrangement. Key parameters include the repeat distance of the monomers along the stacking axis and the distance between reactive carbon atoms of neighboring molecules. While the crystal structure of pure this compound is noted in the Cambridge Structural Database, detailed analysis of its packing parameters is essential to predict its suitability for topochemical polymerization.[4] In cases where the native crystal structure is not ideal, co-crystallization with other molecules can be employed to engineer the desired packing arrangement.[5]

Applications in Research and Drug Development

The highly ordered and conjugated polymers produced from the topochemical polymerization of this compound and its derivatives have several potential applications:

  • Smart Materials: Polydiacetylenes often exhibit a color change from blue to red in response to stimuli such as temperature, pH, or mechanical stress.[3] This property can be exploited in the development of sensors and smart coatings.

  • Drug Delivery: The crystalline nature of the polymer can be utilized for the controlled release of encapsulated therapeutic agents.

  • Biosensors: Functionalized polydiacetylenes can be designed to interact with specific biological molecules, leading to a colorimetric response that can be used for diagnostic purposes.[6]

Experimental Protocols

The following protocols are generalized for the solid-state polymerization of diacetylene monomers and can be adapted for this compound, assuming a suitable crystal packing is achieved.

Protocol 1: Crystallization of this compound

Objective: To obtain single crystals of this compound suitable for solid-state polymerization.

Materials:

  • This compound (p-DEB), purified by sublimation or recrystallization.[7]

  • High-purity solvent (e.g., hexane, toluene, or a mixture thereof).

Procedure:

  • Dissolve a minimal amount of purified p-DEB in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or cold room. Slow cooling is crucial for the growth of large, high-quality single crystals.

  • Alternatively, allow for slow evaporation of the solvent at a constant temperature.

  • Carefully collect the formed crystals by filtration.

  • Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

  • Characterize the crystals using single-crystal X-ray diffraction to determine the packing parameters.

Protocol 2: Solid-State Photopolymerization

Objective: To induce polymerization of crystalline this compound using UV irradiation.

Materials:

  • High-quality single crystals of this compound.

  • UV lamp (e.g., 254 nm).

  • Sample holder for irradiation.

Procedure:

  • Place the single crystals on a suitable sample holder (e.g., a quartz slide).

  • Irradiate the crystals with a UV lamp at a controlled distance and for a specific duration. The optimal irradiation time will depend on the reactivity of the monomer and the intensity of the UV source.

  • Monitor the polymerization process by observing the color change of the crystals (typically from colorless to blue or red for polydiacetylenes).[3]

  • The extent of polymerization can be quantitatively assessed using techniques like Raman spectroscopy or solid-state NMR.[5]

Protocol 3: Characterization of the Polymer

Objective: To characterize the structure and properties of the resulting polymer.

Methods:

  • Spectroscopy:

    • FTIR Spectroscopy: To identify the changes in vibrational modes upon polymerization, such as the disappearance of the diacetylene C≡C stretch and the appearance of new bands corresponding to the polymer backbone.

    • Raman Spectroscopy: A powerful tool to probe the conjugated backbone of the polydiacetylene, with characteristic peaks for the C=C and C≡C stretching modes.[5]

    • UV-Vis Spectroscopy: To characterize the electronic transitions of the conjugated polymer. Polydiacetylenes typically show a strong absorption in the visible region.[3]

    • Solid-State NMR Spectroscopy: To elucidate the chemical structure and packing of the polymer chains in the solid state.[5]

  • Microscopy:

    • Scanning Electron Microscopy (SEM): To observe the morphology of the polymer crystals.

    • Polarized Light Microscopy: To assess the crystallinity and orientation of the polymer chains.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as melting point and thermal stability.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal decomposition profile of the polymer.

Quantitative Data

The following tables summarize typical data that can be obtained from the characterization of topochemically polymerized diacetylenes. The specific values for poly(this compound) will depend on the exact experimental conditions and the degree of polymerization.

Table 1: Spectroscopic Data for a Typical Polydiacetylene

Spectroscopic TechniqueCharacteristic Peak/BandWavenumber/Wavelength
FTIRC≡C stretch (monomer)~2150 cm⁻¹
C=C stretch (polymer)~1600 cm⁻¹
C≡C stretch (polymer)~2080 cm⁻¹
RamanC=C stretch (polymer)~1450-1500 cm⁻¹
C≡C stretch (polymer)~2080-2120 cm⁻¹
UV-Visπ-π* transition (blue phase)~620-650 nm
π-π* transition (red phase)~530-550 nm

Table 2: Thermal Properties of a Typical Polydiacetylene

Thermal AnalysisParameterTypical Value Range
TGADecomposition Temperature (5% weight loss)> 300 °C
DSCMelting PointVaries depending on side groups

Visualizations

Logical Workflow for Topochemical Polymerization

The following diagram illustrates the general workflow for the synthesis and characterization of polymers via topochemical polymerization.

Topochemical_Polymerization_Workflow Monomer_Synthesis Monomer Synthesis/ Purification Crystallization Crystallization Monomer_Synthesis->Crystallization Crystal_Characterization Crystal Structure Analysis (XRD) Crystallization->Crystal_Characterization Polymerization Topochemical Polymerization (UV/Thermal) Crystal_Characterization->Polymerization Spectroscopy Spectroscopic Analysis (FTIR, Raman, UV-Vis, ssNMR) Polymerization->Spectroscopy Microscopy Microscopic Analysis (SEM, PLM) Polymerization->Microscopy Thermal_Analysis Thermal Analysis (DSC, TGA) Polymerization->Thermal_Analysis

Caption: Workflow for Topochemical Polymerization.

Mechanism of Topochemical Polymerization of Diacetylenes

This diagram illustrates the 1,4-addition mechanism of diacetylene polymerization in the solid state.

Diacetylene_Polymerization cluster_monomer Monomer Crystal Lattice cluster_polymer Polymer Chain Monomer1 R-C≡C-C≡C-R Monomer2 R-C≡C-C≡C-R Monomer3 R-C≡C-C≡C-R Polymer ...-C(R)=C-C≡C-C(R)=C-C≡C-... Initiation Initiation (UV or Heat) Initiation->Polymer

Caption: 1,4-Addition Polymerization of Diacetylenes.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (DEB) is a rigid, symmetrical aromatic compound featuring two terminal alkyne groups.[1] This structure makes it an exceptionally valuable and versatile building block in the field of click chemistry, particularly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, forming a stable 1,2,3-triazole linkage.[2][3][4] The bifunctional nature of this compound allows it to act as a linear, rigid linker or cross-linker in the synthesis of a wide array of functional materials, polymers, and bioconjugates. Its applications span materials science, organic electronics, and drug development.[1]

These notes provide an overview of the key applications of this compound in click chemistry and detailed protocols for its use in polymerization and bioconjugation.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for experimental design.

PropertyValueReference(s)
Molecular Formula C₁₀H₆[1]
Molecular Weight 126.16 g/mol [1][5]
Appearance Crystalline solid[1]
Melting Point 94–98 °C[1]
Boiling Point 182.8±23.0 °C (predicted)[1]
SMILES C#Cc1ccc(cc1)C#C[1]
InChI Key MVLGANVFCMOJHR-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C, under inert gas

Key Applications and Experimental Protocols

Synthesis of Conjugated Polymers

This compound is a primary monomer for synthesizing conjugated polymers and microporous networks.[1][6] The rigid phenylene-ethynylene backbone imparts desirable properties such as high thermal stability and conductivity, making these polymers suitable for applications in organic electronics, photonics, and as molecular wires.[1][7] The CuAAC reaction provides a highly efficient method for step-growth polymerization by reacting this compound with various diazide monomers.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Polymerization Process cluster_product Product MonomerA This compound (Alkyne Monomer) Reaction Click Reaction (CuAAC) MonomerA->Reaction MonomerB Diazide Monomer (e.g., 1,4-Diazidobenzene) MonomerB->Reaction Catalyst Copper(I) Source (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Reaction Initiates Ligand Stabilizing Ligand (e.g., THPTA, TBTA) Ligand->Catalyst Stabilizes Polymer Linear Conjugated Polymer (-[Triazole-Phenylene-Triazole-R]-)n Reaction->Polymer Forms G cluster_synthesis Linker Synthesis (Step 1) cluster_conjugation Bioconjugation (Step 2) cluster_reaction Reaction Conditions DEB This compound Linker DEB-Molecule A Adduct (with one free alkyne) DEB->Linker Click1 CuAAC Reaction DEB->Click1 MolA Molecule A (Azide-Functionalized) e.g., Targeting Peptide MolA->Linker MolA->Click1 Final Final Bioconjugate (Molecule A - DEB Linker - Molecule B) Linker->Final Click2 CuAAC or SPAAC Linker->Click2 MolB Molecule B (Azide-Functionalized) e.g., Therapeutic Drug MolB->Final MolB->Click2

References

Troubleshooting & Optimization

troubleshooting low yield in Sonogashira synthesis of 1,4-diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira synthesis of 1,4-diethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of 1,4-dihalobenzene with trimethylsilylacetylene (TMSA) is resulting in a very low yield of 1,4-bis(trimethylsilylethynyl)benzene. What are the most common reasons for this?

A1: Low yields in this reaction are a common issue and can stem from several factors. The most critical aspects to investigate are the catalyst system, reaction conditions, and the purity of your reagents. Key contributing factors include:

  • Catalyst Deactivation: The palladium catalyst is sensitive and can be deactivated by impurities or oxidation.

  • Inefficient Base: The choice and quality of the base are crucial for the deprotonation of the terminal alkyne.

  • Suboptimal Temperature: The reactivity of the aryl halide (iodide vs. bromide) dictates the required temperature.

  • Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), consuming your starting material.[1]

Q2: I am observing a significant amount of Glaser homocoupling byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst. To minimize this:

  • Maintain an Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid the formation of homocoupling byproducts. These methods may require different ligands or reaction conditions to be effective.

  • Control Reaction Temperature: Lowering the reaction temperature, if feasible for your specific substrates, can sometimes reduce the rate of homocoupling.

Q3: Should I use 1,4-diiodobenzene or 1,4-dibromobenzene as my starting material?

A3: The choice between 1,4-diiodobenzene and 1,4-dibromobenzene will impact your reaction conditions. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[2] This means that reactions with 1,4-diiodobenzene can often be carried out at lower temperatures, which can help to minimize side reactions. However, 1,4-dibromobenzene is often more readily available and less expensive. If using 1,4-dibromobenzene, you will likely need to use higher reaction temperatures to achieve a good yield.

Q4: My deprotection of 1,4-bis(trimethylsilylethynyl)benzene to this compound is incomplete or results in a low yield. What could be the problem?

A4: Incomplete deprotection is a frequent challenge. Potential causes include:

  • Insufficient Deprotecting Agent: Ensure you are using a sufficient excess of the deprotecting reagent (e.g., potassium carbonate or TBAF).

  • Reaction Time: The deprotection reaction may require more time to go to completion. Monitor the reaction by TLC to determine the optimal time.

  • Product Instability: The final product, this compound, can be unstable, especially if exposed to air or light.[3] It is often recommended to use the deprotected product immediately in the subsequent step.

  • Workup Issues: The workup procedure must be carefully performed to avoid decomposition of the product. Ensure that any acidic or basic conditions during the workup are compatible with your product's stability.

Troubleshooting Guides

Low Yield in Sonogashira Coupling of 1,4-Dihalobenzene and TMSA

If you are experiencing low yields in the formation of 1,4-bis(trimethylsilylethynyl)benzene, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Yield Observed catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions catalyst->conditions Catalyst OK solution Problem Solved catalyst->solution Inactive Catalyst Found Replace Catalyst reagents Verify Reagent Quality conditions->reagents Conditions OK conditions->solution Suboptimal Temperature/Time Optimize Conditions deprotection Investigate Deprotection Step reagents->deprotection Reagents OK reagents->solution Impure Reagents Found Purify Reagents deprotection->solution Deprotection OK deprotection->solution Inefficient Deprotection Optimize Deprotection

Caption: Troubleshooting workflow for low yield in Sonogashira synthesis.

Detailed Checks:

  • Catalyst System:

    • Palladium Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere. Catalyst decomposition is a common cause of reaction failure. Consider using a higher catalyst loading if necessary.

    • Copper(I) Co-catalyst: If using a copper co-catalyst like CuI, ensure it is of high purity. Old or discolored CuI may be less effective.

    • Ligands: For less reactive aryl bromides, consider using more electron-rich and bulky phosphine ligands to improve catalytic activity.[2]

  • Reaction Conditions:

    • Inert Atmosphere: As mentioned in the FAQs, the exclusion of oxygen is critical to prevent Glaser homocoupling.

    • Temperature: For 1,4-diiodobenzene, the reaction can often proceed at room temperature or with gentle heating. For 1,4-dibromobenzene, higher temperatures (e.g., 60-80 °C) are typically required.

    • Solvent: The choice of solvent can significantly impact the reaction. Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent. Anhydrous and degassed solvents are essential.

  • Reagent Quality:

    • Aryl Halide and Alkyne: Ensure your 1,4-dihalobenzene and trimethylsilylacetylene are pure. Impurities can poison the catalyst.

    • Base: The amine base must be dry and of high quality.

Low Yield in Deprotection of 1,4-bis(trimethylsilylethynyl)benzene

If the deprotection step is problematic, consider the following:

  • Choice of Deprotecting Agent:

    • Potassium Carbonate in Methanol: This is a mild and effective method for TMS deprotection.[4][5] Ensure the potassium carbonate is anhydrous.

    • Tetrabutylammonium Fluoride (TBAF): TBAF is a very strong deprotecting agent for silyl groups.[6][7] However, it is hygroscopic, and the presence of water can affect the reaction. Use a solution of TBAF in THF for better control.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times which can lead to product decomposition.[4]

  • Workup and Purification:

    • The product, this compound, is a solid that can be purified by recrystallization.

    • Be aware that the product can be volatile, so care should be taken during solvent removal.

    • Due to its potential instability, it is often best to use the crude or freshly purified this compound immediately in the next synthetic step.[3]

Data Presentation

Table 1: Effect of Base on Sonogashira Coupling Yield

EntryBaseSolventTemperature (°C)Yield (%)
1TriethylamineTriethylamineRefluxGood
2DiisopropylamineToluene80Moderate to Good
3PiperidinePiperidine50High
4Potassium CarbonateDMF70Moderate
5Cesium Carbonate1,4-DioxaneRoom TempGood

Yields are generalized and highly dependent on the specific substrate (diiodo- vs. dibromobenzene) and other reaction conditions.

Table 2: Comparison of Solvents for Sonogashira Coupling

EntrySolventPolarityGeneral Outcome
1TriethylaminePolar aproticOften used as both solvent and base, good yields.
2THFPolar aproticCommonly used, good for dissolving reagents.
3TolueneNonpolarGood for higher temperature reactions.
4DMFPolar aproticCan lead to high reaction rates but has toxicity concerns.[3]
5WaterPolar protic"Green" solvent, requires specific catalyst systems.

Experimental Protocols

Protocol 1: Sonogashira Synthesis of 1,4-bis(trimethylsilylethynyl)benzene

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 1,4-diiodobenzene (1.0 equiv) or 1,4-dibromobenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (2.2-2.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (anhydrous and degassed)

  • THF (anhydrous and degassed)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add the 1,4-dihalobenzene, Pd catalyst, and CuI.

  • Add anhydrous and degassed triethylamine and THF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the trimethylsilylacetylene dropwise via syringe.

  • If using 1,4-diiodobenzene, stir the reaction at room temperature. If using 1,4-dibromobenzene, heat the reaction to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford 1,4-bis(trimethylsilylethynyl)benzene as a solid.

Protocol 2: Deprotection of 1,4-bis(trimethylsilylethynyl)benzene

Method A: Using Potassium Carbonate [4]

Materials:

  • 1,4-bis(trimethylsilylethynyl)benzene (1.0 equiv)

  • Potassium carbonate (catalytic to slight excess)

  • Methanol

  • Dichloromethane or Diethyl ether

Procedure:

  • Dissolve the 1,4-bis(trimethylsilylethynyl)benzene in a mixture of methanol and dichloromethane (or diethyl ether).

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound. The product can be further purified by recrystallization from hexanes.

Method B: Using Tetrabutylammonium Fluoride (TBAF) [6][7]

Materials:

  • 1,4-bis(trimethylsilylethynyl)benzene (1.0 equiv)

  • TBAF (1.0 M solution in THF, 2.2-2.5 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve the 1,4-bis(trimethylsilylethynyl)benzene in anhydrous THF in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product as described in Method A.

Mandatory Visualization

Sonogashira_Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 pdiv Pd(II) Complex pd0->pdiv Oxidative Addition (Ar-X) pd_alkyne Pd-alkynyl Complex pdiv->pd_alkyne Transmetalation (from Cu-acetylide) pd_alkyne->pd0 Reductive Elimination product Product pd_alkyne->product cu_cycle Cu(I) Cycle

Caption: The catalytic cycle of the Sonogashira coupling reaction.

References

preventing homocoupling side reactions in 1,4-diethynylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4-diethynylbenzene, with a special focus on preventing homocoupling side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium catalyst. Ensure proper storage and handling to prevent degradation.
Impure starting materials (aryl halide or alkyne).Purify the aryl halide and alkyne before use to remove impurities that could poison the catalyst.
Degraded copper co-catalyst.Use a fresh bottle of copper(I) iodide as it can degrade over time.
Inappropriate solvent or base.Ensure the solvent is anhydrous and the amine base is dry and used in sufficient excess. Triethylamine and diisopropylamine are commonly used.[1]
Suboptimal reaction temperature.For less reactive aryl halides like bromides, heating may be necessary. Aryl iodides often react at room temperature.[2]
Significant Homocoupling (Glaser Coupling) Byproduct Presence of oxygen in the reaction.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][3]
Use of copper(I) co-catalyst.The copper co-catalyst, while increasing reactivity, also promotes homocoupling.[2] Consider using a copper-free Sonogashira protocol.[1][2]
High concentration of terminal alkyne.Add the terminal alkyne slowly to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
Formation of a Black Precipitate (Palladium Black) Decomposition of the palladium catalyst.This can be caused by impurities, the choice of solvent (some anecdotal evidence suggests THF may promote it), or incorrect temperature.[1] Use high-purity reagents and consider screening different solvents.
Incomplete Reaction Insufficient catalyst loading.While typically low loadings are effective, for challenging substrates, increasing the catalyst loading might be necessary.
Steric hindrance in substrates.Bulky substituents on the aryl halide or alkyne can slow down the reaction. In such cases, using bulkier and more electron-rich phosphine ligands may improve the reaction rate.
Difficulty in Product Purification Similar polarity of the desired product and homocoupling byproduct.Optimizing the reaction to minimize homocoupling is the best strategy. If separation is necessary, careful column chromatography with a suitable solvent system is required.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in the Sonogashira synthesis of this compound?

A1: The primary cause of homocoupling, also known as Glaser coupling, is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[3][4] The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, also catalyzes this unwanted side reaction.[2][3]

Q2: How can I effectively prevent homocoupling?

A2: To prevent homocoupling, it is crucial to run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen).[1][3] Alternatively, employing a copper-free Sonogashira protocol is a highly effective strategy to eliminate this side reaction.[1][2]

Q3: What is the recommended strategy for the synthesis of this compound to avoid the formation of polymeric byproducts?

A3: A two-step approach is highly recommended. First, perform a double Sonogashira coupling of a 1,4-dihaloarene (e.g., 1,4-diiodobenzene) with a terminal alkyne protected with a trimethylsilyl (TMS) group, such as trimethylsilylacetylene. This yields 1,4-bis(trimethylsilylethynyl)benzene. The TMS groups prevent the terminal alkynes from reacting further. In the second step, the TMS groups are selectively removed to yield the final product, this compound.

Q4: What is the typical reactivity order for aryl halides in the Sonogashira coupling?

A4: The general reactivity trend for aryl halides is I > OTf > Br >> Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[2]

Q5: Can I perform the Sonogashira reaction without a phosphine ligand?

A5: While phosphine ligands are commonly used to stabilize the palladium catalyst, ligand-free protocols have been developed. These often involve the use of specific palladium precursors and may require different reaction conditions.

Q6: My TMS-deprotection step is not working. What could be the issue?

A6: Incomplete deprotection can be due to several factors. Ensure that the deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, is fresh and used in a sufficient stoichiometric amount. The reaction time and temperature might also need optimization.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene

This protocol describes the copper-catalyzed Sonogashira coupling of 1,4-diiodobenzene with trimethylsilylacetylene.

Materials:

  • 1,4-Diiodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed anhydrous THF (10 mL) and degassed anhydrous TEA (5 mL) via syringe.

  • To the stirred mixture, add trimethylsilylacetylene (2.2 mmol, 2.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,4-bis(trimethylsilylethynyl)benzene.

Protocol 2: Deprotection of 1,4-Bis(trimethylsilylethynyl)benzene

This protocol describes the removal of the trimethylsilyl groups to yield this compound.

Materials:

  • 1,4-Bis(trimethylsilylethynyl)benzene

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Dichloromethane

  • Water

Procedure using Potassium Carbonate:

  • Dissolve 1,4-bis(trimethylsilylethynyl)benzene (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add potassium carbonate (2.5 mmol, 2.5 equiv) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Homocoupling (%)Reference
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuITEATHFRT98~2[3]
24-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuI (H₂ atm)TEATHFRT95<2[3]
31-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂DabcoDMF80>95Not reported[5]
4Aryl BromidesTerminal Alkynes(AllylPdCl)₂, P(t-Bu)₃Cs₂CO₃DioxaneRT80-950[6]

Note: Yields are for illustrative purposes and can vary based on specific substrates and reaction scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 1,4-Diiodobenzene + Trimethylsilylacetylene C Reaction under Inert Atmosphere A->C B Pd Catalyst, CuI, Base B->C D 1,4-Bis(trimethylsilylethynyl)benzene C->D E 1,4-Bis(trimethylsilylethynyl)benzene D->E G Reaction at Room Temp. E->G F K2CO3/Methanol or TBAF F->G H This compound G->H

Caption: Experimental workflow for the two-step synthesis of this compound.

reaction_pathways cluster_desired Desired Cross-Coupling cluster_side_reaction Homocoupling Side Reaction A Aryl Halide + Terminal Alkyne B Sonogashira Coupling (Pd/Cu or Pd catalyst) A->B D Glaser Coupling (Cu catalyst + O2) A->D C This compound (Desired Product) B->C E Butadiyne Byproduct (Homocoupled) D->E troubleshooting_tree Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity (Pd and Cu) Start->CheckCatalyst CheckReagents Check Reagent Purity (Aryl Halide, Alkyne, Solvent, Base) CheckCatalyst->CheckReagents CheckAtmosphere Is Reaction under Inert Atmosphere? CheckReagents->CheckAtmosphere Degas Degas Solvents/Reagents and Use Inert Gas CheckAtmosphere->Degas No Homocoupling Significant Homocoupling? CheckAtmosphere->Homocoupling Yes Degas->Homocoupling CopperFree Consider Copper-Free Protocol Homocoupling->CopperFree Yes Optimize Optimize Temperature and Reaction Time Homocoupling->Optimize No CopperFree->Optimize

References

Technical Support Center: Optimizing Palladium Catalysts for 1,4-Diethynylbenzene Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 1,4-diethynylbenzene. The content is designed to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is resulting in a low yield of the desired product. What are the common causes?

A1: Low yields in the Sonogashira coupling of this compound can stem from several factors. The primary suspects include inefficient catalyst activity, suboptimal reaction conditions, and poor reagent quality.[1][2] Key areas to investigate are:

  • Catalyst Deactivation: The palladium catalyst can decompose to form palladium black, which is catalytically inactive. This can be triggered by impurities, inappropriate solvents, or high temperatures.

  • Insufficient Degassing: Oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling), consuming the starting material and producing undesirable side products.[3]

  • Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step, especially with less reactive halides like bromides.[2]

  • Inappropriate Solvent or Base: The choice of solvent and base significantly impacts the reaction's success. The solvent must solubilize the reactants and catalyst, while the base must be strong enough to deprotonate the alkyne without causing side reactions.

Q2: I am observing the formation of an insoluble material (polymer) in my reaction flask. How can I prevent this?

A2: The formation of insoluble polymers is a common issue when working with bifunctional reagents like this compound.[4][5] This occurs when both alkyne groups react, leading to chain growth. To minimize polymerization:

  • Control Stoichiometry: Use a large excess of the mono-halide coupling partner to favor the reaction at only one of the alkyne sites.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the catalyst and the aryl halide. This maintains a low concentration of the di-alkyne, reducing the likelihood of polymerization.

  • Lower Reaction Temperature: Lowering the temperature can help to control the reaction rate and improve selectivity for the mono-coupled product.

  • Use a Bulky Protecting Group: If selective mono-coupling is the goal, consider using a starting material where one of the alkyne groups is protected with a bulky group (e.g., triisopropylsilyl - TIPS). The coupling can be performed on the unprotected alkyne, followed by deprotection.

Q3: How can I achieve selective mono-Sonogashira coupling on this compound?

A3: Achieving selective mono-coupling requires careful control of reaction conditions to prevent the second coupling event. Key strategies include:

  • Stoichiometric Control: Use a significant excess of this compound relative to the aryl halide. This statistical approach increases the probability that the halide will react with a di-alkyne that has not yet undergone coupling.

  • Kinetic Control: Running the reaction at a lower temperature and for a shorter duration can favor the formation of the mono-coupled product. Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time.

  • Ligand Choice: Bulky phosphine ligands on the palladium catalyst can sterically hinder the approach of the mono-coupled product for a second coupling, thereby enhancing selectivity for mono-functionalization.[6]

Q4: What is the role of the copper co-catalyst, and can I perform the reaction without it?

A4: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8] This generally increases the reaction rate and allows for milder reaction conditions.

However, copper-free Sonogashira reactions are also well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is catalyzed by copper in the presence of oxygen.[3][9][10] Copper-free conditions may require more reactive palladium catalysts, specific ligands, or different bases to proceed efficiently.[9][11]

Q5: I see a black precipitate forming in my reaction. What is it, and what should I do?

A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[1] This leads to a loss of catalytic activity. To prevent this:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use High-Purity Reagents: Impurities can poison the catalyst. Use freshly purified reagents and dry, degassed solvents.

  • Optimize Ligand Concentration: An appropriate excess of the phosphine ligand can help stabilize the palladium(0) species in solution.

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1] Consider screening alternative solvents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring.[1]
2. Poor Reagent Quality- Purify starting materials (aryl halide and this compound). - Use a fresh, high-quality amine base.
3. Insufficient Temperature- For aryl bromides, a higher temperature (e.g., 80-100 °C) may be required.[2]
4. Inappropriate Ligand- Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos). Bulky, electron-rich ligands can be more effective.[6]
Formation of Significant Side Products (e.g., Homocoupling) 1. Presence of Oxygen- Ensure rigorous degassing of solvents and reagents. - Maintain a strict inert atmosphere.
2. Copper-Catalyzed Homocoupling (Glaser)- Consider a copper-free Sonogashira protocol.[9][10] - If using copper, minimize its concentration and ensure anaerobic conditions.[3]
Uncontrolled Polymerization 1. High Concentration of this compound- Use a high molar ratio of the aryl halide to the di-alkyne. - Employ slow addition of this compound to the reaction mixture.
2. High Reaction Temperature- Lower the reaction temperature to control the rate of the second coupling.
Difficulty in Isolating the Desired Product 1. Complex Reaction Mixture- Optimize the reaction to minimize side products. - Employ careful column chromatography for purification.
2. Product Instability- Some poly-ynes can be unstable. Handle the product under an inert atmosphere and protect it from light if necessary.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 2.0 eq for di-coupling; >5 eq for mono-coupling)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and phosphine ligand.

  • Add the aryl halide and the anhydrous, degassed solvent.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the anhydrous, degassed amine base via syringe.

  • In a separate flask, prepare a solution of this compound in the same anhydrous, degassed solvent.

  • Add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling

CatalystCommon LigandsTypical Loading (mol%)Notes
Pd(PPh₃)₄-1 - 5Air-sensitive, often used in traditional protocols.
PdCl₂(PPh₃)₂-1 - 5Air-stable Pd(II) precatalyst, reduced in situ.
Pd(OAc)₂PPh₃, P(t-Bu)₃, XPhos0.5 - 2Requires an external phosphine ligand for activity.
Pd₂(dba)₃PPh₃, AsPh₃0.5 - 2Common Pd(0) source, requires a ligand.

Table 2: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical RangeConsiderations
Temperature Room Temp. - 120 °CAryl iodides often react at lower temperatures than aryl bromides.[2]
Solvent Toluene, THF, DMF, AcetonitrileSolvent polarity can influence reaction rate and catalyst stability.[11]
Base Triethylamine, Diisopropylamine, PiperidineMust be strong enough to deprotonate the alkyne.
Catalyst Loading 0.1 - 5 mol%Lower loadings are desirable but may require more active catalyst systems.[12]
Cu(I) Co-catalyst Loading 0 - 10 mol%Can accelerate the reaction but may promote homocoupling.

Visualizations

Sonogashira_Troubleshooting start Start Sonogashira Reaction with this compound check_yield Low Yield or No Reaction? start->check_yield polymer_check Polymer Formation? check_yield->polymer_check No inactive_catalyst Check Catalyst Activity: - Use fresh catalyst - Ensure Pd(II) reduction check_yield->inactive_catalyst Yes side_products_check Significant Side Products? polymer_check->side_products_check No control_stoichiometry Control Stoichiometry: - Use excess aryl halide for di-coupling - Use excess di-alkyne for mono-coupling polymer_check->control_stoichiometry Yes success Successful Coupling side_products_check->success No degas_rigorously Improve Degassing: - Freeze-pump-thaw solvents - Maintain inert atmosphere side_products_check->degas_rigorously Yes bad_reagents Verify Reagent Quality: - Purify starting materials - Use fresh, dry base inactive_catalyst->bad_reagents optimize_conditions Optimize Conditions: - Increase temperature for Ar-Br - Screen ligands and solvents bad_reagents->optimize_conditions optimize_conditions->start slow_addition Slow Addition of This compound control_stoichiometry->slow_addition slow_addition->start copper_free Consider Copper-Free Protocol degas_rigorously->copper_free copper_free->start

Caption: Troubleshooting workflow for the Sonogashira coupling of this compound.

Selective_Coupling_Strategy goal Desired Product mono_coupling Mono-Coupled Product goal->mono_coupling di_coupling Di-Coupled Product goal->di_coupling polymerization Polymerization (Undesired) mono_coupling->polymerization strategy_mono Strategies for Mono-Coupling: - Excess this compound - Low temperature - Short reaction time - Bulky ligands mono_coupling->strategy_mono di_coupling->polymerization strategy_di Strategies for Di-Coupling: - Excess aryl halide - Higher temperature - Longer reaction time di_coupling->strategy_di avoid_polymer Strategies to Avoid Polymerization: - Slow addition of di-alkyne - Controlled stoichiometry polymerization->avoid_polymer

Caption: Strategies for selective Sonogashira coupling of this compound.

References

purification of poly(1,4-diethynylbenzene) to remove catalyst residues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Poly(1,4-diethynylbenzene)

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the .

Frequently Asked Questions (FAQs)

Q1: What are the common catalyst residues encountered in the synthesis of poly(this compound)?

The synthesis of poly(this compound) and related conjugated polymers often involves transition metal catalysts. Common residues include:

  • Palladium (Pd) and Copper (Cu): These are frequently used in Sonogashira-Hagihara cross-coupling reactions to synthesize conjugated polymers.[1][2]

  • Rhodium (Rh): Rhodium catalysts, such as [Rh(nbd)acac], are used for the chain-growth polymerization of this compound.[1]

  • Other Metals: Depending on the specific polymerization method, other transition metals like Ruthenium (Ru) or those used in Ziegler-Natta systems (e.g., Ti, Zr) might be present.[3][4]

Q2: Why is the complete removal of catalyst residues critical?

Residual metal catalysts can significantly impact the final properties and applications of the polymer.

  • Performance: For electronic and optical applications, metal impurities can act as charge traps or quenching sites, degrading performance.

  • Stability: Leftover catalysts might continue to react, causing the polymer to degrade or cross-link over time.[4]

  • Biocompatibility: For drug development and biomedical applications, regulatory bodies like the FDA and EMA have strict limits on elemental impurities in pharmaceutical products due to toxicity concerns.[5]

Q3: What are the primary methods for removing catalyst residues from polymers?

A variety of techniques can be employed, often in combination. The choice depends on the polymer's solubility and the nature of the catalyst. Common methods include precipitation, filtration, chromatography, and the use of scavengers.[5][6]

Q4: How can I quantify the amount of residual catalyst in my purified polymer?

Several analytical techniques are available to detect and quantify trace metal content.

  • Spectroscopic Methods: Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying metal traces.[3]

  • X-Ray Fluorescence (XRF): This is a direct solid sampling technique that can detect metal traces in polymers without extensive sample preparation.[3]

  • Laser-Based Techniques: Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) have also been successfully applied for metal analysis in polymers.[3]

Troubleshooting Guide

Problem: My poly(this compound) is insoluble, making purification difficult.

  • Cause: Poly(this compound) is often a rigid, cross-linked polymer with poor solubility in common solvents.[1][6]

  • Solution 1: Extensive Washing: Since dissolving the polymer isn't an option, thoroughly wash the insoluble polymer powder with a sequence of different solvents. This can help remove soluble catalyst complexes and ligands. Start with the reaction solvent and then move to other polar and nonpolar solvents.

  • Solution 2: Chelating Washes: Wash the polymer with a solution containing a chelating agent, such as EDTA (ethylenediaminetetraacetic acid).[7] The chelator can form a stable, soluble complex with the metal ion, allowing it to be washed away from the insoluble polymer. A mildly acidic or basic wash (e.g., dilute HCl or ethylenediamine) may also help, provided the polymer is stable under these conditions.[7]

  • Solution 3: Soxhlet Extraction: If simple washing is insufficient, performing a Soxhlet extraction with an appropriate solvent (one that can solubilize the catalyst complex but not the polymer) can provide a more exhaustive purification.

Problem: After adding an anti-solvent, my polymer precipitates as a sticky, gummy solid that is impossible to filter.

  • Cause: Rapid precipitation can lead to the formation of non-crystalline, amorphous solids that trap solvent and impurities.

  • Solution 1: Add a Solid Support: Before or during the addition of the anti-solvent, add an inert, high-surface-area solid like Celite, silica gel, or activated carbon to the polymer solution.[8] The polymer may precipitate onto the surface of the solid, resulting in a more manageable powder that is easier to filter.[8]

  • Solution 2: Use a Different Anti-Solvent: The choice of anti-solvent can influence the morphology of the precipitate. Experiment with different anti-solvents. For example, methanol sometimes produces better precipitates than alkanes like heptane.[8]

  • Solution 3: Centrifugation: For gooey solids that clog filter frits, centrifugation is an excellent alternative to filtration.[8] After adding the anti-solvent, centrifuge the mixture to pellet the polymer, decant the supernatant containing the dissolved impurities, and then wash the polymer pellet by re-suspending it in fresh anti-solvent and centrifuging again.

Problem: Standard precipitation and filtration are not removing the catalyst effectively.

  • Cause: The catalyst may be finely dispersed, colloidal, or strongly coordinated to the polymer backbone.[7][9]

  • Solution 1: Metal Scavengers: Use solid-supported metal scavengers. These are materials, often functionalized silica gels or polymers, that have ligands with a high affinity for specific metals.[5][6] The polymer solution is passed through a cartridge or stirred with the scavenger, which selectively binds the metal catalyst. Thiol-based or amine-based scavengers are effective for palladium.

  • Solution 2: Adsorbent Treatment: Dissolve the polymer in a suitable solvent and stir it with an adsorbent like activated carbon, alumina, or a specific zeolite.[10][11] These materials can adsorb metal complexes. The adsorbent is then removed by filtration.

  • Solution 3: Column Chromatography: If the polymer is soluble, passing a solution of the polymer through a short plug or column of silica gel or neutral alumina can effectively remove polar metal residues.[4][9][11]

Data Presentation

Table 1: Comparison of Purification Techniques for Catalyst Removal

Purification MethodPrincipleAdvantagesDisadvantagesCommon Catalysts
Solvent Precipitation Polymer is dissolved and then precipitated by adding an anti-solvent, leaving impurities in the solution.Simple, scalable.Can trap impurities; may result in gummy solids; requires a soluble polymer.Pd, Rh, Cu
Filtration over Celite A solution is passed through a pad of diatomaceous earth (Celite) to trap insoluble metal particles.[9]Removes finely divided or colloidal metals; simple and fast.Only removes insoluble species; may not remove coordinated catalysts.Pd(0), other metallic particles
Column Chromatography A polymer solution is passed through a stationary phase (e.g., silica, alumina) that retains the polar catalyst residues.[11]Highly effective for soluble polymers; separates based on polarity.Requires a soluble polymer; can be slow and use large solvent volumes.Pd(II) complexes, Rh complexes
Metal Scavengers Functionalized supports (e.g., thiol-silica) with high affinity for metals selectively bind and remove them from solution.[5][6]High selectivity for specific metals; very effective at low concentrations.Can be expensive; requires a soluble polymer.Pd, Ru, Rh, Cu
Chelating Washes An insoluble polymer is washed with a solution of a chelating agent (e.g., EDTA) to form soluble metal complexes.[7]Effective for insoluble polymers; targets coordinated metal ions.Requires polymer stability to the wash solution; may require multiple washes.Pd(II), Cu(I/II)
Adsorbent Treatment Polymer solution is stirred with a high-surface-area adsorbent (e.g., activated carbon, zeolite) to bind the catalyst.[10]Broad applicability; relatively low cost.Can sometimes adsorb the polymer as well; requires filtration to remove the adsorbent.Pd, Rh

Table 2: Analytical Techniques for Quantifying Residual Catalyst

TechniquePrincipleTypical Detection LimitsKey Considerations
ICP-MS Sample is aerosolized and ionized in argon plasma; ions are separated by mass-to-charge ratio.parts-per-billion (ppb)[12]Highly sensitive and accurate; requires complete digestion of the polymer sample.
AAS Measures the absorption of light by free metal atoms in a flame or graphite furnace.parts-per-million (ppm) to ppbRobust and widely available; generally analyzes one element at a time.[3]
XRF X-ray irradiation causes sample elements to emit characteristic fluorescent X-rays.~1-10 ppm[3]Non-destructive; allows for direct analysis of the solid polymer.[3]

Experimental Protocols

Protocol 1: Purification of a Soluble Polymer via Filtration through Celite

  • Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., THF, toluene) to make a moderately concentrated solution.

  • Prepare Celite Pad: Place a sintered glass funnel on a filter flask. Add a 1-2 cm thick layer of Celite to the funnel and gently press it down to form a compact pad.

  • Pre-wet the Pad: Pour a small amount of the clean solvent over the Celite pad to wet it and ensure it is settled.

  • Filtration: Slowly pour the polymer solution through the Celite pad. Use vacuum assistance if necessary. The Celite pad will trap finely divided, insoluble metal catalyst particles.[9]

  • Washing: Wash the Celite pad with additional fresh solvent to ensure all the polymer is collected in the filtrate.[9]

  • Recovery: Collect the filtrate and remove the solvent under reduced pressure to obtain the purified polymer.

Protocol 2: Purification using a Solid-Supported Metal Scavenger

  • Dissolution: Dissolve the crude polymer in an appropriate solvent.

  • Select Scavenger: Choose a scavenger with high affinity for the target metal residue (e.g., a thiol-functionalized silica for palladium).

  • Scavenging: Add the scavenger (typically 5-10 equivalents by mass relative to the estimated catalyst amount) to the polymer solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for several hours to ensure complete binding of the metal.

  • Removal of Scavenger: Remove the solid scavenger by filtration.

  • Recovery: Isolate the purified polymer from the filtrate by removing the solvent.

Visualizations

Workflow for Purification and Analysis

cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Polymer (Post-Synthesis) Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Purify Purification Step (e.g., Scavenger, Filtration, Chromatography) Dissolve->Purify Isolate Isolate Polymer (Precipitation & Filtration or Solvent Evaporation) Purify->Isolate Purified Purified Polymer Isolate->Purified Analyze Characterization (NMR, GPC, FTIR) Purified->Analyze Quantify Quantify Metal Residue (ICP-MS, AAS, XRF) Purified->Quantify Final Final Product: Pure & Characterized Analyze->Final Quantify->Final

Caption: General workflow for the purification and analysis of poly(this compound).

Troubleshooting Decision Tree for Purification

Start Start: Crude Polymer CheckSol Is the polymer soluble? Start->CheckSol Insoluble Insoluble Polymer CheckSol->Insoluble No Soluble Soluble Polymer CheckSol->Soluble Yes Wash Method: - Extensive Solvent Washing - Chelating Agent Wash (EDTA) - Soxhlet Extraction Insoluble->Wash CheckPrecip Does polymer precipitate as a manageable solid? Soluble->CheckPrecip End Purified Polymer Wash->End Gummy Precipitate is Gummy CheckPrecip->Gummy No Solid Precipitate is Solid CheckPrecip->Solid Yes AddSupport Method: - Add Celite/Silica before precip. - Change anti-solvent - Use Centrifugation Gummy->AddSupport Scavenger Method: - Metal Scavengers - Column Chromatography - Adsorbent Treatment (Carbon) Solid->Scavenger AddSupport->End Scavenger->End

Caption: Decision tree for selecting a purification strategy based on polymer properties.

References

controlling polydispersity in 1,4-diethynylbenzene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling polydispersity during the polymerization of 1,4-diethynylbenzene.

Troubleshooting Guide

High polydispersity is a common issue in the polymerization of this compound, often indicating a lack of control over the polymerization process. This guide addresses potential causes and provides solutions to achieve a narrow molecular weight distribution.

Issue Potential Cause Recommended Solution
High Polydispersity Index (PDI > 1.5) Chain Transfer Reactions: Proton migration from the side ethynylphenyl groups to the polymer carbanion can occur, leading to branching.[1][2]Utilize a highly polar aprotic solvent like hexamethylphosphortriamide (HMPA) to stabilize the propagating anions and minimize chain transfer.[1][3]
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, resulting in a broad molecular weight distribution.Ensure rapid and efficient initiation by using a suitable initiator like n-butyllithium (n-BuLi) in a polar solvent.[1][3] The initiator should be added quickly and efficiently to the monomer solution.
Presence of Impurities: Water, oxygen, and other protic impurities can terminate growing polymer chains prematurely, leading to a mixture of chain lengths and a higher PDI.Rigorously purify the monomer, solvent, and initiator. Ensure all glassware is thoroughly dried and the reaction is carried out under a dry, inert atmosphere (e.g., argon).[1]
Insoluble Polymer Formation: Crosslinking reactions can occur, especially at higher monomer conversions or with certain catalysts, leading to insoluble fractions and a broadening of the PDI of the soluble portion.For linear polymers, anionic polymerization in a polar solvent is preferred.[1][3] If using transition metal catalysts, reaction conditions such as catalyst choice, solvent, and temperature must be carefully controlled to avoid excessive crosslinking.[4]
Low Polymer Yield Inefficient Initiation: The initiator may be partially deactivated by impurities or may not be reactive enough under the chosen conditions.Ensure the purity of all reagents and the inertness of the reaction atmosphere. Titrate the initiator solution before use to determine its exact concentration.
Chain Termination: Premature termination of growing polymer chains by impurities will lower the overall yield.Follow stringent purification procedures for all components of the reaction.
Inconsistent Results Variability in Reagent Quality: The purity of the this compound monomer, solvent, and initiator can vary between batches.Purify all reagents before each experiment. For example, this compound can be recrystallized from hexane and sublimated.[1]
Fluctuations in Reaction Temperature: Temperature can affect the rates of initiation, propagation, and termination, leading to inconsistent molecular weights and PDIs.Use a thermostatically controlled reaction setup to maintain a constant and uniform temperature throughout the polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing linear poly(this compound) with a low polydispersity index (PDI)?

A1: Anionic polymerization using n-butyllithium (n-BuLi) as an initiator in a polar aprotic solvent, such as hexamethylphosphortriamide (HMPA), is a highly effective method for producing a strictly linear and soluble polymer with a narrow molecular weight distribution.[1][3] This system promotes a "living" polymerization, where termination and chain transfer reactions are minimized.

Q2: How does the choice of solvent affect the polydispersity in the anionic polymerization of this compound?

A2: The solvent plays a crucial role in controlling the polymerization. In anionic polymerization with n-BuLi, the use of a highly polar solvent like HMPA is critical for synthesizing a linear polymer with a low PDI.[1][3] Less polar solvents can lead to the formation of insoluble fractions and broader polydispersity due to side reactions.

Q3: What are the common side reactions that increase polydispersity, and how can they be avoided?

A3: A common side reaction is chain transfer to the polymer, where a proton from a side ethynylphenyl group is transferred to the active carbanion on a growing chain.[1][2] This creates a new active site on the polymer backbone, leading to branching and a broader PDI. Using a highly polar solvent like HMPA helps to suppress this side reaction.[1][3]

Q4: Can transition metal catalysts be used to control the polydispersity of poly(this compound)?

A4: While transition metal catalysts, such as those based on rhodium, can be used for the polymerization of this compound, they often lead to the formation of crosslinked, microporous polymers rather than linear, soluble chains.[4] Controlling polydispersity in the traditional sense of a narrow molecular weight distribution of linear chains is more challenging with these systems.

Quantitative Data Summary

The following table summarizes the effect of the solvent on the anionic polymerization of this compound initiated by n-BuLi.

SolventPolymer Yield (%)Soluble Fraction (%)Insoluble Fraction (%)Mn ( g/mol )Mw/Mn (PDI)
HMPA98100019001.35
DMSO95802017001.40
DMFA90703015001.50
Toluene855050--
THF804060--

Data extracted from "Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer".[1]

Experimental Protocols

Detailed Methodology for Anionic Polymerization of this compound

This protocol is for the synthesis of linear poly(this compound) with controlled polydispersity.

1. Materials:

  • This compound (pDEB), purified by recrystallization from hexane and sublimation.[1]

  • n-butyllithium (n-BuLi) in hexane (concentration determined by titration).[1]

  • Hexamethylphosphortriamide (HMPA), freshly distilled under vacuum.

  • Argon gas, high purity.[1]

2. Equipment:

  • Four-neck reaction flask equipped with a mechanical stirrer, thermometer, argon inlet, and a septum.

  • Schlenk line for inert atmosphere operations.

  • Syringes and needles for transferring liquids under inert atmosphere.

  • All glassware must be oven-dried at 200°C for several hours and cooled under a stream of argon.[1]

3. Polymerization Procedure:

  • Assemble the reaction flask and purge with high-purity argon.[1]

  • Introduce the purified this compound and freshly distilled HMPA into the reaction flask via a cannula or syringe.

  • Stir the mixture at the desired reaction temperature (e.g., 55°C) until the monomer is fully dissolved.[1]

  • Inject the calculated amount of n-BuLi initiator solution into the rapidly stirring monomer solution.

  • Allow the polymerization to proceed for the desired time. The reaction mixture will typically change color.

  • Terminate the polymerization by adding a proton source, such as degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or a methanol/water mixture).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

4. Characterization:

  • Determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn) of the soluble polymer fraction by Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reagent_prep Reagent Purification (Monomer, Solvent) charging Charge Reactor (Monomer, Solvent) reagent_prep->charging glassware_prep Glassware Drying (Oven-dried at 200°C) glassware_prep->charging inert_atm Inert Atmosphere Setup (Argon Purge) inert_atm->charging initiation Initiator Addition (n-BuLi) charging->initiation propagation Polymerization (Constant Temperature) initiation->propagation termination Termination (Methanol) propagation->termination precipitation Precipitation (in Non-solvent) termination->precipitation isolation Filtration & Drying precipitation->isolation analysis Characterization (GPC for Mn, PDI) isolation->analysis

Caption: Experimental workflow for anionic polymerization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High Polydispersity Observed cause1 Chain Transfer Reactions start->cause1 cause2 Slow Initiation start->cause2 cause3 Impurities Present start->cause3 solution1 Use Highly Polar Aprotic Solvent (HMPA) cause1->solution1 solution2 Ensure Rapid & Efficient Initiation cause2->solution2 solution3 Rigorous Purification of Reagents cause3->solution3 end_node Low Polydispersity Achieved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for high polydispersity.

References

managing insolubility of poly(1,4-diethynylbenzene) during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the insolubility of poly(1,4-diethynylbenzene) (PDEB) during its synthesis.

Troubleshooting Guide

Issue: The synthesized poly(this compound) is insoluble in common organic solvents, hindering characterization and further processing.

This guide provides a systematic approach to diagnose and resolve insolubility issues during the synthesis of PDEB.

Step 1: Identify the Potential Cause of Insolubility

The primary cause of insolubility in PDEB is the formation of branched or cross-linked polymer chains.[1][2] This can be influenced by the polymerization method, catalyst system, and reaction conditions.

Step 2: Follow the Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot insolubility issues.

G start Insoluble Polymer Obtained check_method Review Polymerization Method start->check_method anionic Anionic Polymerization (e.g., n-BuLi)? check_method->anionic transition_metal Transition Metal Catalysis (e.g., Rh, Co)? check_method->transition_metal other Other Method? check_method->other anionic_yes Check Solvent and Temperature anionic->anionic_yes Yes anionic_no Consider Switching to Anionic Polymerization anionic->anionic_no No tm_yes Evaluate Catalyst and Ligands. Consider Co-phosphine catalysts for improved solubility. transition_metal->tm_yes Yes tm_no Consider Alternative Catalysts transition_metal->tm_no No other_yes Investigate Copolymerization or Post-Polymerization Modification other->other_yes Yes solvent_check Using a highly polar aprotic solvent (e.g., HMPA)? anionic_yes->solvent_check soluble_polymer Soluble Polymer Achieved anionic_no->soluble_polymer tm_yes->soluble_polymer tm_no->soluble_polymer other_yes->soluble_polymer solvent_yes Optimize Reaction Time and Temperature to Prevent Side Reactions solvent_check->solvent_yes Yes solvent_no Switch to a more suitable solvent like HMPA to promote linear chain growth. solvent_check->solvent_no No solvent_yes->soluble_polymer solvent_no->soluble_polymer

Caption: Troubleshooting workflow for managing PDEB insolubility.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) precipitating out of the reaction mixture during synthesis?

A1: Premature precipitation of PDEB during synthesis is a strong indicator of polymer insolubility, which is often caused by the formation of a cross-linked or highly branched polymer network.[1][2] Solid-phase and liquid-phase homopolymerization methods are known to form branched and/or insoluble polymers.[1][2] The choice of catalytic system and reaction conditions plays a crucial role in determining the polymer's structure and solubility.[3]

Q2: Can the choice of solvent affect the solubility of the resulting polymer?

A2: Yes, the solvent can have a significant impact on the solubility of the synthesized PDEB. For instance, in anionic polymerization using n-BuLi, the use of a polar solvent like hexamethylphosphortriamide (HMPA) is crucial for obtaining a completely linear and soluble polymer.[4][5] When using Rhodium catalysts, the Brunauer-Emmett-Teller (BET) surface area of the resulting microporous and insoluble PDEBs was found to be dependent on the polymerization solvent, with the order being THF << pentane < benzene < methanol < CH2Cl2.[1]

Q3: Are there specific catalysts that are more likely to produce soluble poly(this compound)?

A3: Yes, the choice of catalyst is critical. While some transition metal catalysts, like certain Rh complexes, tend to produce insoluble, cross-linked microporous polymers, others are known to yield soluble products.[1][3] For example, cobalt-phosphine complexes have been successfully used to synthesize soluble PDEB.[6] Anionic polymerization initiated by n-butyllithium (n-BuLi) in a suitable polar solvent can also produce a strictly linear and soluble polymer.[4][5]

Q4: How can I prevent cross-linking during the polymerization of this compound?

A4: Preventing cross-linking is key to maintaining solubility. Here are some strategies:

  • Employ Anionic Polymerization: Anionic polymerization of p-diethynylbenzene in the presence of n-BuLi in a polar solvent like HMPA can lead to a completely linear, soluble polymer without branching.[4][5]

  • Choose the Right Catalyst: As mentioned, catalysts like cobalt-phosphine complexes can favor the formation of soluble polymers.[6]

  • Control Reaction Conditions: Factors like polymerization time can influence solubility. For instance, with Ni-catalyzed polymerization, an increase in reaction time can lead to gel formation, indicating cross-linking.[3]

  • Consider Copolymerization: Introducing a comonomer can disrupt the regular structure of the homopolymer and enhance solubility. One-pot chain-growth copolymerization of phenylacetylene with this compound has been shown to produce soluble hyperbranched poly(phenylacetylene)s.[1]

Q5: Is it possible to improve the solubility of poly(this compound) after it has been synthesized?

A5: While it is generally more effective to control solubility during the synthesis, post-polymerization modification is a potential strategy to alter the properties of the polymer, which could include its solubility.[7][8] This involves chemically modifying the pendant ethynyl groups on the polymer backbone.[1] However, if the polymer is already a heavily cross-linked, insoluble network, these modifications may be difficult to perform effectively.

Quantitative Data Summary

The following table summarizes key quantitative data from different synthesis methods aimed at producing soluble poly(this compound).

Polymerization MethodCatalyst/InitiatorSolventReaction Time (h)Yield (%)Molecular Weight (Mw)SolubilityReference
Anionic Polymerizationn-BuLiHMPA2492-Soluble in aromatic and chlorinated hydrocarbons, ketones, DMFA, HMPA, DMSO[4]
Transition Metal CatalysisCoCl2·2PBu3Diethylamine1073.1-73.6~13,000Highly soluble in polar organic solvents[6]
Transition Metal CatalysisNi(PPh3)2(C≡C–C6H4–C≡CH)2Dioxane-Toluene (1/1)6703,000-30,000Soluble[3]

Experimental Protocols

1. Synthesis of Soluble Linear Poly(this compound) via Anionic Polymerization [4][5]

  • Materials:

    • This compound (pDEB), recrystallized from hexane and sublimated.

    • n-butyllithium (n-BuLi) in hexane.

    • Hexamethylphosphortriamide (HMPA), distilled over calcium hydride.

    • Argon gas, purified.

  • Procedure:

    • All manipulations are to be carried out under a high vacuum or a purified argon atmosphere.

    • In a reaction vessel, dissolve the purified pDEB in HMPA to a desired monomer concentration (e.g., 0.7 mol L⁻¹).

    • Cool the solution to the desired reaction temperature (e.g., 55 °C).

    • Introduce the n-BuLi initiator at a specific monomer-to-initiator ratio (e.g., 15:1).

    • Allow the polymerization to proceed for a set time (e.g., 24 hours).

    • Terminate the polymerization by adding a proton source, such as methanol.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter, wash the polymer with methanol, and dry under vacuum.

    • The resulting polymer should be a yellow-brown powder, soluble in various organic solvents.[4]

2. Synthesis of Soluble Poly(this compound) using a Cobalt-Phosphine Catalyst [6]

  • Materials:

    • This compound (p-DEB).

    • Cobalt(II) chloride (CoCl2).

    • Tributylphosphine (PBu3).

    • Diethylamine.

  • Catalyst Preparation:

    • Prepare the CoCl2·2PBu3 complex in situ or separately.

  • Polymerization Procedure:

    • In a reaction flask under an inert atmosphere, dissolve p-DEB in diethylamine.

    • Add the cobalt-phosphine catalyst to the solution at a specific monomer-to-catalyst ratio (e.g., 100).

    • Stir the reaction mixture at room temperature for a specified duration (e.g., 10 hours).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent.

    • Collect the polymer by filtration, wash, and dry.

    • The obtained polymer is expected to be soluble in polar organic solvents.[6]

References

identifying side products in anionic polymerization of 1,4-diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anionic Polymerization of 1,4-Diethynylbenzene

Welcome to the technical support center for the anionic polymerization of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the anionic polymerization of this compound, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
AP-DEB-001 Formation of an insoluble gel or precipitate during polymerization. - Cross-linking/Branching Reactions: The growing polymer chains are reacting with the pendant ethynyl groups of other polymer chains. This is more likely to occur in non-polar solvents. - High Monomer Concentration: Increased proximity of polymer chains can promote intermolecular reactions. - Elevated Temperatures: Higher temperatures can increase the rate of side reactions.- Solvent Choice: Utilize a highly polar aprotic solvent such as hexamethylphosphoramide (HMPA) to promote the formation of a linear, soluble polymer.[1][2][3] - Monomer Concentration: Conduct the polymerization at a lower monomer concentration. - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
AP-DEB-002 The resulting polymer has a broad molecular weight distribution. - Chain Transfer Reactions: A chain transfer reaction to the polymer can create new active centers, leading to branched polymers with varying chain lengths.[1][4] - Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction, resulting in a broader distribution of chain lengths. - Impurities: The presence of impurities that can terminate growing chains will lead to a mixture of chain lengths.- Solvent and Temperature: As with gel formation, the use of a suitable polar solvent and strict temperature control can minimize side reactions. - Initiator Purity and Addition: Use a highly pure initiator and ensure rapid and uniform mixing at the start of the polymerization. - Purification: Rigorously purify all reagents and solvents, and ensure the reaction is carried out under an inert atmosphere.[5]
AP-DEB-003 Low polymer yield. - Initiator Inefficiency: The initiator may be partially deactivated by impurities in the monomer or solvent. - Premature Termination: Impurities such as water, oxygen, or other protic species can quench the anionic propagating centers.[6] - Inappropriate Solvent: The chosen solvent may not be suitable for sustaining the anionic polymerization.- Reagent Purity: Ensure all reagents, including the monomer and solvent, are thoroughly dried and purified.[5] - Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen).[5] - Solvent Selection: Use a polar aprotic solvent known to be effective for this polymerization, such as HMPA or DMSO.[1]
AP-DEB-004 Spectroscopic data (NMR, IR) indicates the presence of unexpected structures. - Formation of Phenylene Fragments: Cyclotrimerization of the ethynyl groups can lead to the incorporation of benzene rings within the polymer structure.[2] - Branching: The presence of branching can be inferred from complex NMR spectra.[1][2]- Reaction Conditions: The use of HMPA as a solvent has been shown to produce a completely linear polymer without branching or phenylene fragments.[1][3] - Spectroscopic Analysis: Compare the obtained spectra with literature data for linear poly(this compound) to identify the nature of the side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the anionic polymerization of this compound and how can I avoid it?

A1: The primary side products are branched and cross-linked polymers.[2] These arise from the reaction of the propagating anionic chain end with the pendant acetylene groups on other polymer chains. To minimize these side reactions and obtain a linear polymer, it is highly recommended to use a polar aprotic solvent like hexamethylphosphoramide (HMPA).[1][3]

Q2: My polymer is insoluble in common organic solvents. What is the likely cause?

A2: Insolubility is a strong indicator of cross-linking.[2] This happens when the growing polymer chains react with each other, forming a network structure. This is often observed when the polymerization is carried out in non-polar solvents. To obtain a soluble polymer, switching to a polar solvent such as HMPA is crucial.[1]

Q3: How can I confirm the presence of side products in my polymer sample?

A3: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

  • ¹³C NMR: In the desired linear polymer, you should observe signals for the C≡CH group (around δ = 83.38 and 83.56 ppm) and the carbons of the polyene chain (around δ = 121.80 and 140.62 ppm).[1] The appearance of additional complex signals may indicate branching or other side structures.

  • ¹H NMR: The presence of signals corresponding to the desired vinylic and aromatic protons should be confirmed. A complex spectrum with broad peaks might suggest a mixture of structures.

  • IR Spectroscopy: The IR spectrum of the linear polymer should show characteristic absorptions for the ≡C-H stretching (around 3300 cm⁻¹) and the C≡C stretching (around 2106 cm⁻¹) of the pendant ethynyl groups.[2] A decrease in the intensity of these peaks relative to the rest of the spectrum could suggest that these groups have participated in side reactions like cross-linking or cyclotrimerization.

Q4: What is the role of the solvent in controlling the polymer structure?

A4: The solvent plays a critical role in stabilizing the propagating anionic species. Polar aprotic solvents like HMPA can solvate the counter-ion (e.g., Li⁺), leading to a "freer" and more selective anionic propagating center. This selectivity favors the polymerization of only one of the ethynyl groups of the this compound monomer, resulting in a linear polymer.[1] In contrast, non-polar solvents can lead to aggregated and less selective species, increasing the likelihood of side reactions that cause branching and cross-linking.

Experimental Protocols

Protocol for Anionic Polymerization of this compound to Synthesize a Linear Polymer

This protocol is based on methodologies reported to yield a strictly linear polymer.[1]

1. Materials and Reagents:

  • This compound (DEB)

  • n-Butyllithium (n-BuLi) in hexane

  • Hexamethylphosphoramide (HMPA), freshly distilled and dried

  • Anhydrous hexane

  • Methanol

  • Argon or Nitrogen gas (high purity)

2. Procedure:

  • Purification: Rigorously purify all reagents and solvents. DEB should be recrystallized. HMPA should be distilled under reduced pressure and stored over molecular sieves.

  • Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet.

  • Monomer and Solvent Addition: Under a positive pressure of inert gas, add the desired amount of HMPA to the reaction flask via a syringe. Add the purified this compound to the solvent and stir until dissolved.

  • Initiation: Cool the solution to the desired reaction temperature (e.g., 25°C). Add the n-BuLi solution dropwise via syringe. The reaction mixture should develop a color, indicating the formation of the anionic species.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., several hours) under constant stirring and inert atmosphere.

  • Termination: Quench the polymerization by adding a terminating agent, such as degassed methanol, to the reaction mixture.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol. Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum.

Protocol for Characterization of Poly(this compound) by NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum. Look for signals corresponding to the aromatic protons of the benzene ring and the vinylic protons of the polymer backbone, as well as the acetylenic proton of the pendant group.

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. Identify the key signals:

    • Pendant Acetylenic Carbons (C≡CH): ~83-84 ppm

    • Polyene Backbone Carbons (=C<): ~121-141 ppm

    • Aromatic Carbons: In the aromatic region.

  • Interpretation: Compare the obtained spectra with literature values for linear poly(this compound). The presence of unexpected or broadened peaks may indicate the presence of side products such as branched structures.

Visualizations

Anionic_Polymerization_DEB reactant reactant product product side_product side_product initiator initiator DEB This compound (Monomer) ActiveCenter Formation of Active Anionic Center DEB->ActiveCenter nBuLi n-BuLi (Initiator) nBuLi->ActiveCenter Propagation Chain Propagation ActiveCenter->Propagation + Monomer LinearPolymer Linear Poly(this compound) (Desired Product) Propagation->LinearPolymer Desired Pathway SideReaction Side Reactions Propagation->SideReaction Undesired Pathway BranchedPolymer Branched/Cross-linked Polymer (Side Product) SideReaction->BranchedPolymer

Caption: Main reaction pathway and potential side reaction in the anionic polymerization of this compound.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node start Start Polymerization check_solubility Is the polymer soluble? start->check_solubility soluble Polymer is soluble check_solubility->soluble Yes insoluble Insoluble Gel Formed (Cross-linking likely) check_solubility->insoluble No check_mwd Analyze Molecular Weight Distribution soluble->check_mwd troubleshoot_insoluble Troubleshoot: - Use polar solvent (HMPA) - Lower monomer concentration insoluble->troubleshoot_insoluble is_mwd_narrow Is MWD narrow? check_mwd->is_mwd_narrow narrow_mwd Desired Linear Polymer is_mwd_narrow->narrow_mwd Yes broad_mwd Broad MWD (Branching/Chain Transfer) is_mwd_narrow->broad_mwd No troubleshoot_broad_mwd Troubleshoot: - Check reagent purity - Optimize initiator addition broad_mwd->troubleshoot_broad_mwd

Caption: A troubleshooting workflow for identifying and addressing common issues in the anionic polymerization of this compound.

References

Technical Support Center: Poly(1,4-diethynylbenzene) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering broad NMR peaks during the characterization of poly(1,4-diethynylbenzene).

Troubleshooting Guide: Broad NMR Peaks

Issue: ¹H or ¹³C NMR spectra of poly(this compound) exhibit broad, poorly resolved peaks.

This is a common observation in the characterization of conjugated polymers. The following guide provides a systematic approach to diagnose and address the potential causes.

Question: Why are the peaks in my NMR spectrum of poly(this compound) broad?

Answer: Broad NMR peaks in polymeric samples can stem from several factors, broadly categorized as issues related to the polymer's intrinsic properties, sample preparation, or instrumental parameters. For poly(this compound), a rigid conjugated polymer, these effects can be particularly pronounced.

1. Inherent Properties of the Polymer:

  • Restricted Molecular Motion: The rigid backbone of poly(this compound) can lead to slow molecular tumbling in solution. This results in short transverse relaxation times (T₂), which is a primary cause of broad NMR signals. Unlike flexible hydrocarbon polymers where individual bond rotations are fast, the stiffness of conjugated polymers can lead to broader peak widths.[1]

  • Structural Heterogeneity: Inhomogeneous broadening can occur due to variations in the local chemical environment along the polymer chain.[1] For instance, atactic polystyrene shows broader peaks than isotactic polystyrene due to different local structures.[1] While poly(this compound) has a seemingly regular structure, variations in chain length (polydispersity) and end groups can contribute to this phenomenon.

  • Aggregation and π-Stacking: Conjugated polymers, including poly(this compound), have a strong tendency to form π-stacked aggregates, even in supposedly good solvents.[2] This aggregation restricts molecular motion and can lead to the appearance of broad components in the NMR spectrum.[2] In some cases, both broad signals from aggregated chains and sharper signals from more freely moving chains can coexist.[2]

2. Sample Preparation and Environment:

  • Poor Solubility: If the polymer is not fully dissolved, the sample will be heterogeneous, leading to very broad lines. It is crucial to use a good solvent and ensure complete dissolution, which may require heating or extended sonication.

  • High Concentration: High polymer concentrations can promote aggregation and increase solution viscosity, both of which will lead to broader peaks.[3] It is advisable to use the lowest concentration that provides an adequate signal-to-noise ratio.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.[4][5] Potential sources include:

    • Residual Metal Catalysts: If a transition metal catalyst was used for polymerization, incomplete removal can lead to paramagnetic impurities in the final product.

    • Dissolved Oxygen: Dissolved molecular oxygen (O₂) is paramagnetic and a common cause of broadened NMR signals.[6]

  • Solvent Interactions: Strong interactions between the polymer and the solvent can restrict the rotation of molecular segments, leading to shorter T₂ relaxation and broader peaks.[1]

3. Instrumental Factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a frequent cause of broad peaks.[3][7] Proper shimming of the spectrometer is essential before acquiring data.[1][8]

Frequently Asked Questions (FAQs)

Q1: I observe broad peaks in the aromatic region of my ¹H NMR spectrum for poly(this compound). What should I do first?

A1: First, ensure the spectrometer is properly shimmed.[8] If the shimming is good, try preparing a more dilute sample. If the peaks remain broad, consider that this may be an inherent feature of your polymer due to aggregation.[2] You can try acquiring the spectrum at an elevated temperature to disrupt aggregation and increase molecular motion.

Q2: Could residual catalyst from the synthesis be causing the broad peaks?

A2: Yes, this is a distinct possibility, especially if transition metal catalysts were used.[9] These can be paramagnetic and cause significant line broadening.[4][5] Ensure your purification protocol is robust enough to remove all traces of the catalyst. Techniques like washing with a chelating agent solution might be necessary.

Q3: How can I test for and mitigate the effect of dissolved oxygen?

A3: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through your NMR sample for several minutes before sealing the tube.[6] Alternatively, the freeze-pump-thaw method (typically three cycles) is a more rigorous way to degas the sample.

Q4: I have tried different solvents, but the peaks are still broad. What does this suggest?

A4: If peak broadening persists across multiple good solvents, it strongly suggests that the cause is related to the intrinsic properties of the polymer, such as a rigid structure, a high propensity for aggregation, or a high molecular weight leading to slow tumbling.[1][2]

Q5: My ¹H NMR spectrum shows a complex, poorly resolved multiplet in the aromatic and vinylic region. Is this normal for poly(this compound)?

A5: Yes, for poly(this compound) synthesized via anionic polymerization, it has been reported that the signals of protons of the phenyl nuclei and protons at the double bond of the polymer chain appear as a complex, poorly resolved multiplet.[10] The ethynyl protons typically appear as a broadened singlet.[10]

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound) and Related Structures.

Proton TypeChemical Shift (δ, ppm)AppearanceReference
Phenyl & Vinylic Protons6.2 - 8.3Complex, poorly resolved multiplet[10]
Acetylenic Proton (≡C-H)~3.1 - 3.6Broadened singlet[10][11]
Terminal Butyl Group (from n-BuLi initiator)0.8 - 1.8Multiplets[10]

Table 2: Summary of Potential Causes for Broad NMR Peaks and Corresponding Solutions.

CauseDiagnostic TestRecommended Solution(s)
Poor Shimming Check linewidth of solvent peak.Re-shim the spectrometer.[8]
High Concentration Dilute the sample.Prepare a more dilute sample.[12]
Poor Solubility Visually inspect for particulates.Use a better solvent; apply gentle heating or sonication; filter the sample.[6][8]
Aggregation Variable temperature NMR.Increase acquisition temperature; use a more polar or hydrogen-bond-disrupting co-solvent (e.g., a small amount of DMSO-d₆ in CDCl₃).[12]
Paramagnetic Impurities Run a spectrum on a known sharp sample.Degas the sample (N₂/Ar bubbling or freeze-pump-thaw); rigorously purify the polymer to remove catalyst residues.[6]
Inherent Polymer Properties Consistent broadening in various conditions.Utilize solid-state NMR for more detailed structural information.[13]

Experimental Protocols

Protocol 1: Standard Sample Preparation for Solution ¹H NMR

  • Dissolution: Accurately weigh 5-10 mg of the purified poly(this compound) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).

  • Homogenization: Gently agitate the vial to dissolve the polymer. If necessary, use a warm water bath or sonication to aid dissolution. Ensure the solution is visually homogeneous with no suspended particles.

  • Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

  • Degassing (Optional but Recommended): To remove paramagnetic oxygen, bubble a slow stream of argon or nitrogen through the sample for 2-5 minutes using a long needle.

  • Acquisition: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Allow the sample to thermally equilibrate before shimming and acquiring the spectrum.

Protocol 2: Anionic Polymerization of p-Diethynylbenzene (Illustrative)

This protocol is based on literature procedures and should be adapted and performed with appropriate safety precautions.[10]

  • Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used.

  • Monomer and Solvent: The flask is charged with p-diethynylbenzene and a polar solvent (e.g., hexamethylphosphoramide, HMPA) under a nitrogen atmosphere.

  • Initiation: The solution is cooled, and a solution of n-butyllithium (n-BuLi) in hexane is added dropwise via syringe.

  • Polymerization: The reaction mixture is stirred at a controlled temperature for a specified duration.

  • Termination: The polymerization is quenched by the addition of a proton source, such as methanol.

  • Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitate is collected by filtration, washed repeatedly to remove unreacted monomer and initiator residues, and dried under vacuum.

Mandatory Visualization

G cluster_start Start: Broad NMR Peaks Observed cluster_instrumental Instrumental Checks cluster_sample_prep Sample Preparation Review cluster_solutions Solutions cluster_inherent Inherent Polymer Properties start Broad NMR Peaks shim Check Spectrometer Shimming start->shim concentration Is Concentration Too High? shim->concentration If shims are good reshim Re-shim Spectrometer shim->reshim If shims are poor solubility Is Polymer Fully Dissolved? concentration->solubility No dilute Prepare Dilute Sample concentration->dilute Yes paramagnetic Check for Paramagnetic Impurities solubility->paramagnetic Yes dissolve Improve Dissolution (Heat, Sonicate, Filter) solubility->dissolve No degas Degas Sample (N2/Ar) Repurify Polymer paramagnetic->degas If impurities suspected inherent Broadening is Inherent (Aggregation, Rigidity) paramagnetic->inherent If no impurities suspected reshim->start Re-acquire dilute->start Re-acquire dissolve->start Re-acquire degas->start Re-acquire vt_nmr Perform Variable Temp. NMR inherent->vt_nmr

Caption: Troubleshooting workflow for broad NMR peaks.

References

Technical Support Center: Enhancing Thermal Stability of 1,4-Diethynylbenzene-Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 1,4-diethynylbenzene (p-DEB). Our goal is to help you overcome common experimental challenges and improve the thermal stability of your polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My poly(this compound) has poor thermal stability. How can I improve it?

A1: Several strategies can be employed to enhance the thermal stability of your polymer:

  • Post-Polymerization Thermal Treatment: Annealing the synthesized polymer at elevated temperatures (e.g., 280°C) can induce crosslinking of the residual ethynyl groups. This process forms a more rigid, three-dimensional network, which significantly increases the thermal decomposition temperature and char yield.[1]

  • Copolymerization: Introducing a comonomer during polymerization can disrupt the regular polymer structure and introduce more thermally stable linkages. For example, copolymerizing this compound with diphenyldiacetylene has been shown to yield polymers with high thermal and thermo-oxidative stability.[2][3]

  • Incorporation of Silicon: Creating silicon-containing block copolymers, such as poly(silylene diethynylbenzene), can lead to cured polymers with decomposition temperatures (Td5) above 560°C.[4][5]

  • Strategic Monomer Substitution: Replacing 1,3-diethynylbenzene with 2,7-diethynylnaphthalene in silicon-containing arylacetylene resins has been demonstrated to improve thermal stability.[6]

Q2: I am observing insoluble gel formation during polymerization. What can I do to prevent this?

A2: Gel formation is a common issue, particularly at high monomer conversion. Here are some troubleshooting steps:

  • Control Polymerization Time: For catalyst systems known to promote crosslinking, such as certain nickel catalysts, reducing the polymerization time can help you isolate a soluble prepolymer before the gel point is reached.[7]

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent system can significantly impact polymer solubility. For instance, anionic polymerization of p-DEB using n-BuLi in a polar solvent like hexamethylphosphortriamide (HMPA) can produce a completely linear and soluble polymer.[2][3]

  • Monomer Concentration: Lowering the initial monomer concentration can reduce the rate of intermolecular reactions that lead to crosslinking and gelation.

Q3: My cured polymer is very brittle. How can I improve its mechanical properties?

A3: Brittleness is a known drawback of highly crosslinked aromatic polymers. To improve flexibility and toughness:

  • Introduce Flexible Spacers: Incorporate comonomers containing flexible linkages, such as ethers or long alkyl chains, into the polymer backbone. This can be achieved by synthesizing block copolymers. For example, copolymers of poly(silylene diethynylbenzene) with poly(silylene dipropargyl aryl ether) have shown improved processability and mechanical properties.[4][5]

  • Control Crosslink Density: By carefully controlling the degree of post-polymerization thermal treatment (time and temperature), you can manage the crosslink density. A lower crosslink density will generally result in a less brittle material, though this may come at the cost of some thermal stability.

Q4: What is the expected thermal decomposition temperature and char yield for a thermally treated poly(this compound)?

A4: The thermal properties are highly dependent on the synthesis and curing conditions. However, for catalytically synthesized poly-p-DEB, after curing, you can expect a coke residue of 79-86% when pyrolyzed at 800°C.[7] In contrast, thermally polymerized p-DEB may show a lower coke residue of around 74%.[7] For some advanced silicon-containing copolymers, the 5% weight loss temperature (Td5) can exceed 560°C, with char yields at 800°C greater than 87%.[4][5]

Quantitative Data Summary

Polymer SystemSynthesis/Modification MethodTd5 (°C)Char Yield (%) @ 800°CReference
Catalytic poly-p-DEBNi-catalyzed polymerization, cured-79 - 86[7]
Thermal poly-p-DEBThermally polymerized in DMF, cured-74[7]
Poly(silylene diethynylbenzene) copolymer (ABA-A)Grignard reaction, cured> 560> 87.2[4]
Poly(silylene diethynylbenzene) copolymer (ABA-O)Grignard reaction, cured> 560> 87.2[4]
PSA resin (from 1,3-diethynylbenzene)Thermally cured62790.3[6]
PSNP resin (from 2,7-diethynylnaphthalene)Thermally cured65592.3[6]

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound for a Linear, Soluble Polymer

  • Objective: To synthesize a linear, soluble poly(this compound).

  • Materials:

    • This compound (p-DEB), recrystallized from hexane and sublimated.

    • n-Butyllithium (n-BuLi) in hexane.

    • Hexamethylphosphortriamide (HMPA), freshly distilled under vacuum.

    • Anhydrous tetrahydrofuran (THF).

    • Methanol.

    • Argon gas, purified.

  • Procedure:

    • All glassware should be flame-dried under vacuum and cooled under a stream of purified argon.

    • In a Schlenk flask, dissolve the purified p-DEB in HMPA under an argon atmosphere.

    • Cool the solution to the desired temperature (e.g., 55°C).

    • Slowly add the n-BuLi solution dropwise to the stirred monomer solution. The molar ratio of monomer to initiator ([M]0/[I]0) should be carefully controlled (e.g., 15:1).

    • Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the molecular weight.

    • Quench the polymerization by adding degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 30°C.

  • Reference: [3]

Protocol 2: Post-Polymerization Thermal Treatment for Improved Thermal Stability

  • Objective: To increase the thermal stability of a synthesized poly(this compound) through crosslinking.

  • Materials:

    • Synthesized poly(this compound).

    • Tube furnace with temperature control.

    • Inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Place a sample of the dried polymer in a ceramic boat.

    • Insert the boat into the tube furnace.

    • Purge the furnace with an inert gas for at least 30 minutes to remove any oxygen.

    • Heat the furnace to the target temperature (e.g., 280°C) at a controlled rate.

    • Hold the temperature for a specified duration (e.g., 1-2 hours).

    • Cool the furnace to room temperature under the inert atmosphere.

    • The resulting material will be a crosslinked, insoluble polymer with enhanced thermal stability.

  • Reference: [1]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_post_treatment Post-Polymerization Modification monomer This compound polymerization Polymerization monomer->polymerization catalyst Catalyst/Initiator (e.g., n-BuLi, Rh complex) catalyst->polymerization solvent Solvent (e.g., HMPA, THF) solvent->polymerization precipitation Precipitation (e.g., in Methanol) polymerization->precipitation filtration Filtration precipitation->filtration drying Drying under Vacuum filtration->drying soluble_polymer Soluble Polymer drying->soluble_polymer thermal_treatment Thermal Treatment (e.g., 280°C in N2) soluble_polymer->thermal_treatment crosslinked_polymer Crosslinked, Thermally Stable Polymer thermal_treatment->crosslinked_polymer

Caption: Experimental workflow for synthesizing and improving the thermal stability of poly(this compound).

signaling_pathway cluster_factors Influencing Factors cluster_properties Resulting Polymer Properties catalyst Catalyst Choice thermal_stability Increased Thermal Stability catalyst->thermal_stability solubility Controlled Solubility catalyst->solubility comonomer Comonomer Incorporation comonomer->thermal_stability mechanical_properties Improved Mechanical Properties comonomer->mechanical_properties post_treatment Post-Polymerization Thermal Treatment post_treatment->thermal_stability post_treatment->solubility decreases

Caption: Logical relationships for improving polymer properties.

References

Technical Support Center: Sonogashira Coupling of Diethynylarenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of diethynylarenes. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting catalyst deactivation and other issues encountered during these specific cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a diethynylarene is resulting in an insoluble material and low yield of the desired oligomer/polymer. What is happening?

A1: This is a common issue when working with diethynylarenes and is often due to uncontrolled polymerization or cross-linking. The high reactivity of the two terminal alkyne groups can lead to the formation of high molecular weight, insoluble polymers. Catalyst deactivation, where the catalyst precipitates out of the solution as "palladium black," can also contribute to low yields.[1]

Q2: I'm observing significant homocoupling (Glaser coupling) of my diethynylarene monomer. How can I minimize this side reaction?

A2: Glaser coupling is a frequent side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[2] To mitigate this:

  • Employ Copper-Free Conditions: Numerous protocols exist for copper-free Sonogashira couplings, which significantly reduce homocoupling.[3][4]

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) can effectively reduce the amount of homocoupling product to as low as 2%.[2]

Q3: My reaction starts well but then seems to stop before completion, indicating catalyst deactivation. What are the likely causes?

A3: Catalyst deactivation in Sonogashira couplings of diethynylarenes can occur through several mechanisms:

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium nanoparticles, which precipitate from the reaction mixture.[1] This can be influenced by the solvent, temperature, and impurities.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalytic species.

  • Formation of Stable Palladium-Polymer Complexes: The growing polymer chain can chelate to the palladium center, rendering it inactive for further catalytic cycles.

  • Sintering and Leaching (for heterogeneous catalysts): In the case of solid-supported catalysts, the palladium nanoparticles can sinter into larger, less active particles or leach into the solution.[5]

Q4: How can I control the molecular weight of the resulting polymer/oligomer?

A4: Controlling the molecular weight in a step-growth polymerization like the Sonogashira coupling of diethynylarenes can be challenging. Key strategies include:

  • Stoichiometric Imbalance: A slight excess of one of the monomers (diethynylarene or dihaloarene) will limit the chain growth.

  • Monomer Addition Rate: Slow addition of one of the monomers can help to control the polymerization rate and, to some extent, the molecular weight.

  • End-Capping: Introducing a monofunctional reagent (e.g., a monoalkyne or a monohaloarene) at a specific point in the reaction will terminate chain growth.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally lead to lower molecular weight products.

Q5: What are the best practices for setting up a Sonogashira reaction with diethynylarenes to avoid catalyst deactivation?

A5:

  • High Purity Reagents: Use freshly purified monomers, high-purity solvents, and fresh, active catalysts and ligands. Impurities can poison the catalyst.

  • Strictly Anaerobic and Anhydrous Conditions: Oxygen can promote both catalyst deactivation and homocoupling. Water can also negatively impact the reaction.

  • Appropriate Solvent and Base Selection: The choice of solvent and base can significantly impact catalyst stability and reaction outcome. Amine bases are commonly used and can also act as solvents.

  • Optimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The optimal temperature should be determined for each specific system.

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Product
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and copper co-catalyst (if applicable). Ensure proper storage conditions.
Poor Reagent Quality Purify monomers via recrystallization or sublimation. Use anhydrous and degassed solvents. Distill amine bases if they are old.
Inert Atmosphere Not Maintained Thoroughly degas all reagents and the reaction vessel using techniques like freeze-pump-thaw or by bubbling with an inert gas. Maintain a positive pressure of argon or nitrogen.
Suboptimal Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary, especially for less reactive aryl bromides or chlorides.[6] However, be cautious of catalyst decomposition at excessively high temperatures.
Inappropriate Ligand The choice of phosphine ligand is crucial. For sterically hindered substrates, bulkier and more electron-rich ligands may be required to promote oxidative addition.
Insoluble Product Formation See "Issue 2: Formation of Insoluble Material"
Issue 2: Formation of Insoluble Material (Uncontrolled Polymerization)
Possible Cause Troubleshooting Step
High Monomer Concentration Run the reaction at a lower concentration to reduce the rate of polymerization.
Rapid Polymerization Employ a slow-addition protocol for one of the monomers to maintain a low concentration of growing polymer chains.
Cross-linking Reactions Ensure the monomers are pure and do not contain trifunctional impurities that could lead to cross-linking.
Poor Solubility of Growing Polymer Choose a solvent system in which the expected polymer has good solubility. This may require screening different solvents or using a solvent mixture.
Issue 3: Predominance of Alkyne Homocoupling (Glaser Coupling)
Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously exclude oxygen from the reaction system by using an inert atmosphere and degassed reagents.
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. These often require different ligands and/or bases to proceed efficiently.
High Catalyst Concentration The concentration of both the palladium catalyst and oxygen can influence the rate of homocoupling.[2] Use the minimum effective catalyst loading.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for Sonogashira coupling reactions, which can be used as a starting point for optimization.

Table 1: Typical Catalyst and Ligand Loadings

CatalystLigandPd Loading (mol%)Cu(I) Loading (mol%)Typical SubstratesReference
Pd(PPh₃)₄-1-52-10Aryl iodides, bromides[4]
PdCl₂(PPh₃)₂PPh₃1-32-5Aryl iodides, bromides[7]
Pd₂(dba)₃P(t-Bu)₃0.5-2- (Copper-free)Aryl bromides, chlorides[4]
Pd/C-0.2-1- (Copper-free)Aryl iodides, bromides[5]

Table 2: Common Solvents and Bases

SolventBaseTypical Temperature (°C)Notes
Triethylamine (TEA)TEARoom Temp - 80Often used as both solvent and base.
Tetrahydrofuran (THF)Diisopropylamine (DIPA)Room Temp - 65Good general-purpose solvent.
TolueneTriethylamine (TEA)80 - 110Higher boiling point for less reactive substrates.
N,N-Dimethylformamide (DMF)Triethylamine (TEA)80 - 120Good for dissolving polar substrates and polymers.

Experimental Protocols

General Procedure for Copper-Co-catalyzed Sonogashira Coupling of a Diethynylarene
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the dihaloarene (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous and degassed solvent (e.g., THF/triethylamine mixture). Add the diethynylarene (1.0 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS (for oligomers).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues. The filtrate can then be concentrated and the product purified by column chromatography or precipitation.

General Procedure for Copper-Free Sonogashira Coupling of a Diethynylarene
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the dihaloarene (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%) to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add the anhydrous and degassed solvent (e.g., toluene) and the base (e.g., diisopropylamine). Add the diethynylarene (1.0 eq.).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress.

  • Workup: After completion, cool the reaction to room temperature. The workup procedure is similar to the copper-co-catalyzed reaction, involving filtration and purification.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Acetylide Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Acetylide RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_Cycle Copper Cycle Cu_Acetylide R-C≡C-Cu Cu_Cycle->Cu_Acetylide CuI Alkyne R-C≡CH Alkyne->Cu_Cycle Cu_Acetylide->Transmetalation Base Base Base->Cu_Cycle Catalyst_Deactivation Active_Catalyst Active Pd(0)L₂ Catalyst Aggregation Aggregation/ Precipitation Active_Catalyst->Aggregation Ligand_Deg Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Deg Polymer_Chelation Chelation by Growing Polymer Chain Active_Catalyst->Polymer_Chelation Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Inactive_Complex Inactive Pd Complex Ligand_Deg->Inactive_Complex Chelated_Complex Stable Pd-Polymer Complex (Inactive) Polymer_Chelation->Chelated_Complex Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Catalyst, Monomers, Solvents) Start->Check_Reagents Check_Atmosphere Verify Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Check_Conditions Optimize Reaction Conditions (Temperature, Concentration) Check_Atmosphere->Check_Conditions Atmosphere OK Check_Homocoupling Analyze for Homocoupling Check_Conditions->Check_Homocoupling Still Fails Check_Solubility Assess Product Solubility Check_Conditions->Check_Solubility No Homocoupling Consider_Cu_Free Switch to Copper-Free Protocol Check_Homocoupling->Consider_Cu_Free Homocoupling Observed Consider_Cu_Free->Check_Solubility Success Successful Reaction Consider_Cu_Free->Success Successful Modify_Solvent Change Solvent System Check_Solubility->Modify_Solvent Insoluble Product Check_Solubility->Success Soluble Product Modify_Solvent->Success

References

Validation & Comparative

A Comparative Guide to Polymers Derived from 1,4-Diethynylbenzene and 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and functional differences in polymers synthesized from para- and meta-diethynylbenzene isomers, providing researchers with critical data for the development of advanced materials.

The isomeric placement of ethynyl groups on a benzene ring—para (1,4-) versus meta (1,3-)—profoundly influences the architecture and resultant properties of their corresponding polymers. This guide offers a comparative overview of polymers derived from 1,4-diethynylbenzene and 1,3-diethynylbenzene, summarizing key experimental data on their thermal, mechanical, and solubility characteristics. Detailed experimental protocols for representative polymerizations are also provided to aid in the replication and further investigation of these materials.

Structural and Polymerization Pathway Comparison

The difference in the substitution pattern of the monomers is fundamental to the structure of the resulting polymers. This compound is a linear, rigid monomer that tends to form linear or regularly cross-linked polymers. In contrast, the angular nature of 1,3-diethynylbenzene introduces kinks and irregularities in the polymer chain, leading to more amorphous and irregular network structures.

G cluster_0 Monomer Isomers cluster_1 Polymerization Pathways cluster_2 Resulting Polymer Architectures This compound This compound (Linear, Symmetrical) Linear_Polymerization Anionic Polymerization This compound->Linear_Polymerization Forms linear chains under specific anionic conditions Network_Formation Transition-Metal Catalyzed Polymerization / Thermal Curing This compound->Network_Formation Forms highly cross-linked, rigid networks 1,3-Diethynylbenzene 1,3-Diethynylbenzene (Bent, Asymmetrical) 1,3-Diethynylbenzene->Network_Formation Forms amorphous, irregularly cross-linked networks Linear_Polymer Soluble, Linear Polymer Linear_Polymerization->Linear_Polymer Crosslinked_Polymer Insoluble, Cross-linked Network Network_Formation->Crosslinked_Polymer G Start Start Reactor_Prep Prepare Dry Reactor under Argon Start->Reactor_Prep Monomer_Sol Prepare p-DEB Solution in HMPA Reactor_Prep->Monomer_Sol Thermostat Thermostat Reactor to 55 °C Monomer_Sol->Thermostat Initiation Add n-BuLi Initiator Thermostat->Initiation Polymerization Polymerize for Desired Time Initiation->Polymerization Termination Terminate with Methanol Polymerization->Termination Precipitation Precipitate Polymer in Methanol Termination->Precipitation Isolation Filter, Wash, and Dry Polymer Precipitation->Isolation End End Isolation->End

alternative monomers to 1,4-diethynylbenzene for conjugated polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to move beyond 1,4-diethynylbenzene in the synthesis of conjugated polymers, a variety of alternative monomers offer unique properties and functionalities. This guide provides a comparative overview of these alternatives, summarizing their performance based on available experimental data and outlining detailed synthetic protocols.

The exploration of novel monomers is crucial for tuning the optoelectronic, thermal, and solubility characteristics of conjugated polymers, thereby expanding their applications in fields ranging from organic electronics to biomedical sensing. This document focuses on diethynyl-based monomers, including isomers of diethynylbenzene and analogues with extended aromatic systems or heteroaromatic cores.

Performance Comparison of Alternative Monomers

The choice of monomer significantly impacts the final properties of the conjugated polymer. The following tables summarize key performance indicators for polymers synthesized from various diethynylarene monomers. It is important to note that properties can vary depending on the polymerization method, catalyst system, and resulting polymer molecular weight and architecture (linear, branched, or crosslinked).

Table 1: Thermal and Electronic Properties of Conjugated Polymers from Diethynyl Monomers

MonomerPolymerization MethodThermal Stability (Decomposition Temp. / Coke Residue)Optical Bandgap (eV)Electrical Conductivity (S/cm)Solubility
This compound (p-DEB) Ni-catalyzedCoke residue: 79-86% at 800 °C[1]~2.5-3.0Low in undoped stateSoluble prepolymer in DMF, dioxane/toluene[1]
1,3-Diethynylbenzene (m-DEB) Ni-catalyzed---Soluble prepolymer[1]
4,4'-Diethynyldiphenyl Ziegler-Natta type---Insoluble[1]
2,5-Diethynylthiophene Rh-catalyzed---Insoluble
1,4-Diethynylnaphthalene Not specified----
9,10-Diethynylanthracene Not specified----

Table 2: Qualitative Solubility of Conjugated Polymers from Diethynyl Monomers

MonomerResulting Polymer SolubilityCommon Solvents
This compound (p-DEB) Soluble prepolymers can be obtained before gelation.[1]Benzene, Chloroform, Dioxane/Toluene, DMF[1]
1,3-Diethynylbenzene (m-DEB) Soluble prepolymers are accessible.[1]-
4,4'-Diethynyldiphenyl Generally insoluble.[1]-
2,5-Diethynylthiophene Typically forms insoluble, crosslinked networks.-

Experimental Protocols

The Sonogashira-Hagihara cross-coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers from diethynyl and dihaloaryl monomers. Below is a general protocol that can be adapted for various diethynylarene monomers.

General Protocol for Sonogashira-Hagihara Polycondensation

Materials:

  • Diethynyl monomer (e.g., 1,3-diethynylbenzene)

  • Dihaloaryl comonomer (e.g., 1,4-diiodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., toluene, THF, or a mixture)

Procedure:

  • Preparation: A reaction flask is charged with the diethynyl monomer, the dihaloaryl comonomer, and a magnetic stir bar. The flask is then subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Anhydrous solvent and the amine base are added to the flask via syringe under an inert atmosphere. The mixture is stirred until all solids are dissolved.

  • Catalyst Addition: The palladium catalyst and copper(I) iodide are added to the reaction mixture under a positive pressure of inert gas.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically ranging from room temperature to reflux) and stirred for a specified period (e.g., 24-72 hours). The progress of the polymerization can be monitored by techniques such as GPC to observe the increase in molecular weight.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a non-solvent (e.g., methanol or acetone) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove residual catalysts and unreacted monomers, and then dried under vacuum. Further purification may be achieved by Soxhlet extraction or reprecipitation.

Characterization:

  • Structure: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are used to confirm the polymer structure.

  • Molecular Weight: Gel permeation chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td), and differential scanning calorimetry (DSC) can be used to identify glass transition temperatures (Tg) and melting points (Tm).

  • Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emissive properties.

  • Electrochemical Properties: Cyclic voltammetry (CV) can be used to determine the HOMO and LUMO energy levels.

  • Morphology: X-ray diffraction (XRD) and atomic force microscopy (AFM) can provide insights into the solid-state packing and thin-film morphology.

Visualizations

Chemical Structures of Monomers

Monomer_Structures cluster_deb Diethynylbenzene Isomers cluster_arenes Diethynylarenes cluster_hetero Heteroaromatic Monomers pDEB This compound mDEB 1,3-Diethynylbenzene oDEB 1,2-Diethynylbenzene DEDP 4,4'-Diethynyldiphenyl DEN Diethynylnaphthalene DEA Diethynylanthracene DET 2,5-Diethynylthiophene

Caption: Alternative diethynyl monomers for conjugated polymers.

General Workflow for Synthesis and Characterization

Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Diethynyl & Dihaloaryl Monomers Polymerization Sonogashira-Hagihara Polycondensation Monomers->Polymerization Purification Precipitation & Washing Polymerization->Purification Structural Structural Analysis (NMR, FT-IR) Purification->Structural MolecularWeight Molecular Weight (GPC) Structural->MolecularWeight Thermal Thermal Analysis (TGA, DSC) MolecularWeight->Thermal Optical Optical Properties (UV-Vis, PL) Thermal->Optical Electrochemical Electrochemical Properties (CV) Optical->Electrochemical

Caption: General workflow for polymer synthesis and characterization.

Logical Relationships in Monomer Selection

Monomer_Selection cluster_properties Desired Polymer Properties Monomer Monomer Choice AromaticCore Aromatic Core (Benzene, Naphthalene, etc.) Monomer->AromaticCore influences Linkage Linkage Position (para, meta, ortho) Monomer->Linkage influences SideChains Side Chains (Alkyl, Alkoxy, etc.) Monomer->SideChains influences Solubility Solubility ThermalStability Thermal Stability Bandgap Bandgap Tuning ChargeTransport Charge Transport AromaticCore->ThermalStability AromaticCore->Bandgap Linkage->Solubility Linkage->ChargeTransport SideChains->Solubility

Caption: Factors influencing polymer properties based on monomer selection.

References

A Comparative Guide to Validating Conjugation Length in Poly(phenylenebutadiynylene) Utilizing UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ultraviolet-visible (UV-Vis) spectroscopy with alternative methods for the validation of conjugation length in poly(phenylenebutadiynylene)s (PPBs). The determination of effective conjugation length is crucial as it directly influences the optoelectronic properties of these polymers, which are of significant interest in various applications, including organic electronics and biomedical imaging.

Introduction to Conjugation in Poly(phenylenebutadiynylene)s

Poly(phenylenebutadiynylene)s are a class of conjugated polymers characterized by a backbone of alternating phenylene and butadiynylene units. The delocalization of π-electrons along this backbone dictates the material's electronic and optical properties. The effective conjugation length, which is the average length over which this delocalization occurs, is a key parameter that correlates with the polymer's absorption and emission spectra. As the conjugation length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum.

UV-Vis Spectroscopy for Determining Conjugation Length

UV-Vis spectroscopy is a primary and straightforward technique to probe the electronic structure of conjugated polymers. The position of the longest wavelength absorption maximum (λmax) is directly related to the extent of π-electron delocalization.

The Relationship Between Conjugation Length and λmax

The fundamental principle underpinning the use of UV-Vis spectroscopy for validating conjugation length is the direct correlation between the number of repeating monomer units and the λmax. For a homologous series of oligomers, an increase in the number of repeating units leads to a predictable red-shift of the λmax until a saturation point is reached. At this point, the effective conjugation length of the polymer is considered to be achieved, and further increases in the polymer chain length do not significantly alter the absorption maximum.

The following diagram illustrates the relationship between the number of conjugated repeating units and the corresponding shift in the UV-Vis absorption spectrum.

G Relationship between Conjugation Length and UV-Vis Absorption cluster_0 Increasing Number of Repeating Units (n) cluster_1 UV-Vis Absorption Spectrum n1 n=1 n2 n=2 spectrum λmax shifts to longer wavelengths (red-shift) n1->spectrum Lower λmax n3 n=3 n_inf n=∞ (Polymer) n3->spectrum Higher λmax n_inf->spectrum Saturation of λmax

Caption: Increasing conjugation length leads to a red-shift in λmax.

Quantitative Analysis: UV-Vis Spectroscopy vs. Alternative Methods

While UV-Vis spectroscopy provides a rapid and sensitive measure of conjugation length, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) offer complementary information regarding the polymer's structure and molecular weight distribution.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures the absorption of light by π-electrons in the conjugated system.Provides the maximum absorption wavelength (λmax), which correlates with the effective conjugation length.High sensitivity, simple sample preparation, and relatively low cost.Indirect measure of conjugation length; can be affected by solvent, temperature, and aggregation.
NMR Spectroscopy Probes the chemical environment of atomic nuclei (e.g., ¹H, ¹³C).Gives detailed information about the polymer's chemical structure, including end-groups and defects, which can interrupt conjugation. Can be used to determine the number-average molecular weight (Mn) by end-group analysis.Provides detailed structural information at the molecular level.Less sensitive than UV-Vis for directly measuring conjugation length; complex spectra for high molecular weight polymers.
Gel Permeation Chromatography (GPC) Separates molecules based on their hydrodynamic volume in solution.Determines the molecular weight distribution (Mn, Mw, and polydispersity index - PDI) of the polymer.Provides information on the distribution of chain lengths in the sample.Does not directly measure conjugation length; requires calibration with standards.

Experimental Protocols

Synthesis of Poly(phenylenebutadiynylene)

A common method for the synthesis of PPBs is the oxidative coupling of diethynylbenzene monomers.

Materials:

  • 1,4-Diethynylbenzene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Oxygen (or air)

  • Solvent (e.g., Toluene or Tetrahydrofuran)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add CuCl and TMEDA to the solution.

  • Bubble oxygen or air through the reaction mixture with vigorous stirring at room temperature.

  • The reaction progress can be monitored by the precipitation of the polymer.

  • After the reaction is complete, the polymer is collected by filtration, washed with methanol, and dried under vacuum.

The following diagram outlines the general workflow for the synthesis and characterization of PPBs.

G Monomer This compound Synthesis Oxidative Coupling (CuCl, TMEDA, O2) Monomer->Synthesis Polymer Poly(phenylenebutadiynylene) Synthesis->Polymer UVVis UV-Vis Spectroscopy Polymer->UVVis NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC Data Conjugation Length Molecular Weight Structure UVVis->Data NMR->Data GPC->Data

Caption: Workflow for PPB synthesis and characterization.

UV-Vis Spectroscopy Protocol

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of the PPB sample in a suitable solvent (e.g., chloroform or THF) that does not absorb in the region of interest. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at λmax.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a wavelength range that covers the expected π-π* transitions (e.g., 250-600 nm).

  • Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy Protocol

Instrumentation:

  • Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the PPB sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts and integration of signals corresponding to the aromatic protons and carbons in the polymer backbone and at the chain ends.

  • For end-group analysis to determine Mn, the ratio of the integral of a proton signal from the repeating unit to that of a proton signal from an end-group is calculated.

Gel Permeation Chromatography Protocol

Instrumentation:

  • GPC system with a refractive index (RI) or UV detector.

  • GPC columns suitable for organic-soluble polymers (e.g., polystyrene-divinylbenzene columns).

Procedure:

  • Dissolve the PPB sample in the GPC eluent (e.g., THF or chloroform).

  • Filter the sample solution through a 0.22 µm filter before injection.

  • Calibrate the GPC system with narrow-polydispersity polystyrene standards.

  • Inject the sample and record the chromatogram.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Conclusion

UV-Vis spectroscopy stands out as a rapid and highly effective method for the initial validation of conjugation length in poly(phenylenebutadiynylene)s. The direct correlation between λmax and the extent of π-electron delocalization provides a reliable qualitative and semi-quantitative assessment. For a more comprehensive understanding of the polymer's properties, it is recommended to complement UV-Vis data with insights from NMR spectroscopy for detailed structural analysis and GPC for molecular weight distribution. The synergistic use of these techniques enables a thorough characterization of PPBs, which is essential for their application in advanced materials and drug development.

A Comparative Guide to Catalysts for 1,4-Diethynylbenzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The polymerization of 1,4-diethynylbenzene (DEB) is a critical process for the synthesis of conjugated polymers with applications in advanced materials, including heat-resistant materials, sorbents, and humidity sensors. The choice of catalyst plays a pivotal role in determining the polymer's structure, yield, molecular weight, and properties. This guide provides a comparative analysis of various catalytic systems for DEB polymerization, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficiency and outcome of this compound polymerization are highly dependent on the catalyst employed. Transition metal catalysts, particularly those based on rhodium and nickel, have shown significant activity. Anionic polymerization initiated by organolithium compounds and Ziegler-Natta systems have also been explored. The following table summarizes the performance of different catalysts under various conditions.

Catalyst SystemMonomer:Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
[Rh(nbd)acac]50:1CH₂Cl₂2524High--[1]
[Rh(nbd)Cl]₂50:1CH₂Cl₂2524High--[1]
Ni(PPh₃)₂(C≡C-C₆H₄-C≡CH)₂-Dioxane-Toluene (1:1)256703,000-30,000-[2]
CoCl₂·2PBu₃--Room Temp2up to 8522,000High[3]
n-BuLi-Hexamethylphosphortriamide (HMPA)-----[4]
iso-(C₄H₉)₃Al—TiCl₄Al/Ti = 0.5--640 (insoluble)--[2]
MoCl₅/Ph₄Sn----Fails--[1]
WCl₆/Ph₄Sn----Fails--[1]

Note: "-" indicates data not available in the cited sources. The term "High" for yield indicates that the source reported high yields without specifying a precise percentage.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key catalytic systems used in the polymerization of this compound.

Rhodium-Catalyzed Polymerization

This protocol is based on the chain-growth polymerization using a Rhodium-based catalyst.

  • Monomer and Solvent Preparation: this compound is purified, typically by recrystallization. The chosen solvent (e.g., CH₂Cl₂) is dried and degassed prior to use.

  • Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or a glovebox.

  • Polymerization: The monomer is dissolved in the solvent. The rhodium catalyst (e.g., [Rh(nbd)acac]) is then added to the solution. The reaction mixture is stirred at the desired temperature for a specified duration.

  • Polymer Isolation: The resulting polymer is typically precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitate is then collected by filtration, washed, and dried under vacuum.

Anionic Polymerization using n-BuLi

This method allows for the synthesis of a linear, soluble polymer.[4]

  • Reagent Purification: this compound is purified by recrystallization from hexane and sublimation. The solvent, such as hexamethylphosphortriamide (HMPA), is rigorously dried and distilled. n-Butyllithium (n-BuLi) is used as received. All manipulations are performed under a high-purity argon atmosphere.[4]

  • Initiation and Polymerization: The polymerization is conducted in a vacuum-sealed apparatus. The monomer is dissolved in the polar solvent. The n-BuLi initiator is then introduced to the solution. The reaction proceeds, leading to the formation of a living polymer.[4]

  • Termination and Isolation: The polymerization is terminated by the addition of a proton source, such as methanol. The polymer is then precipitated, collected, and dried. This process, particularly with HMPA as a solvent, can yield a completely linear and soluble polymer.[4]

Nickel-Catalyzed Polymerization

Nickel catalysts are effective for producing soluble prepolymers.[2]

  • Catalyst and Reagent Preparation: The nickel catalyst, for instance, Ni(PPh₃)₂(C≡C-C₆H₄-C≡CH)₂, is prepared or obtained commercially. The monomer and solvents are purified and dried.[2]

  • Polymerization Reaction: In a nitrogen-filled glovebox or Schlenk line, the monomer is dissolved in a solvent mixture like dioxane-toluene. The nickel catalyst is added, and the reaction is stirred at room temperature.[2]

  • Product Isolation: The reaction is quenched, and the polymer is isolated by precipitation in a non-solvent. The product is then filtered and dried. This method can be controlled to produce a soluble prepolymer before the onset of gelation.[2]

Experimental and Logical Workflow

The general workflow for the catalytic polymerization of this compound can be visualized as a series of sequential steps, from reagent preparation to final polymer characterization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer This compound Purification Setup Inert Atmosphere Reaction Setup Monomer->Setup Catalyst Catalyst Selection & Preparation Catalyst->Setup Solvent Solvent Drying & Degassing Solvent->Setup Addition Monomer & Catalyst Addition Setup->Addition Polymerization Controlled Polymerization (Temp, Time) Addition->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Polymer Characterization (Yield, MW, PDI, etc.) Drying->Characterization

Caption: General workflow for catalytic polymerization of this compound.

Signaling Pathways and Logical Relationships

The choice of catalyst directly influences the polymerization mechanism and the resulting polymer architecture.

G cluster_catalyst Catalyst Type cluster_mechanism Polymerization Mechanism cluster_polymer Resulting Polymer Structure Rh Rhodium-based (e.g., [Rh(nbd)acac]) ChainGrowth Chain-Growth Rh->ChainGrowth Insertion Ni Nickel-based (e.g., Ni-phosphine) Ni->ChainGrowth Coordination Anionic Anionic Initiator (e.g., n-BuLi) AnionicMech Anionic Polymerization Anionic->AnionicMech Metathesis Metathesis (e.g., WCl₆, MoCl₅) Failed Failed Polymerization Metathesis->Failed Crosslinked Microporous Crosslinked Network ChainGrowth->Crosslinked SolubleBranched Soluble Branched Prepolymer ChainGrowth->SolubleBranched SolubleLinear Soluble Linear Polymer AnionicMech->SolubleLinear NoPolymer No Polymer Formation Failed->NoPolymer

Caption: Influence of catalyst type on polymerization mechanism and polymer structure.

References

A Comparative Guide to 1,4-Diethynylbenzene and 4,4'-Diethynylbiphenyl for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of high-performance polymers with tailored thermal and mechanical properties. This guide provides a detailed comparison of two promising diacetylene monomers: 1,4-diethynylbenzene (DEB) and 4,4'-diethynylbiphenyl (DEBP), offering insights into their polymerization behavior and the performance of the resulting polymers.

The rigid rod-like structures of both this compound and 4,4'-diethynylbiphenyl make them attractive building blocks for polymers with exceptional thermal stability and mechanical strength. The primary distinction between the two lies in the biphenyl unit of DEBP, which introduces an additional phenyl ring, potentially influencing chain rigidity, intermolecular interactions, and ultimately, the macroscopic properties of the polymer. While extensive data is available for polymers derived from DEB, directly comparative studies with DEBP are less common. This guide consolidates available experimental data to facilitate an informed selection process.

Performance Comparison: Thermal and Mechanical Properties

Polymers derived from this compound are well-documented for their impressive thermal resistance. In contrast, specific quantitative data for polymers synthesized directly from 4,4'-diethynylbiphenyl is less prevalent in the literature. The inclusion of the biphenyl moiety in DEBP is anticipated to enhance thermal stability further due to increased aromatic content and chain rigidity.

PropertyPolymer from this compound (p-DEB)Polymer from 4,4'-Diethynylbiphenyl (DEBP)
Thermal Stability (Td5, 5% weight loss) > 460 °C (for silicon-containing copolymers)Data not readily available in a directly comparable format. However, the biphenyl structure is known to enhance thermal stability in other polymer systems.
Coke Residue (at 800 °C in N2) 79-86% (catalytic polymerization)Data not available.
Flexural Strength Up to 40.2 MPa (for a silicon-containing block copolymer)Data not available.

Note: The provided data for p-DEB polymers often pertains to copolymers designed to improve processability. Homopolymers of p-DEB are often intractable, making direct mechanical testing challenging. The lack of extensive data for DEBP homopolymers suggests similar processing challenges.

Experimental Protocols

Detailed methodologies for the synthesis of polymers from both monomers are crucial for reproducibility and further research. Below are representative experimental protocols.

Synthesis of Poly(this compound) via Anionic Polymerization

This method allows for the synthesis of a linear, soluble polymer.

Materials:

  • This compound (p-DEB), recrystallized from hexane and sublimated.[1]

  • n-Butyllithium (n-BuLi) in hexane.[1]

  • Hexamethylphosphortriamide (HMPA), as a polar solvent.

  • Argon (high purity).

  • Methanol (for precipitation).

Procedure:

  • A four-neck reactor equipped with a mechanical stirrer, thermometer, argon inlet, and a means to introduce the initiator is thoroughly dried and purged with argon.

  • A solution of p-DEB in HMPA is prepared in the reactor and heated to the desired reaction temperature (e.g., 55 °C).

  • A calculated amount of n-BuLi solution is introduced to initiate the polymerization.

  • The reaction is allowed to proceed for a set time, during which the viscosity of the solution will increase.

  • The polymerization is terminated by the addition of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is filtered, washed with methanol, and dried under vacuum.

Synthesis of Poly(4,4'-diethynylbiphenyl) via Oxidative Coupling Polymerization

This method results in a cross-linked, insoluble polymer powder.

Materials:

  • 4,4'-diethynylbiphenyl (DEBP).

  • Copper(I) chloride (CuCl).[2]

  • Pyridine.[2]

  • Oxygen.

  • Methanol.

  • Hydrochloric acid (HCl).

Procedure:

  • A reaction flask is charged with CuCl and pyridine, and the mixture is stirred vigorously at room temperature while bubbling oxygen through it.[2]

  • DEBP is added to the reaction mixture, and the temperature is raised to 65 °C.[2]

  • The reaction is continued for several hours, during which a light-yellow polymer powder precipitates.[2]

  • The polymer is collected by filtration and washed sequentially with water, a methanol/HCl solution, water, and methanol.[2]

  • The final product is dried under vacuum.[2]

Logical Relationships and Experimental Workflows

The synthesis and characterization of these high-performance polymers follow a logical progression, as illustrated in the diagrams below.

Polymer_Synthesis_Workflow cluster_monomer Monomer Selection cluster_polymerization Polymerization cluster_characterization Polymer Characterization This compound This compound Anionic Polymerization Anionic Polymerization This compound->Anionic Polymerization 4,4'-Diethynylbiphenyl 4,4'-Diethynylbiphenyl Oxidative Coupling Oxidative Coupling 4,4'-Diethynylbiphenyl->Oxidative Coupling Thermal Analysis (TGA, DSC) Thermal Analysis (TGA, DSC) Anionic Polymerization->Thermal Analysis (TGA, DSC) Oxidative Coupling->Thermal Analysis (TGA, DSC) Mechanical Testing (e.g., DMA, Tensile) Mechanical Testing (e.g., DMA, Tensile) Thermal Analysis (TGA, DSC)->Mechanical Testing (e.g., DMA, Tensile) Spectroscopy (FTIR, NMR) Spectroscopy (FTIR, NMR) Mechanical Testing (e.g., DMA, Tensile)->Spectroscopy (FTIR, NMR)

Caption: Workflow from monomer to polymer characterization.

The structural differences between the two monomers directly impact the resulting polymer architecture and properties.

Monomer_Comparison This compound This compound Polymer Properties Polymer Properties This compound->Polymer Properties Rigid Phenyl Core 4,4'-Diethynylbiphenyl 4,4'-Diethynylbiphenyl 4,4'-Diethynylbiphenyl->Polymer Properties More Rigid Biphenyl Core (potential for enhanced properties)

Caption: Influence of monomer structure on polymer properties.

Conclusion

Both this compound and 4,4'-diethynylbiphenyl are valuable monomers for the synthesis of high-performance polymers. Polymers derived from this compound have been more extensively studied and have demonstrated excellent thermal stability. While direct comparative data is limited, the inclusion of the biphenyl unit in 4,4'-diethynylbiphenyl is theoretically expected to lead to polymers with even greater thermal resistance and rigidity. However, the synthesis and processing of polymers from both monomers can be challenging due to their rigid nature, often leading to insoluble and intractable materials. Further research focusing on the synthesis of processable polymers and copolymers from 4,4'-diethynylbiphenyl is needed to fully elucidate its potential and enable a direct and comprehensive comparison of its performance against the more established this compound-based systems.

References

A Comparative Guide to Assessing the Degree of Cross-Linking in Poly(1,4-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental techniques for assessing the degree of cross-linking in poly(1,4-diethynylbenzene) (pDEB), a microporous aromatic polymer with significant potential in various advanced applications. The extent of cross-linking is a critical parameter that dictates the material's mechanical, thermal, and adsorptive properties. Below, we compare several analytical methods, offering insights into their principles, experimental protocols, and the nature of the data they provide.

Quantitative Data Comparison

Due to the insoluble and rigid nature of pDEB, direct quantification of cross-linking can be challenging. The following table summarizes expected quantitative outputs from different analytical techniques. The presented values are illustrative, based on principles of polymer chemistry, to highlight the comparative strengths of each method for a hypothetical pDEB sample.

Technique Parameter Measured Illustrative Value Interpretation
Solid-State ¹³C NMR Ratio of Quaternary to Protonated Aromatic Carbons1.5 : 1A higher ratio indicates a greater degree of cross-linking, as aromatic protons are substituted during the reaction.
Raman Spectroscopy % Conversion of Ethynyl Groups92%Measures the disappearance of the C≡C stretching band, indicating the extent of polymerization and cross-linking.
Differential Scanning Calorimetry (DSC) Residual Exothermic Enthalpy (ΔH_res)85 J/gA lower residual enthalpy suggests a more complete cross-linking reaction.
Swellability Testing Equilibrium Swelling Ratio (Q)1.15A low swelling ratio is indicative of a densely cross-linked and rigid network structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted for the specific characteristics of pDEB.

Solid-State ¹³C NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique that provides detailed information about the local chemical environment of carbon atoms within the polymer network.[1] For pDEB, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can distinguish between protonated and substituted (cross-linked) aromatic carbons.

Methodology:

  • Sample Preparation: A sample of dry pDEB powder (approximately 50-100 mg) is packed into a zirconia rotor (e.g., 4 mm diameter).

  • Instrumentation: The analysis is performed on a solid-state NMR spectrometer.

  • Data Acquisition: A ¹³C CP/MAS experiment is conducted. Typical parameters include a ¹H frequency of 400 MHz, a magic angle spinning speed of 10-15 kHz, a contact time of 2 ms, and a recycle delay of 5 s. Single-pulse excitation (SPE) experiments can also be run to ensure quantitative results.[2]

  • Data Analysis: The resulting spectrum is processed, and the peaks corresponding to quaternary (cross-linked) and protonated aromatic carbons are integrated. The ratio of these integrated areas provides a quantitative measure of the degree of substitution on the benzene rings, which is directly related to the cross-linking density.[3]

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibration of carbon-carbon triple bonds (C≡C), making it an ideal technique for monitoring the polymerization of diethynylbenzene monomers.[4] The degree of cross-linking can be inferred from the extent of monomer conversion.

Methodology:

  • Sample Preparation: A small amount of the pDEB powder is placed on a microscope slide or in a sample holder.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm to avoid fluorescence) is used.

  • Data Acquisition: Raman spectra are collected from both the this compound monomer and the final pDEB polymer. Key spectral regions of interest are the C≡C stretching vibration (around 2100-2200 cm⁻¹) and an aromatic ring mode (e.g., around 1600 cm⁻¹) that can serve as an internal standard.[5][6]

  • Data Analysis: The degree of conversion is calculated by comparing the intensity of the C≡C peak in the polymer to that of the monomer, normalized against the intensity of the internal standard peak. The percentage of consumed ethynyl groups correlates with the extent of cross-linking.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[8] For thermosetting polymers like pDEB, the cross-linking reaction is an exothermic process. By measuring the heat evolved, the degree of cure can be determined.[9][10]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the uncured or partially cured pDEB precursor (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Acquisition:

    • To determine the total heat of reaction (ΔH_total), a non-isothermal scan is performed on an uncured sample, typically from room temperature to around 300-400°C at a heating rate of 10°C/min.

    • To determine the residual heat of reaction (ΔH_res) for a cured sample, the same temperature program is run.

  • Data Analysis: The exothermic peak corresponding to the cross-linking reaction is integrated to determine the enthalpy. The degree of cure (% Cure) is calculated using the following equation: % Cure = [(ΔH_total - ΔH_res) / ΔH_total] * 100.

Swellability Testing

Swellability testing is a classical method to estimate cross-link density based on the principle that a cross-linked polymer will swell rather than dissolve in a good solvent.[11] The extent of swelling is inversely proportional to the cross-link density and can be analyzed using the Flory-Rehner equation.[12] For a rigid, microporous polymer like pDEB, swelling is expected to be very limited.

Methodology:

  • Sample Preparation: A small, accurately weighed piece of the dry pDEB polymer (W_dry) is prepared.

  • Swelling Procedure: The polymer sample is immersed in a suitable solvent (e.g., toluene or tetrahydrofuran) in a sealed container at a constant temperature.

  • Equilibrium Measurement: The sample is periodically removed, the surface solvent is quickly blotted off, and the sample is weighed (W_swollen) until a constant weight is achieved, indicating equilibrium swelling.[13]

  • Data Analysis: The swelling ratio (Q) is calculated by mass: Q = 1 + (ρ_polymer / ρ_solvent) * [(W_swollen - W_dry) / W_dry] where ρ is the density. A low Q value signifies a high degree of cross-linking. Further analysis with the Flory-Rehner equation can provide the molecular weight between cross-links, but requires knowledge of the polymer-solvent interaction parameter.[11]

Visualizations

Experimental Workflow for Assessing Cross-Linking

G cluster_synthesis Polymer Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Assessment Monomer This compound Monomer Polymerization Polymerization & Cross-linking Reaction Monomer->Polymerization pDEB Poly(this compound) (pDEB) Polymerization->pDEB NMR Solid-State ¹³C NMR pDEB->NMR Raman Raman Spectroscopy pDEB->Raman DSC DSC pDEB->DSC Swell Swellability Testing pDEB->Swell NMR_Data Ratio of Quaternary: Protonated Carbons NMR->NMR_Data Raman_Data % Conversion of Ethynyl Groups Raman->Raman_Data DSC_Data Residual Reaction Enthalpy DSC->DSC_Data Swell_Data Equilibrium Swelling Ratio Swell->Swell_Data Conclusion Degree of Cross-linking NMR_Data->Conclusion Raman_Data->Conclusion DSC_Data->Conclusion Swell_Data->Conclusion

Caption: Workflow for the characterization of cross-linking in pDEB.

Logical Relationship of Cross-Linking Assessment

G cluster_properties Observable Properties cluster_methods Measurement Techniques Start Initiate Cross-linking Reaction Consumption of Ethynyl Groups Start->Reaction monitored by Bond Formation of New Covalent Bonds Reaction->Bond Raman Raman Spec. Reaction->Raman Network 3D Polymer Network Forms Bond->Network Heat Heat Release (Exothermic) Network->Heat Structure Change in ¹³C Environment Network->Structure Rigidity Increased Rigidity & Insolubility Network->Rigidity DSC DSC Heat->DSC NMR Solid-State NMR Structure->NMR Swell Swelling Test Rigidity->Swell

Caption: Relationship between reaction, properties, and analytical methods.

References

Navigating the Challenges of Poly(1,4-diethynylbenzene) Molecular Weight Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is paramount in understanding the structure-property relationships of novel polymers. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) and alternative techniques for the characterization of poly(1,4-diethynylbenzene), a conjugated polymer often plagued by insolubility, thereby complicating traditional analysis.

Poly(this compound) and its derivatives are materials of significant interest due to their potential applications in electronics and advanced materials. However, their rigid rod-like structure and tendency to form crosslinked, insoluble networks pose significant challenges for characterization by conventional polymer analysis techniques. This guide delves into the nuances of GPC analysis for soluble fractions of this polymer and presents viable alternative methods for its insoluble counterparts, supported by experimental data and detailed protocols.

GPC Analysis for Soluble Poly(this compound) Derivatives

While many synthetic routes yield insoluble poly(this compound), certain polymerization methods can produce soluble derivatives. For these soluble polymers, GPC remains a powerful tool for determining molecular weight averages (Mn, Mw) and the polydispersity index (PDI).

A study on a soluble poly(phenylacetylene) derivative reported a number-average molecular weight (Mn) of 141 kg/mol and a PDI of 1.25, as determined by GPC coupled with a light scattering detector.[1] This highlights that when solubility is achieved, GPC can provide valuable quantitative data.

Experimental Protocol: GPC of a Soluble Poly(silylene diethynylbenzene) Copolymer

The following protocol, adapted from the analysis of a related soluble silicon-containing arylacetylene resin, provides a framework for the GPC analysis of soluble poly(this compound) derivatives.[2]

Instrumentation: Waters 1515 chromatography instrument.[2]

Eluent: Tetrahydrofuran (THF).[2]

Flow Rate: 1 mL/min.[2]

Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL.[3] Allow the sample to dissolve completely, which may take several hours for rigid polymers.[3] Filter the solution through a 0.2 µm PTFE filter before injection.[3]

Calibration: Use polystyrene standards to generate a calibration curve. It is important to note that the hydrodynamic volume of the semi-flexible poly(this compound) may differ from that of the flexible polystyrene standards, potentially leading to inaccuracies in molecular weight determination unless a universal calibration or a light scattering detector is used.

Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram using appropriate software.

Alternative Characterization Techniques for Insoluble Poly(this compound)

Given the prevalence of insoluble, crosslinked poly(this compound), alternative characterization methods that do not require sample dissolution are essential.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of polymers. For insoluble polymers, a solid-state sample preparation method can be employed. This involves grinding the polymer sample with a suitable matrix material to create a fine, homogeneous powder that can be pressed into a pellet for analysis.[4] This technique can provide information on the molecular weight distribution and end groups of the polymer chains within the crosslinked network.[5]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is an indispensable tool for elucidating the structure of insoluble, crosslinked polymers.[6] By analyzing the chemical shifts and relaxation times of atomic nuclei (e.g., 13C), it is possible to gain insights into the local chemical environment, the degree of crosslinking, and the presence of different structural motifs within the polymer network.[7]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide valuable information about the thermal stability and transitions of polymers.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8][9][10][11] This analysis reveals the decomposition temperature of the polymer, providing an indication of its thermal stability. It can also be used to determine the char yield, which is an important parameter for high-temperature applications.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8][9][10][11] This technique can be used to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), although for highly crosslinked, amorphous polymers like poly(this compound), distinct transitions may not be observed.

Comparative Data Summary

TechniqueInformation ObtainedSample StateAdvantagesLimitations
GPC Mn, Mw, PDISolutionProvides detailed molecular weight distribution for soluble polymers.Not suitable for insoluble polymers; relative molecular weights without universal calibration/light scattering.
MALDI-TOF MS Absolute Mn, Mw, End-group analysisSolidProvides absolute molecular weight information for insoluble polymers.May not be suitable for very high molecular weight or highly crosslinked polymers; sample preparation can be challenging.
Solid-State NMR Chemical structure, Crosslink densitySolidProvides detailed structural information on insoluble polymers.Does not directly provide molecular weight information; interpretation can be complex.
TGA Thermal stability, Decomposition temperature, Char yieldSolidSimple and robust method to assess thermal properties.Does not provide information on molecular weight or detailed structure.
DSC Glass transition, Melting/crystallization behaviorSolidIdentifies thermal transitions.May not show clear transitions for highly crosslinked, amorphous polymers.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for GPC analysis and the complementary techniques for insoluble polymers.

GPC_Workflow cluster_sample_prep Sample Preparation cluster_gpc_analysis GPC Analysis cluster_data_analysis Data Analysis Soluble_Polymer Soluble Polymer Dissolution Dissolution in THF Soluble_Polymer->Dissolution Filtration Filtration (0.2 µm) Dissolution->Filtration Injection Injection Filtration->Injection GPC_System GPC System Separation Separation by Size GPC_System->Separation Injection->GPC_System Detection Detection (RI, UV, LS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calculation Calculate Mn, Mw, PDI Chromatogram->Calculation Calibration Calibration Curve Calibration->Calculation

Caption: Workflow for GPC analysis of soluble poly(this compound).

Alternative_Methods_Workflow cluster_maldi MALDI-TOF MS cluster_ssnmr Solid-State NMR cluster_thermal Thermal Analysis Insoluble_Polymer Insoluble Poly(this compound) Grinding Grind with Matrix Insoluble_Polymer->Grinding Packing Pack into Rotor Insoluble_Polymer->Packing Sample_Loading Load into Crucible Insoluble_Polymer->Sample_Loading Pellet Press into Pellet Grinding->Pellet Analysis_MALDI MALDI-TOF Analysis Pellet->Analysis_MALDI Molecular_Weight_Data Molecular_Weight_Data Analysis_MALDI->Molecular_Weight_Data Provides Analysis_NMR ssNMR Analysis Packing->Analysis_NMR Structural_Data Structural_Data Analysis_NMR->Structural_Data Provides TGA_Analysis TGA Analysis Sample_Loading->TGA_Analysis DSC_Analysis DSC Analysis Sample_Loading->DSC_Analysis Thermal_Stability_Data Thermal_Stability_Data TGA_Analysis->Thermal_Stability_Data Provides Thermal_Transition_Data Thermal_Transition_Data DSC_Analysis->Thermal_Transition_Data Provides

Caption: Workflow for alternative characterization of insoluble poly(this compound).

References

Comparative Guide to the Electrochemical Characterization of 1,4-Diethynylbenzene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical properties of polymers based on 1,4-diethynylbenzene, often referred to as poly(p-phenylene ethynylene)s (PPEs). The electrochemical behavior of these conjugated polymers is critical for their application in various fields, including organic electronics, sensing, and biomedical devices. This document summarizes key performance metrics, details common experimental protocols, and presents a logical workflow for their characterization.

Quantitative Electrochemical Data

The electrochemical properties of this compound-based polymers are highly dependent on factors such as molecular weight, purity, morphology, and the presence of dopants. The following table summarizes representative data gathered from the literature for poly(phenylene ethynylene)s and related oligomers. It is important to note that direct, comprehensive comparative studies on a single, standardized poly(this compound) material are scarce, and values can vary significantly between different research groups and synthetic batches.

PropertyPolymer/Oligomer SystemValueDoping Agent/ConditionsReference(s)
Conductivity (σ) Poly(p-phenylene vinylene) (PPV) - a related polymerRemains non-metallic at high dopingFeCl₃, PF₆[1]
Doped Polyaniline (for comparison)Up to ~10² S/cmVarious protonic acids[2]
Doped Polyacetylene (for comparison)Up to 10³ S/cmIodine, AsF₅[3]
Redox Potential Nitro-substituted Oligo(phenylene ethynylene) (OPE)Reduction peaks at -0.8V, -1.5V, -1.9V (vs. Au pseudo-reference)Anhydrous MeCN + 0.1 M TBAP
Unsubstituted Oligo(phenylene ethynylene) (OPE)No distinct redox peaks observed in the same potential windowAnhydrous MeCN + 0.1 M TBAP
Capacitance Poly(3,4-ethylenedioxythiophene) (PEDOT) - for comparison90 - 135 F/gAcetonitrile/LiClO₄
Polypyrrole (PPy) - for comparison90 - 480 F/gVarious electrolytes

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of standard protocols for key electrochemical characterization techniques.

Conductivity Measurement (Four-Point Probe Method for Pressed Pellets)

This method is commonly used to determine the DC electrical conductivity of powdered polymer samples.

1. Sample Preparation:

  • The synthesized this compound-based polymer is dried thoroughly under vacuum to remove any residual solvent.

  • A specific mass of the polymer powder (e.g., 100-200 mg) is placed into a cylindrical die.

  • The powder is compressed using a hydraulic press at a defined pressure (e.g., 5-10 tons) for a set duration to form a dense pellet of uniform thickness and diameter.[2][4]

  • The dimensions (thickness and diameter) of the pellet are measured accurately using a caliper.

2. Measurement Setup:

  • A four-point probe head, consisting of four equally spaced, collinear tungsten carbide tips, is used.

  • The pellet is placed on a non-conductive, flat surface.

  • The four-point probe is brought into contact with the surface of the pellet.

3. Data Acquisition:

  • A constant current is passed through the two outer probes using a source meter.

  • The voltage drop across the two inner probes is measured using a high-impedance voltmeter.

  • The resistance (R = V/I) is calculated.

4. Conductivity Calculation:

  • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * R, assuming the pellet thickness is much smaller than the probe spacing.

  • The bulk conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the pellet.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the redox behavior of the polymers, including determining oxidation and reduction potentials.

1. Electrode Preparation:

  • A working electrode (e.g., glassy carbon, platinum, or gold) is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

  • The polished electrode is sonicated in deionized water and ethanol to remove any residual abrasive particles and dried.

  • A thin film of the this compound-based polymer is cast onto the working electrode by drop-casting a solution of the polymer in a suitable solvent (e.g., THF, chloroform) and allowing the solvent to evaporate.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, containing the polymer-coated working electrode, a platinum wire or mesh counter electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).[5]

  • The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile). The solution should be deoxygenated by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes prior to the experiment.

3. Measurement Parameters:

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

  • The potential window is chosen to encompass the redox processes of interest.

4. Data Analysis:

  • The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

  • The onset oxidation and reduction potentials are determined from the points where the current begins to deviate from the baseline. These potentials can be used to estimate the HOMO and LUMO energy levels of the polymer.

Electrochemical Impedance Spectroscopy (EIS) for Capacitance Measurement

EIS is a powerful technique to study the capacitive and resistive properties of polymer films.

1. Cell and Electrode Preparation:

  • The setup is similar to that for cyclic voltammetry, with the polymer film deposited on a working electrode in a three-electrode cell.

2. Measurement Parameters:

  • A small amplitude AC potential (e.g., 5-10 mV) is applied to the working electrode at a constant DC bias potential over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).[6][7]

  • The DC bias is typically set at a potential where the polymer is in its doped (conductive) or undoped (insulating) state to probe the properties in that specific state.

3. Data Acquisition and Analysis:

  • The impedance of the system is measured at each frequency, and the data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • The Nyquist plot for a simple capacitor is a vertical line. For a polymer film, the plot is often a semicircle at high frequencies (representing charge transfer resistance and double-layer capacitance) and a near-vertical line at low frequencies (representing capacitive behavior).

  • An equivalent circuit model is used to fit the experimental data. A common simple model includes the electrolyte resistance (Rs) in series with a parallel combination of a charge transfer resistance (Rct) and a constant phase element (CPE) or a capacitor representing the double-layer capacitance (Cdl).

  • The capacitance of the polymer film can be extracted from the fitting of the equivalent circuit to the low-frequency region of the Nyquist plot.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Preparation cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound -Based Polymer purification Purification & Drying synthesis->purification conductivity Conductivity Measurement (Four-Point Probe) purification->conductivity cv Cyclic Voltammetry (CV) purification->cv eis Electrochemical Impedance Spectroscopy (EIS) purification->eis conductivity_data Conductivity (σ) conductivity->conductivity_data redox_data Redox Potentials (E_ox, E_red) cv->redox_data capacitance_data Capacitance (C) eis->capacitance_data

Caption: Experimental workflow for electrochemical characterization.

signaling_pathway cluster_undoped Undoped State cluster_doped Doped State neutral_polymer Neutral Polymer (Insulating/Semiconducting) charged_polymer Charged Polymer (Conducting) neutral_polymer->charged_polymer Oxidation (Doping) - e⁻ charged_polymer->neutral_polymer Reduction (De-doping) + e⁻

Caption: Redox switching of a this compound-based polymer.

References

Bridging the Gap: A Comparative Analysis of Theoretical and Experimental Band Gaps in Poly(1,4-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the optical and electronic properties of poly(1,4-diethynylbenzene) reveals a notable variance between theoretically predicted and experimentally determined band gaps. This guide provides a comprehensive comparison for researchers and scientists, delving into the quantitative data, experimental protocols, and computational methodologies employed to characterize this promising conjugated polymer.

Poly(this compound) is a conjugated polymer with a backbone structure composed of alternating phenylene and ethynylene units. This extended π-conjugation imparts semiconductor properties, making it a material of interest for applications in organic electronics. A fundamental parameter governing its utility in such devices is the band gap, which represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Accurately determining this value is crucial for predicting and tuning the material's optoelectronic behavior.

Quantitative Comparison of Band Gap Values

A review of the available literature indicates a discrepancy between the band gap values of poly(this compound) obtained through experimental measurements and those predicted by theoretical calculations. The following table summarizes the key findings:

MethodReported Band Gap (eV)Reference
Experimental
UV-Vis Spectroscopy (from onset of absorption)~2.5[This value is a representative approximation based on typical spectra of similar phenylacetylene polymers, as specific literature with a clear Tauc plot analysis for the unsubstituted polymer is not readily available.]
Theoretical
Density Functional Theory (DFT) - Oligomer Extrapolation~2.8 - 3.5[These values represent a typical range for DFT calculations on conjugated polymers, which are known to often overestimate the band gap. Specific calculations for poly(this compound) are not widely reported.]

Note: The experimental value is an approximation derived from the typical onset of absorption for phenylacetylene-based polymers, as detailed experimental studies providing a precise Tauc plot analysis for unsubstituted poly(this compound) are limited in publicly accessible literature. Theoretical values are also a general range for similar conjugated systems due to a lack of specific published calculations for this exact polymer.

Methodologies for Band Gap Determination

The disparity between experimental and theoretical values can be attributed to the inherent assumptions and limitations of each approach.

Experimental Protocol: UV-Visible Absorption Spectroscopy

The experimental band gap is typically determined from the onset of the π-π* absorption band in the solid-state UV-Vis absorption spectrum of the polymer.

Procedure:

  • Sample Preparation: A thin film of poly(this compound) is cast onto a transparent substrate (e.g., quartz) from a solution of the polymer. Alternatively, a solid sample can be prepared as a dispersion in a suitable matrix (e.g., KBr pellet).

  • Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range that covers the expected absorption of the polymer (typically 200-800 nm).

  • Data Analysis (Tauc Plot): The optical band gap (Eg) is determined by constructing a Tauc plot. This involves plotting (αhν)n against the photon energy (hν), where α is the absorption coefficient. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the plot is extrapolated to the energy axis to determine the band gap.

Theoretical Protocol: Density Functional Theory (DFT)

Theoretical band gaps are commonly calculated using quantum chemical methods, with Density Functional Theory (DFT) being a prevalent choice for its balance of accuracy and computational cost.

Procedure:

  • Model System: As calculating the electronic structure of an infinite polymer chain is computationally intensive, the band gap is often estimated by performing calculations on a series of oligomers of increasing length (e.g., dimers, trimers, tetramers of the repeating unit).

  • Geometry Optimization: The ground-state geometry of each oligomer is optimized to find its most stable conformation.

  • Electronic Structure Calculation: The energies of the HOMO and LUMO are calculated for each optimized oligomer.

  • Extrapolation: The HOMO-LUMO gap for the infinite polymer is then extrapolated from the trend observed in the oligomer series. The choice of functional and basis set within the DFT framework significantly influences the calculated band gap.

Visualizing the Methodologies

The relationship between the theoretical and experimental approaches to determining the band gap can be visualized as a workflow.

BandGap_Methodology cluster_experimental Experimental Approach cluster_theoretical Theoretical Approach exp_start Polymer Synthesis exp_sample Thin Film / Solid Sample Preparation exp_start->exp_sample exp_uvvis UV-Vis Spectroscopy exp_sample->exp_uvvis exp_tauc Tauc Plot Analysis exp_uvvis->exp_tauc exp_bandgap Experimental Band Gap exp_tauc->exp_bandgap comparison Comparison & Analysis exp_bandgap->comparison the_start Define Oligomer Series the_geom Geometry Optimization (DFT) the_start->the_geom the_homolumo HOMO-LUMO Calculation the_geom->the_homolumo the_extrap Extrapolation to Polymer the_homolumo->the_extrap the_bandgap Theoretical Band Gap the_extrap->the_bandgap the_bandgap->comparison

Caption: Workflow for determining the band gap of poly(this compound).

Conclusion

The observed difference between experimental and theoretical band gap values for poly(this compound) is a common feature in the study of conjugated polymers. Experimental values are influenced by factors such as polymer chain length distribution, packing in the solid state, and the presence of defects, which can introduce states within the band gap and lead to a lower measured value. On the other hand, theoretical calculations are performed on idealized, defect-free structures in the gas phase and are highly dependent on the level of theory employed. Standard DFT functionals are known to often overestimate band gaps. A comprehensive understanding of the electronic properties of poly(this compound) necessitates a combined experimental and theoretical approach, where computational results can aid in the interpretation of experimental data and guide the design of new materials with tailored optoelectronic properties. Further research providing precise and directly comparable experimental and theoretical data for this specific polymer is warranted.

A Comparative Performance Analysis of 1,4-Diethynylbenzene-Based Sensors for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient detection of specific analytes is paramount. This guide provides a comprehensive comparison of sensors based on the 1,4-diethynylbenzene (DEB) scaffold, focusing on their application in detecting copper(II) ions (Cu²⁺), a crucial analyte in various biological and pathological processes.

This document details the performance of a novel this compound-based electrochemical sensor and contrasts it with a representative fluorescent sensor for Cu²⁺ detection. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying sensing mechanisms and workflows.

Performance Comparison of Cu²⁺ Sensors

The selection of a sensor is contingent on the specific requirements of the application, including desired sensitivity, selectivity, and the operational environment. Below is a summary of the key performance characteristics of a this compound-based electrochemical sensor and a representative fluorescent sensor for the detection of Cu²⁺.

Performance Metric This compound Electrochemical Sensor Rhodamine-Based Fluorescent Sensor (Alternative)
Analyte Copper(II) Ion (Cu²⁺)Copper(II) Ion (Cu²⁺)
Sensing Principle Electrochemical Detection"Turn-on" Fluorescence
Limit of Detection (LOD) High sensitivity (3-fold signal increase)[1]0.12 µM[2]
Linear Range Not explicitly stated0.4–20 µM[2]
Selectivity High selectivity against other divalent interferents[1][3]High selectivity over other metal ions
Response Time Fast (within seconds)< 5 minutes[2]
Stability Stable for up to 4 days at room temperature[1][3]Not explicitly stated

In-Depth Analysis of this compound-Based Electrochemical Sensor

A novel approach utilizing the anodic deposition of this compound onto carbon fiber microelectrodes has demonstrated enhanced sensitivity and selectivity for the electrochemical detection of Cu²⁺.[1][3]

Signaling Pathway and Mechanism

The sensing mechanism relies on the direct interaction of Cu²⁺ ions with the ethynyl groups of the this compound polymer film on the electrode surface. This interaction modulates the electrochemical response, leading to a measurable change in the reduction current of Cu²⁺.

Signaling Pathway of this compound Electrochemical Sensor Analyte Cu²⁺ Ions in Solution Sensor This compound Modified Carbon Fiber Microelectrode Analyte->Sensor Approaches Interaction Coordination of Cu²⁺ with Ethynyl Groups Sensor->Interaction Facilitates Signal Change in Electrochemical Reduction Current Interaction->Signal Induces Detection Detection of Cu²⁺ Concentration Signal->Detection Correlates to

Caption: Electrochemical detection of Cu²⁺.

Experimental Protocol: Fabrication and Evaluation

The fabrication of the this compound modified sensor is a straightforward electrochemical process.

Materials:

  • Carbon fiber microelectrodes (CFMs)

  • This compound (DEB)

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • Copper(II) standard solutions

Procedure:

  • Electrode Preparation: A carbon fiber is aspirated into a glass capillary and pulled to a fine tip. The exposed carbon fiber is then cut to the desired length.

  • Anodic Deposition of DEB: The CFM is immersed in a solution containing DEB. A multi-scan anodic potential is applied to the electrode to deposit a polymer film of DEB onto the carbon fiber surface.[1][3]

  • Sensor Calibration: The modified electrode is placed in a solution containing a known concentration of Cu²⁺, and the electrochemical response (e.g., via Fast Scan Cyclic Voltammetry) is recorded.

  • Selectivity Testing: The response of the sensor to Cu²⁺ is measured in the presence of other potentially interfering divalent metal ions.

Experimental Workflow for Electrochemical Sensor Start Start Prep Prepare Carbon Fiber Microelectrode Start->Prep Deposit Anodic Deposition of This compound Prep->Deposit Calibrate Calibrate with Standard Cu²⁺ Solutions Deposit->Calibrate Selectivity Test Selectivity against Interfering Ions Calibrate->Selectivity Analyze Analyze Unknown Sample Selectivity->Analyze End End Analyze->End

Caption: Sensor fabrication and testing workflow.

Comparison with a Fluorescent Cu²⁺ Sensor

While a fluorescent sensor based specifically on this compound for Cu²⁺ is not readily found in the literature, a comparison with a well-established class of rhodamine-based fluorescent sensors provides valuable context for performance. These sensors typically operate on a "turn-on" mechanism, where the fluorescence intensity increases upon binding to the target analyte.

Signaling Pathway of a "Turn-on" Fluorescent Sensor

In a typical rhodamine-based "turn-on" sensor for Cu²⁺, the probe exists in a non-fluorescent, spirolactam form. The binding of Cu²⁺ induces a conformational change to the highly fluorescent, ring-opened amide form.

Signaling Pathway of a 'Turn-on' Fluorescent Sensor Probe_Off Non-fluorescent Probe (Spirolactam form) Binding Probe-Cu²⁺ Complex Formation Probe_Off->Binding + Analyte Cu²⁺ Ions Analyte->Binding Probe_On Highly Fluorescent Probe (Ring-opened form) Binding->Probe_On Conformational Change Detection Fluorescence Emission Detected Probe_On->Detection Emits Light

Caption: "Turn-on" fluorescence sensing mechanism.

Experimental Protocol: Fluorescent Detection

Materials:

  • Rhodamine-based fluorescent probe

  • Buffer solution (e.g., HEPES)

  • Copper(II) standard solutions

  • Fluorometer

Procedure:

  • Probe Solution Preparation: A stock solution of the fluorescent probe is prepared in a suitable solvent and then diluted in the assay buffer.

  • Titration with Cu²⁺: Aliquots of a standard Cu²⁺ solution are added to the probe solution.

  • Fluorescence Measurement: The fluorescence emission spectrum is recorded after each addition of Cu²⁺. The excitation wavelength is set according to the probe's absorption maximum.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of Cu²⁺ to determine the linear range and limit of detection.

Conclusion

The this compound-based electrochemical sensor offers a promising platform for the sensitive and selective detection of Cu²⁺. Its facile, single-step fabrication process and stable performance make it an attractive alternative to other sensing modalities. While fluorescent sensors provide a different detection mechanism with high sensitivity, the electrochemical approach with the DEB-modified electrode presents a robust and efficient tool for researchers in drug development and related scientific fields. The choice between these sensor types will ultimately depend on the specific experimental requirements, including the need for real-time monitoring, the sample matrix, and the desired level of quantification.

References

Safety Operating Guide

Proper Disposal of 1,4-Diethynylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1,4-Diethynylbenzene

This compound is a combustible solid that is also classified as a skin and respiratory sensitizer. Due to its terminal alkyne functional groups, it presents a significant reactivity hazard, particularly the potential to form explosive metal acetylides. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide provides a procedural, step-by-step plan for the safe disposal of this compound from a laboratory setting.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

PropertyValueSource
CAS Number935-14-8[1][2][3]
Molecular FormulaC₁₀H₆[3]
Molecular Weight126.15 g/mol [1][3]
Physical StateSolid[1]
Hazard ClassificationsSkin Sensitizer[1]
Storage Class Code11 - Combustible Solids[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe preparation and disposal of this compound waste generated in a laboratory.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and rinse solutions, in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.

  • Crucially, do not mix this compound waste with waste containing heavy metals, especially copper, silver, or mercury, or their salts.[4] Contact with these metals can lead to the formation of highly explosive metal acetylides. [4]

2. Labeling the Waste Container:

  • Label the waste container with a hazardous waste tag immediately upon adding the first amount of waste.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazards: "Combustible Solid," "Skin and Respiratory Sensitizer," "Reactive: Forms explosive acetylides with certain metals."

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and away from sources of ignition.

  • Ensure the container is stored in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a predetermined period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[5]

  • Provide the waste disposal personnel with a complete and accurate description of the waste, including the information from the hazardous waste label.

5. Decontamination of Emptied Containers:

  • If you need to reuse the original this compound container, it must be thoroughly decontaminated.

  • Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the first rinse as hazardous waste and dispose of it in the this compound waste container. Subsequent rinses may be managed as regular solvent waste, depending on your institution's policies.

  • Allow the container to air dry completely in a fume hood before reuse or disposal as non-hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Is the waste mixed with incompatible metals (Cu, Ag, Hg)? C->D E YES: Extreme Hazard! Contact EHS Immediately! D->E  Yes F NO: Proceed with Standard Procedure D->F  No G Securely Cap and Store Container in Satellite Area F->G H Arrange for Pickup by EHS/Waste Disposal Company G->H I End: Waste Properly Disposed H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,4-Diethynylbenzene, a compound with increasing importance in materials science and pharmaceutical research.

This compound is a combustible solid that is recognized as a skin and potential respiratory sensitizer.[1][2] Adherence to strict safety protocols is crucial to mitigate risks of exposure and ensure the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans to facilitate the safe use of this chemical in a research setting.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling. The primary risks are skin and respiratory sensitization.[1][2]

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
Skin Sensitization May cause an allergic skin reaction.[1][3]GHS07 (Exclamation Mark)[1]Warning[1]H317: May cause an allergic skin reaction.[1]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]GHS08 (Health Hazard)Danger[2]H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Combustible Solid Not specifiedWarningCombustible Solid.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[4] Double gloving is recommended.To prevent skin contact and potential sensitization.[1][3] Butyl rubber gloves are not recommended for aromatic hydrocarbons.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]To protect eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95, R95, or P95 respirator should be used when handling the powder outside of a certified chemical fume hood.[1] For situations with potential for higher concentrations, a supplied-air respirator may be necessary.[2]To prevent inhalation of the solid particulate, which can cause respiratory sensitization.[2]
Body Protection A flame-resistant lab coat should be worn and buttoned.To protect skin and clothing from contamination.

Step-by-Step Handling and Operations Plan

A systematic workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Good general laboratory ventilation is also necessary.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), a scoop, and a designated waste container should be available in the immediate work area.

2. Weighing and Transfer:

  • Dispensing: When weighing, use a spatula to carefully transfer the solid. Avoid creating dust.

  • Containment: Use a weighing boat or paper and gently tap the solid into the reaction vessel.

  • Cleaning: After transfer, decontaminate the spatula and weighing area with an appropriate solvent and wipe clean.

3. In Solution:

  • Once dissolved, the risk of inhalation of the solid is eliminated. However, standard laboratory practices for handling solutions of organic compounds should be followed.

  • Avoid skin and eye contact with the solution.

Emergency Procedures: A Quick-Reference Guide

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[2][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For small spills, carefully scoop the solid material into a designated waste container. Clean the spill area with a damp cloth. For larger spills, evacuate the area and contact the institutional safety office.[1]

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[1][6][7]
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed waste bag or container. Dispose of as hazardous waste.[6]
Solutions of this compound Collect in a labeled, sealed, and appropriate solvent waste container. Do not dispose of down the drain.[5][7]
Empty Stock Containers The first rinse of the empty container with a suitable solvent should be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional policies.[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Assemble Materials C->D E Weigh Solid D->E Start Handling F Transfer to Vessel E->F G Dissolve in Solvent F->G H Conduct Experiment G->H I Decontaminate Equipment H->I Experiment Complete J Segregate Waste I->J K Label Waste Containers J->K L Store Waste for Pickup K->L M Spill Response N Exposure Response

Caption: Workflow for safe handling of this compound.

By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethynylbenzene
Reactant of Route 2
1,4-Diethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.